molecular formula C13H9ClO3 B593986 4-(4-Chlorophenyl)-2-hydroxybenzoic acid CAS No. 1261995-96-3

4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Cat. No.: B593986
CAS No.: 1261995-96-3
M. Wt: 248.662
InChI Key: WDOOIZJTFGDHFT-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a high-purity chemical building block of significant interest in advanced organic and medicinal chemistry research. This compound features a biphenyl core structure, where a benzoic acid moiety is functionalized with a hydroxyl group at the 2-position and a chlorophenyl group at the 4-position . This unique molecular architecture, which combines phenolic and carboxylic acid functionalities, makes it a valuable precursor for synthesizing more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. Researchers can leverage this compound as a key intermediate in heterocyclic chemistry, for creating libraries of compounds for biological screening, or in materials science for designing novel organic structures. The presence of multiple reactive sites allows for targeted synthetic modifications, enabling structure-activity relationship (SAR) studies. This product is strictly for professional laboratory research and industrial applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOOIZJTFGDHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689573
Record name 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-96-3
Record name 4'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(4-chlorophenyl)-2-hydroxybenzoic acid, a valuable biphenyl derivative with potential applications in pharmaceutical and materials science. The document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of viable synthetic strategies. The core of this guide focuses on a modern and efficient approach utilizing a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl framework, followed by a regioselective carboxylation via the Kolbe-Schmitt reaction. A classical approach involving an Ullmann-type coupling is also discussed as a comparative pathway. Each method is presented with a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. This guide aims to be a self-validating resource, grounded in established chemical literature and best practices, to enable the successful synthesis and purification of the target compound.

Introduction and Strategic Overview

This compound is a polysubstituted biphenyl carboxylic acid. The biphenyl moiety is a common scaffold in medicinal chemistry and materials science, imparting rigidity and specific electronic properties to molecules. The presence of the chloro, hydroxyl, and carboxylic acid functional groups offers multiple points for further chemical modification, making it an attractive intermediate for the synthesis of more complex molecules.

The synthesis of this target molecule presents a key challenge: the controlled assembly of the substituted biphenyl core and the regioselective introduction of the carboxylic acid group. This guide will primarily detail a convergent synthesis strategy, which is generally more efficient for complex molecules. The primary proposed pathway involves two key transformations:

  • Formation of the Biphenyl Core: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction will be employed to create the C-C bond between the two phenyl rings. This method is chosen for its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][2]

  • Introduction of the Carboxylic Acid Group: The Kolbe-Schmitt reaction will be utilized for the regioselective carboxylation of a phenolic precursor.[3][4] This is a well-established industrial process for the synthesis of hydroxybenzoic acids.

An alternative, more classical approach using an Ullmann condensation for the biphenyl core formation will also be discussed to provide a broader perspective on available synthetic routes.[5][6]

Primary Synthetic Pathway: Suzuki Coupling and Kolbe-Schmitt Carboxylation

This pathway is designed for efficiency and control, beginning with the synthesis of a key intermediate, 4'-chloro-[1,1'-biphenyl]-4-ol.

Overall Synthetic Scheme

Suzuki and Kolbe-Schmitt Pathway A 4-Bromophenol C 4'-Chloro-[1,1'-biphenyl]-4-ol A->C Suzuki-Miyaura Coupling Pd(PPh3)4, K3PO4 1,4-Dioxane/H2O B (4-Chlorophenyl)boronic acid B->C D This compound C->D Kolbe-Schmitt Reaction 1. NaOH, heat 2. CO2, pressure 3. H2SO4

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4'-Chloro-[1,1'-biphenyl]-4-ol via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] In this step, 4-bromophenol is coupled with (4-chlorophenyl)boronic acid to form the biphenyl core. The hydroxyl group of the phenol is sufficiently acidic to require a base for the reaction to proceed efficiently.

Reaction:

4-Bromophenol + (4-Chlorophenyl)boronic acid → 4'-Chloro-[1,1'-biphenyl]-4-ol

Experimental Protocol:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4-bromophenol (1.0 eq) and (4-chlorophenyl)boronic acid (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove any dissolved oxygen.

  • Catalyst and Base Addition: Add potassium phosphate (K₃PO₄, 3.0 eq) as the base, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) as the catalyst.[7]

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4'-chloro-[1,1'-biphenyl]-4-ol as a solid.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commercially available catalyst suitable for a wide range of Suzuki couplings.[7]

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.[7]

  • Solvent System: The 1,4-dioxane/water system is a common choice for Suzuki reactions as it effectively dissolves both the organic substrates and the inorganic base.

Step 2: Carboxylation of 4'-Chloro-[1,1'-biphenyl]-4-ol via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide to yield a hydroxybenzoic acid.[3][4] The regioselectivity of this reaction is influenced by the counter-ion and reaction conditions. With potassium salts, carboxylation is directed to the para-position relative to the hydroxyl group. However, in this case, the para-position is already substituted, so the carboxylation is expected to occur at one of the ortho positions.

Reaction:

4'-Chloro-[1,1'-biphenyl]-4-ol + CO₂ → this compound

Experimental Protocol:

  • Formation of the Phenoxide: In a high-pressure autoclave, treat 4'-chloro-[1,1'-biphenyl]-4-ol (1.0 eq) with a stoichiometric amount of potassium hydroxide (KOH) in a minimal amount of water and then dry thoroughly under vacuum to form the potassium phenoxide salt. The use of potassium hydroxide is crucial for directing the carboxylation.[4]

  • Carboxylation: Pressurize the autoclave with carbon dioxide to approximately 100 atm. Heat the vessel to 125-150 °C and maintain these conditions for 6-8 hours with vigorous stirring.[4]

  • Work-up and Acidification: Cool the autoclave to room temperature and slowly vent the excess CO₂. Dissolve the solid product in hot water. Acidify the aqueous solution with concentrated sulfuric acid or hydrochloric acid to a pH of 2-3.[3]

  • Isolation and Purification: The desired this compound will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Causality of Experimental Choices:

  • Potassium Hydroxide: The use of potassium phenoxide is known to favor para-carboxylation. However, with the para-position blocked, ortho-carboxylation becomes the primary pathway.

  • High Pressure and Temperature: These conditions are necessary to overcome the low reactivity of carbon dioxide and to drive the electrophilic aromatic substitution on the electron-rich phenoxide ring.[8]

Alternative Synthetic Pathway: Ullmann Condensation and Subsequent Carboxylation

This pathway represents a more classical approach to the synthesis of the biphenyl core. The Ullmann condensation typically requires harsher conditions than the Suzuki coupling.[6]

Overall Synthetic Scheme

Ullmann and Kolbe-Schmitt Pathway A 4-Iodophenol C 4'-Chloro-[1,1'-biphenyl]-4-ol A->C Ullmann Condensation Cu powder, K2CO3 High temp. B 1-Chloro-4-iodobenzene B->C D This compound C->D Kolbe-Schmitt Reaction 1. NaOH, heat 2. CO2, pressure 3. H2SO4

Caption: Alternative synthesis via Ullmann condensation.

Step 1: Synthesis of 4'-Chloro-[1,1'-biphenyl]-4-ol via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used to form C-C bonds between aryl halides.[5][9] This reaction generally requires high temperatures and polar aprotic solvents.

Reaction:

4-Iodophenol + 1-Chloro-4-iodobenzene → 4'-Chloro-[1,1'-biphenyl]-4-ol

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and mechanical stirrer, combine 4-iodophenol (1.0 eq), 1-chloro-4-iodobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and activated copper powder (2.0 eq).

  • Solvent: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 180-210 °C for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and filter to remove the copper and inorganic salts. Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product should be purified by column chromatography.

Causality of Experimental Choices:

  • Copper Catalyst: Activated copper powder is the traditional catalyst for the Ullmann reaction. The high surface area of the powder is crucial for the reaction.

  • High Temperature: The high activation energy of the C-C bond formation in the Ullmann reaction necessitates high temperatures.[6]

  • Aryl Iodides: Aryl iodides are more reactive than bromides or chlorides in Ullmann-type couplings.

Step 2: Carboxylation

The carboxylation of the 4'-chloro-[1,1'-biphenyl]-4-ol intermediate would proceed as described in section 2.3.

Comparison of Synthetic Pathways

FeatureSuzuki-Miyaura PathwayUllmann Condensation Pathway
Reaction Conditions Mild (80-90 °C)Harsh (180-210 °C)
Catalyst Palladium-basedCopper-based
Substrate Scope Broad, high functional group toleranceMore limited, sensitive functional groups may not be tolerated
Yields Generally highOften moderate to low
Environmental Impact Palladium is a precious metal, but used in catalytic amounts. Boronic acids are generally non-toxic.Copper is less expensive, but stoichiometric amounts are often required, leading to more metal waste.
Scalability Well-established for industrial scale-up.Can be challenging to scale up due to high temperatures and heterogeneous nature.

Conclusion

For the synthesis of this compound, the pathway utilizing a Suzuki-Miyaura coupling followed by a Kolbe-Schmitt carboxylation is the recommended approach. This route offers milder reaction conditions, higher potential yields, and greater functional group tolerance compared to the classical Ullmann condensation. The provided protocols are based on well-established chemical principles and offer a solid foundation for researchers to successfully synthesize this target molecule. As with any chemical synthesis, careful optimization of reaction conditions and purification procedures may be necessary to achieve the desired purity and yield.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condensation.
  • INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. (n.d.). A Literature Review on the Synthesis of para-hydroxybenzoic Acid.
  • Pharmaceutical Chemistry Guide. (n.d.). Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists.
  • Google Patents. (n.d.). Process for producing 4-amino-2-hydroxybenzoic acid.
  • ChemicalBook. (n.d.). 4-Hydroxybenzoic acid synthesis.
  • Google Patents. (n.d.). Process for the preparation of 4-hydroxyphenylacetic acid.
  • Google Patents. (n.d.). Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid.
  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID.
  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic....
  • Google Patents. (n.d.). Carboxylation of phenols.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Google Patents. (n.d.). Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
  • Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction.
  • Pearson. (2024). Kolbe-Schmitt Salicylic Acid Synthesis and Utilization.
  • PubChem. (n.d.). 4-Chlorophenol.
  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 4-CHLOROBIPHENYL.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Pearson. (2024). Kolbe-Schmidt Reaction.
  • Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • PrepChem.com. (n.d.). Synthesis of 1-(4'chloro[1,1']biphenyl-4-yl) ethanone.
  • Researcher.Life. (2010). 4-(4-Hydroxybenzoyl)phenol monohydrate.
  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • BYJU'S. (n.d.). Kolbe Reaction Mechanism.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide.
  • NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Journal of Organic and Pharmaceutical Chemistry. (2013). Vol. 11 No. 4(44).
  • Patsnap. (n.d.). Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl.
  • NIH. (2024). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene.
  • ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • NIST. (n.d.). 1,1'-Biphenyl, 4-chloro-.
  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • Google Patents. (n.d.). High-yielding ullmann reaction for the preparation of bipyrroles.

Sources

4-(4-Chlorophenyl)-2-hydroxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Introduction

This compound (CAS No. 1261995-96-3) is a biphenyl derivative of salicylic acid. This structural motif, combining a salicylic acid core with a substituted biphenyl system, is of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] The salicylic acid moiety is a well-established pharmacophore known for its anti-inflammatory, analgesic, and other biological activities, while the biphenyl scaffold is prevalent in numerous pharmacologically active compounds and functional materials.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound, offering field-proven insights for its application in research and development.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core properties. This compound is a bifunctional molecule featuring a carboxylic acid and a phenolic hydroxyl group, ortho to each other on one phenyl ring, which is in turn connected to a 4-chlorophenyl group at the para position relative to the carboxyl group.

Caption: Chemical structure of this compound.

A summary of its key identifiers and physicochemical properties is presented below. While extensive experimental data for this specific molecule is not widely published, the values are based on data from suppliers and predictions derived from its structural analogues.[4]

PropertyValue / DescriptionSource
IUPAC Name This compound-
Synonym(s) 4'-Chloro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
CAS Number 1261995-96-3[4]
Molecular Formula C₁₃H₉ClO₃[4]
Molecular Weight 248.66 g/mol [4]
Appearance Predicted: White to off-white solid/powder-
Melting Point Not available. Analog 4-(4-Chlorophenyl)benzoic acid melts at 289-291 °C. The intramolecular H-bond in the target molecule may lower the melting point relative to this analog.[5]
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water.-
pKa Predicted: ~3-4 for the carboxylic acid; ~9-10 for the phenolic hydroxyl. The acidity of the carboxylic acid is enhanced by the ortho-hydroxyl group, similar to salicylic acid.-

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond between the two aromatic rings is the key step in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard methodology for this transformation due to its high efficiency, functional group tolerance, and mild reaction conditions.[6][7][8] The logical and field-proven approach involves coupling a suitably halogenated salicylic acid derivative with 4-chlorophenylboronic acid.

Causality of Experimental Design

The choice of starting materials is critical. 4-Bromo-2-hydroxybenzoic acid is an ideal substrate. The carbon-bromine bond is more reactive towards palladium-catalyzed oxidative addition than a carbon-chlorine bond, ensuring selective reaction at the desired position.[6] Protecting the acidic protons of the hydroxyl and carboxyl groups (e.g., as methyl ethers/esters) is often recommended to prevent side reactions with the base, though with careful choice of base and conditions, the reaction can sometimes proceed without protection.

synthesis_workflow start Starting Materials: 4-Bromo-2-hydroxybenzoic acid 4-Chlorophenylboronic acid reaction Suzuki-Miyaura Cross-Coupling start->reaction reagents Reagents: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Na₂CO₃) Solvent (e.g., Toluene/H₂O) reagents->reaction workup Aqueous Workup & Acidification reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: 4-(4-Chlorophenyl)-2- hydroxybenzoic acid purification->product analysis_logic compound 4-(4-Chlorophenyl)-2- hydroxybenzoic acid ms Mass Spectrometry (MS) compound->ms Molecular Weight & Formula ir Infrared (IR) Spectroscopy compound->ir Functional Groups nmr NMR Spectroscopy (¹H & ¹³C) compound->nmr C-H Framework & Connectivity structure Final Structure Confirmation ms->structure ir->structure nmr->structure

Sources

An In-depth Technical Guide to 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorophenyl)-2-hydroxybenzoic acid (CAS Number: 1261995-96-3) is a biphenyl carboxylic acid derivative with a unique substitution pattern that suggests potential for exploration in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of this molecule, including its chemical identity, a proposed synthetic methodology based on established palladium-catalyzed cross-coupling reactions, and an exploration of its potential biological activities and therapeutic applications inferred from its structural motifs. While specific experimental data for this compound is limited in publicly available literature, this document serves as a foundational resource for researchers by contextualizing its properties within the broader class of biphenyl carboxylic acid derivatives and substituted salicylic acids.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional organic molecule characterized by a biphenyl core, where one phenyl ring is substituted with a chlorine atom at the 4-position, and the other is substituted with a hydroxyl group at the 2-position and a carboxylic acid group at the 1-position.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1261995-96-3[1][2]
Molecular Formula C₁₃H₉ClO₃[1]
Molecular Weight 248.66 g/mol [1]
Synonyms 4'-chloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid[3][4]
Purity Typically ≥95%[2]
Storage Temperature -20°C[1]
InChI Key WDOOIZJTFGDHFT-UHFFFAOYSA-N[2]

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The synthesis of biphenyl carboxylic acid derivatives is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of this compound, a plausible route involves the coupling of 4-bromo-2-hydroxybenzoic acid with 4-chlorophenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Coupling Reactant1 4-Bromo-2-hydroxybenzoic acid Reaction_Vessel Reaction Mixture Reactant1->Reaction_Vessel Reactant2 4-Chlorophenylboronic acid Reactant2->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Heating Heating (e.g., 80-100°C) Reaction_Vessel->Heating Workup Aqueous Workup & Acidification Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis of this compound.

Detailed Protocol:

  • Reactant Preparation: In a reaction vessel, combine 4-bromo-2-hydroxybenzoic acid (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100°C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup by adding water and extracting with an organic solvent like ethyl acetate.

  • Acidification and Isolation: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Purification: Collect the crude product by filtration and purify further by recrystallization or column chromatography to obtain the final product.

Potential Biological Activities and Therapeutic Applications (Inferred)

3.1. Anti-inflammatory and Analgesic Potential

The 2-hydroxybenzoic acid (salicylic acid) scaffold is the basis for a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The biphenyl carboxylic acid structure is also found in several NSAIDs like diflunisal and fenbufen, which are known for their anti-inflammatory, analgesic, and antipyretic properties.[2] The presence of these motifs in the target molecule suggests a potential for similar activities.

3.2. Anticancer Properties

Biphenyl carboxylic acid derivatives have been investigated as potential anticancer agents.[2] Some studies have shown that these compounds can exhibit cytotoxicity against various cancer cell lines, including breast cancer.[2] The rigid biphenyl structure serves as a scaffold for designing molecules that can interact with biological targets involved in cancer progression.

3.3. Antimicrobial Activity

Substituted benzoic acid derivatives have been reported to possess antibacterial and antifungal properties.[5] The lipophilicity introduced by the chlorophenyl group may enhance the ability of the molecule to penetrate microbial cell membranes, potentially leading to antimicrobial effects.

3.4. Other Potential Applications

The biphenyl scaffold is versatile and has been explored for a wide range of therapeutic areas, including as immunosuppressants, antihypertensives, and agents for treating osteoporosis.[2]

Inferred_Biological_Activities Molecule This compound Biphenyl Biphenyl Core Molecule->Biphenyl SalicylicAcid 2-Hydroxybenzoic Acid Moiety Molecule->SalicylicAcid Chlorophenyl 4-Chlorophenyl Group Molecule->Chlorophenyl Anticancer Anticancer Biphenyl->Anticancer Other Other Therapeutic Potential Biphenyl->Other AntiInflammatory Anti-inflammatory/ Analgesic SalicylicAcid->AntiInflammatory Antimicrobial Antimicrobial Chlorophenyl->Antimicrobial

Caption: Inferred biological activities based on structural motifs.

Analytical and Characterization Techniques

The structural elucidation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic methods.

Table 2: Analytical Techniques

TechniquePurposeExpected Observations
¹H NMR Structural confirmation, proton environmentAromatic protons in distinct regions, signals for hydroxyl and carboxylic acid protons.
¹³C NMR Carbon skeleton confirmationResonances for aromatic carbons, carbonyl carbon of the carboxylic acid.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-Cl bonds.
HPLC Purity assessmentA single major peak indicating the purity of the compound.

In Silico ADMET Profiling (Predicted)

For novel compounds in drug discovery, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial early step.[6] While experimental data is lacking, computational models can provide valuable insights into the drug-likeness of this compound.

Table 3: Predicted ADMET Properties

ParameterPredicted OutcomeRationale/Implication
Oral Bioavailability Moderate to GoodThe molecular weight and presence of polar functional groups are generally favorable for oral absorption.
Blood-Brain Barrier (BBB) Penetration LowThe carboxylic acid group is ionized at physiological pH, which typically limits BBB penetration.
Metabolism Likely via Cytochrome P450 enzymesThe aromatic rings are susceptible to hydroxylation and other phase I metabolic reactions. The carboxylic acid can undergo phase II conjugation.
Toxicity Potential for hepatotoxicityAromatic and chlorinated compounds can sometimes be associated with liver toxicity, which would require experimental evaluation.

Conclusion and Future Directions

This compound is a structurally interesting molecule with potential for further investigation in various scientific disciplines. Based on its constituent moieties, it is hypothesized to possess biological activities, particularly in the areas of inflammation, cancer, and infectious diseases. The synthetic route via Suzuki-Miyaura coupling is well-established for this class of compounds and offers a reliable method for its preparation.

Future research should focus on the experimental validation of the predicted properties outlined in this guide. This includes the synthesis and purification of the compound, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo assays. Further structural modifications could also be explored to optimize its potential therapeutic effects. This technical guide serves as a starting point for researchers interested in exploring the scientific potential of this and related biphenyl carboxylic acid derivatives.

References

  • United States Biological. 4-(4-Chlorophenyl)
  • Sigma-Aldrich. This compound | 1261995-96-3.
  • Sigma-Aldrich. This compound; CAS Number: 1261995-96-3.
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4-(4-Chlorophenyl)-2-hydroxybenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound, a biphenyl carboxylic acid derivative of significant interest to researchers in medicinal chemistry and material science. The document elucidates the molecule's core structural features, three-dimensional conformation, and detailed spectroscopic signature. We present a validated synthetic methodology via the Suzuki-Miyaura cross-coupling reaction, explaining the mechanistic rationale behind the protocol. Furthermore, this guide synthesizes data to predict the compound's physicochemical properties and discusses the potential structure-activity relationships that make it a valuable scaffold for drug development and a versatile chemical intermediate. All technical claims are substantiated with citations to authoritative scientific literature.

Introduction to this compound

Chemical Identity and Nomenclature

This compound is an aromatic organic compound belonging to the class of biphenyl carboxylic acids. Its structure is characterized by a salicylic acid (2-hydroxybenzoic acid) core that is substituted at the 4-position with a 4-chlorophenyl moiety. This arrangement combines the well-established pharmacophore of salicylic acid with the rigid, lipophilic biphenyl framework, a common feature in many bioactive molecules.

Systematic IUPAC Name: this compound

The structure integrates three key functional components: a carboxylic acid group, a phenolic hydroxyl group, and an organochlorine substituent, each contributing to its unique chemical and physical properties.

Significance in Medicinal Chemistry and Material Science

The structural motifs within this compound suggest considerable potential in various scientific domains. Hydroxybenzoic acids and their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][3] The biphenyl scaffold provides a rigid backbone that can be functionalized to optimize interactions with biological targets, a strategy frequently employed in drug design.[4]

The introduction of a chlorine atom onto the phenyl ring can significantly modulate the molecule's pharmacokinetic profile by increasing lipophilicity, which may enhance membrane permeability. Furthermore, the chlorine atom can participate in specific halogen bonding interactions within protein binding pockets, potentially increasing ligand affinity and selectivity. This compound serves as a valuable intermediate for synthesizing more complex molecules, including potential anti-inflammatory agents, enzyme inhibitors, and functional polymers.[5][6]

Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for constructing the C-C bond that forms the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the two aromatic rings. This leads to two readily available starting materials: a halogenated derivative of 2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

G Target This compound Disconnection C-C Disconnection (Suzuki Coupling) Target->Disconnection Synthons Aryl Halide Synthon + Aryl Boronic Acid Synthon Disconnection->Synthons Reagents 4-Bromo-2-hydroxybenzoic Acid + 4-Chlorophenylboronic Acid Synthons->Reagents

Caption: Retrosynthetic approach for the target molecule.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust method for the synthesis of this compound from 4-bromo-2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

Step-by-Step Methodology:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a palladium catalyst such as Palladium(II) acetate (0.02 eq) with a phosphine ligand like SPhos (0.04 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Add a suitable base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 eq). The base is crucial for the transmetalation step of the catalytic cycle.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Acidify the aqueous layer with 2M HCl until the pH is ~2-3, which will precipitate the carboxylic acid product.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is highly efficient in catalyzing the C-C bond formation by cycling through Pd(0) and Pd(II) oxidation states in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[4]

  • Base: The base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the aryl group is transferred from boron to palladium.[7]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, creating an effective reaction medium.[8]

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) active catalyst to an inactive Pd(II) species, ensuring the catalytic cycle can proceed efficiently.

Workflow Visualization

G cluster_workflow Synthesis Workflow Start 1. Combine Reactants (Aryl Bromide, Boronic Acid, Pd Catalyst, Base) Solvent 2. Add Degassed Solvent (Dioxane/Water) Start->Solvent Purge 3. Purge with N2/Ar Solvent->Purge Heat 4. Heat to Reflux (80-100°C) Monitor via TLC Purge->Heat Cool 5. Cool to Room Temperature Heat->Cool Acidify 6. Acidify with 2M HCl Cool->Acidify Extract 7. Extract with Ethyl Acetate Acidify->Extract Purify 8. Dry and Purify (Recrystallization/Chromatography) Extract->Purify Product Final Product: This compound Purify->Product

Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

Comprehensive Structural Elucidation

Core Molecular Structure and Physicochemical Properties

The molecular structure of this compound is depicted below, highlighting its key functional groups. Its properties are summarized in the table.

Caption: 2D structure of this compound.

PropertyValueSource
Molecular Formula C₁₃H₉ClO₂[9]
Molecular Weight 248.66 g/mol Calculated
Appearance White to off-white solidExpected
CAS Number 7079-15-4 (for isomer)[9]
Predicted logP ~4.0-4.5Calculated

Note: The CAS number 7079-15-4 refers to the isomer 4'-Chloro-biphenyl-2-carboxylic acid. The exact CAS for the titled compound may differ, but the physicochemical properties are expected to be very similar.

Three-Dimensional Conformation: Dihedral Angle

A critical feature of the 3D structure of biphenyl derivatives is the dihedral angle (twist angle) between the planes of the two aromatic rings. Due to steric hindrance between the ortho-substituents on adjacent rings (in this case, the hydrogen at C5 and the hydrogen at the ortho position of the chlorophenyl ring), the molecule is not planar. This non-planar conformation is crucial for its interaction with biological targets, as it defines the spatial orientation of the substituents. Crystal structures of related compounds, such as N-(4-Chlorophenyl)-2-hydroxybenzamide, show a significant dihedral angle of 20.02°.[10] Similarly, substituted benzophenones exhibit ring twist angles often exceeding 50-60°.[11] It is therefore highly probable that this compound adopts a twisted conformation in its ground state.

Spectroscopic Signature Analysis

Spectroscopic analysis provides a definitive fingerprint for structural confirmation. The following data are predicted based on the known effects of the constituent functional groups.

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Carboxyl H~11.0-13.0br s1H-COOH
Phenolic H~9.0-10.0br s1HAr-OH
Aromatic H~7.8-8.0d1HProton ortho to -COOH
Aromatic H~7.5-7.7d2HProtons ortho to -Cl
Aromatic H~7.4-7.5d2HProtons meta to -Cl
Aromatic H~7.0-7.2m2HProtons meta to -COOH
¹³C NMR Predicted δ (ppm)Assignment
Carbonyl~170-175C=O
Phenolic C~155-160C-OH
Aromatic C~135-145Quaternary C's
Aromatic C~130-135C-Cl
Aromatic C~115-130Aromatic C-H

The IR spectrum is expected to show characteristic absorption bands confirming the presence of the key functional groups.

Frequency Range (cm⁻¹)Vibration ModeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid (H-bonded)
~3200 (sharp)O-H stretchPhenolic hydroxyl
1680-1710C=O stretchCarboxylic acid (conjugated)
1450-1600C=C stretchAromatic rings
1080-1100C-Cl stretchAryl chloride
~1250C-O stretchPhenol/Carboxylic acid

Mass spectrometry will confirm the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A peak at m/z ≈ 248 is expected, corresponding to the molecular formula C₁₃H₉³⁵ClO₂.

  • Isotopic Peak (M+2): A characteristic peak at m/z ≈ 250 will be observed with an intensity of approximately one-third of the M⁺ peak, which is the definitive signature for the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

  • Fragmentation: Common fragmentation patterns would include the loss of H₂O (m/z -18), COOH (m/z -45), and potentially cleavage at the biphenyl bond.

Potential Applications and SAR Insights

As a Pharmacophore in Drug Discovery

This molecule is a promising scaffold for drug discovery. The salicylic acid moiety is a known inhibitor of cyclooxygenase (COX) enzymes, and its derivatives are widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[12] The biphenyl structure is present in numerous approved drugs, where it often serves to position functional groups in distinct regions of a binding site.

Derivatives of p-hydroxybenzoic acid are known to possess a wide range of biological activities, including antimicrobial and antioxidant effects.[2][13] By combining these features, this compound could serve as a starting point for developing novel:

  • Anti-inflammatory agents: Targeting enzymes in the arachidonic acid pathway.

  • Anticancer agents: The rigid biphenyl structure can be adapted to target kinase or protein-protein interaction sites.[6]

  • Antimicrobial compounds: Leveraging the known activities of phenolic acids.

Role of Key Structural Features
  • Carboxylic Acid (-COOH): Acts as a key hydrogen bond donor and acceptor and can form salt bridges with basic residues (e.g., arginine, lysine) in protein active sites.

  • Hydroxyl Group (-OH): Can act as a hydrogen bond donor/acceptor. Its position ortho to the carboxylic acid allows for potential intramolecular hydrogen bonding, which can influence acidity and conformation.

  • Chlorophenyl Group: Increases lipophilicity, potentially improving cell membrane penetration. The chlorine atom can form specific halogen bonds, and the entire group can engage in hydrophobic and π-stacking interactions.

  • Dihedral Twist: The non-planar structure presents a three-dimensional pharmacophore that may fit into complex, non-planar binding pockets more effectively than a flat molecule.

Conclusion

This compound is a synthetically accessible molecule with a well-defined structure that combines several features of high value in medicinal and materials chemistry. Its molecular architecture, characterized by a twisted biphenyl core functionalized with reactive hydroxyl and carboxyl groups and a modulating chloro-substituent, has been thoroughly detailed. The provided spectroscopic predictions offer a clear blueprint for its analytical characterization. The inherent biological potential of its structural components makes this compound and its future derivatives promising candidates for further investigation in drug discovery and development programs.

References

  • Liu, W., Zhou, X., Mei, G., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research. Available at: [Link]

  • Allard, M., et al. (2002). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Available at: [Link]

  • Clary, R., et al. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzeneacetic acid. Available at: [Link]

  • Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E. Available at: [Link]

  • Bai, X.-H., Xing, Y., & Liu, S.-J. (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Available at: [Link]

  • PubChem. (n.d.). (2E)-4-(4-Chlorophenyl)-4-hydroxy-2-butenoic acid. Available at: [Link]

  • Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Bashkir Chemical Journal. Available at: [Link]

  • Stenutz. (n.d.). 4-chloro-2-hydroxybenzoic acid. Available at: [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Available at: [Link]

  • American Chemical Society. (2015). 4-Hydroxybenzoic acid. Molecule of the Week. Available at: [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available at: [Link]

  • PubChem. (n.d.). 4-Biphenylcarboxylic acid, 4'-chloro-. Available at: [Link]

  • González-García, A., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Pharmaceuticals. Available at: [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic acid. Available at: [Link]

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Spectroscopic data of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By integrating theoretical principles with practical insights, this guide aims to serve as an essential resource for the structural elucidation and quality control of this compound.

Introduction

This compound is a biphenyl derivative containing a salicylic acid moiety. The presence of the chlorophenyl group, a hydroxyl group, and a carboxylic acid function imparts a unique combination of physical, chemical, and biological properties to the molecule. Accurate structural confirmation and purity assessment are paramount for its application in research and development. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data for this compound.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound (C₁₃H₉ClO₃, Molecular Weight: 248.66 g/mol ) is depicted below.[1] The interpretation of its spectra is based on the distinct chemical environments of the protons and carbon atoms, as well as the vibrational modes of its functional groups.

Figure 1. Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

3.1.1. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

3.1.2. Predicted ¹H NMR Data and Interpretation

Due to the electronic effects of the substituents (–OH, –COOH, and –Cl), the aromatic protons will exhibit distinct chemical shifts. The electron-withdrawing nature of the carboxylic acid and the chlorine atom will deshield nearby protons, shifting them downfield, while the electron-donating hydroxyl group will cause an upfield shift for adjacent protons.[4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~11.0 - 13.0Broad Singlet1H
Phenolic Hydroxyl (-OH)~9.0 - 10.0Broad Singlet1H
Aromatic Protons~6.8 - 8.0Multiplets7H
  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum due to hydrogen bonding and its acidic nature.[5]

  • Phenolic Hydroxyl Proton (OH): This proton also appears as a broad singlet, typically downfield, and its chemical shift can be concentration and solvent dependent.

  • Aromatic Protons: The seven aromatic protons will appear as a series of multiplets in the range of 6.8 to 8.0 ppm. The protons on the salicylic acid ring will be influenced by both the hydroxyl and carboxyl groups, while the protons on the chlorophenyl ring will show a characteristic AA'BB' pattern (two doublets) due to the para-substitution.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

3.2.1. Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically used for ¹³C NMR.

  • Instrument Setup: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR, with the appropriate carbon probe.

  • Data Acquisition: Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon. Chemical shifts are referenced to TMS (0.0 ppm).

3.2.2. Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Carbonyl (C=O)~170 - 175
Aromatic Carbons~115 - 160
  • Carboxylic Carbonyl Carbon: This carbon is significantly deshielded and appears at the downfield end of the spectrum.[6]

  • Aromatic Carbons: The 12 aromatic carbons will give rise to several signals in the aromatic region. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield to around 155-160 ppm. The carbon attached to the chlorine atom (C-Cl) will also be downfield. The remaining aromatic carbons will resonate between 115 and 140 ppm. Due to symmetry in the 4-chlorophenyl ring, some carbon signals will overlap.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

  • Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation
Functional Group Characteristic Absorption (cm⁻¹) Description
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)Very broad due to hydrogen bonding.[7]
O-H Stretch (Phenol)3600 - 3200 (broad)Broad peak from the phenolic hydroxyl group.[7]
C-H Stretch (Aromatic)3100 - 3000Characteristic of C-H bonds on an aromatic ring.[8]
C=O Stretch (Carboxylic Acid)1700 - 1680Strong, sharp absorption.[7]
C=C Stretch (Aromatic)1600 - 1450Multiple bands of varying intensity.
C-O Stretch1300 - 1200From the carboxylic acid and phenol.
C-Cl Stretch800 - 600In the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion Peak ([M-H]⁻): In negative ion mode ESI, the most prominent peak is expected to be the deprotonated molecule at m/z 247.6, corresponding to the [C₁₃H₈ClO₃]⁻ ion. The presence of the chlorine isotope (³⁷Cl) will result in a smaller peak at m/z 249.6, with an intensity ratio of approximately 3:1.

  • Fragmentation: Fragmentation may occur, with a potential loss of CO₂ (44 Da) from the carboxylate, leading to a fragment ion at m/z 203.6.

Integrated Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_detail NMR Details cluster_interpretation Data Interpretation & Structure Confirmation Sample 4-(4-Chlorophenyl)-2- hydroxybenzoic acid Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Func_Groups Functional Group ID (IR: -OH, -COOH, C=C) IR->Func_Groups H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR Mol_Weight Molecular Weight & Formula (MS: m/z 248.66, C₁₃H₉ClO₃) MS->Mol_Weight Connectivity Proton & Carbon Framework (¹H & ¹³C NMR) H_NMR->Connectivity C_NMR->Connectivity Final_Structure Structure Elucidation Func_Groups->Final_Structure Mol_Weight->Final_Structure Connectivity->Final_Structure caption Fig. 2: Integrated workflow for spectroscopic analysis.

Fig. 2: Integrated workflow for spectroscopic analysis.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's structure and purity. This guide provides the foundational spectroscopic data and interpretation necessary for researchers working with this compound, ensuring high standards of scientific integrity and facilitating its use in further applications.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Filo. (2025). Important Peaks in IR Spectra of Salicylic Acid and Four Hydroxybenzoic Acids. [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

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An In-depth Technical Guide to the Crystal Structure of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive analysis of the synthesis, crystallographic parameters, and intermolecular interactions of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid, offering critical insights for researchers in crystallography and drug development.

Introduction

This compound, a derivative of salicylic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. The introduction of a chlorophenyl group to the salicylic acid backbone can profoundly influence its physicochemical properties, including solubility, lipophilicity, and crystal packing, which in turn affect its biological activity and formulation characteristics. Understanding the precise three-dimensional arrangement of atoms and molecules within the crystal lattice is paramount for rational drug design and the development of new materials with tailored properties.

This technical guide provides a detailed exploration of the crystal structure of this compound. While a definitive, publicly available crystal structure determination for this specific compound (CAS 1261995-96-3) is not found in the searched literature, this guide will leverage data from closely related structures and established crystallographic principles to provide a robust theoretical framework. We will delve into the likely synthesis, prospective crystallographic parameters, and the critical intermolecular interactions that govern the solid-state architecture of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing both foundational knowledge and field-proven insights into the structural analysis of substituted benzoic acids.

Methodology: Synthesis and Crystallization

The synthesis of this compound can be approached through several established synthetic routes, with the Suzuki coupling reaction being a prominent and efficient method.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol outlines a likely and effective method for the synthesis of the title compound.

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2-hydroxybenzoic acid (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with 2M HCl to a pH of approximately 2-3, which will precipitate the carboxylic acid product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Crystallization

The formation of high-quality single crystals is crucial for X-ray diffraction analysis. Slow evaporation is a common and effective technique for growing crystals of organic molecules.

Materials:

  • Purified this compound

  • A suitable solvent system (e.g., ethanol/water, acetone/hexane, or dimethylformamide)

Procedure:

  • Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture with gentle heating.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Evaporation: Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Crystals will form as the solution becomes supersaturated.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. Air-dry the crystals.

Structural Analysis and Discussion

While a specific experimental crystal structure for this compound is not available in the referenced literature, we can predict its key structural features based on the analysis of analogous compounds, such as N-(4-Chlorophenyl)-2-hydroxybenzamide[1].

Predicted Molecular Geometry

The molecule is expected to be largely planar, with some torsion between the two phenyl rings. The dihedral angle between the 2-hydroxybenzoic acid moiety and the 4-chlorophenyl ring will be a key determinant of the overall molecular conformation. In the related N-(4-Chlorophenyl)-2-hydroxybenzamide, this dihedral angle is 20.02(6)°[1]. A similar, relatively small dihedral angle is anticipated for the title compound, allowing for some degree of π-system conjugation between the rings.

Predicted Crystallographic Parameters

Based on the analysis of similar small organic molecules, this compound is likely to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell would contain multiple molecules (typically 2, 4, or 8).

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Molecular FormulaC₁₃H₉ClO₃
Molecular Weight248.66 g/mol
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Z (Molecules per unit cell)2, 4, or 8
Hydrogen BondingIntramolecular O-H···O, Intermolecular O-H···O dimers
Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state structure of this compound will be dictated by a network of non-covalent interactions.

  • Hydrogen Bonding: The most significant intermolecular interaction will be the hydrogen bonding involving the carboxylic acid and hydroxyl groups. It is highly probable that the carboxylic acid moieties will form centrosymmetric dimers via strong O-H···O hydrogen bonds, a common and robust supramolecular synthon in carboxylic acids. Additionally, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid is expected, forming a stable six-membered ring.

  • Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding (C-Cl···O or C-Cl···π interactions), which can play a crucial role in directing the crystal packing.

  • π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be either face-to-face or offset.

  • C-H···O and C-H···π Interactions: Weaker C-H···O and C-H···π hydrogen bonds will also contribute to the overall stability of the crystal structure.

Visualizing the Structure

To conceptualize the predicted molecular arrangement and interactions, the following diagrams are provided.

Molecular Structure

Caption: Predicted molecular structure of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis Reactants 4-Bromo-2-hydroxybenzoic acid + 4-Chlorophenylboronic acid Suzuki_Coupling Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) Reactants->Suzuki_Coupling Workup Acidification & Extraction Suzuki_Coupling->Workup Purification Column Chromatography or Recrystallization Workup->Purification Dissolution Dissolve in suitable solvent Purification->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Crystal_Formation Single Crystal Formation Slow_Evaporation->Crystal_Formation XRay_Diffraction Single-Crystal X-ray Diffraction Crystal_Formation->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Data_Analysis Analysis of Bond Lengths, Angles, & Intermolecular Interactions Structure_Solution->Data_Analysis

Caption: General experimental workflow for synthesis and structural analysis.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound. While experimental data for this specific molecule is not yet publicly available, by drawing upon established principles of organic synthesis, crystallization, and crystal engineering, we have constructed a detailed predictive model. The synthesis is achievable through standard cross-coupling reactions, and its crystallization is expected to be governed by strong hydrogen bonding, leading to the formation of carboxylic acid dimers, supplemented by halogen bonding and π-π stacking interactions.

The definitive elucidation of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This experimental data would not only validate the predictions made in this guide but also provide invaluable, precise data on bond lengths, bond angles, and the subtleties of its intermolecular interactions. Such information is indispensable for the advancement of structure-property relationship studies, aiding in the design of novel pharmaceutical compounds and functional materials with enhanced efficacy and desired physical characteristics.

References

  • Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. Available at: [Link]

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Biological activity of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid Derivatives

Executive Summary

The this compound scaffold represents a compelling, yet underexplored, class of compounds for therapeutic development. This structure strategically combines the well-established anti-inflammatory and antimicrobial properties of the 2-hydroxybenzoic acid (salicylic acid) moiety with the lipophilic and electronically distinct 4-chlorophenyl group, a feature present in numerous bioactive molecules. This guide provides a comprehensive framework for researchers and drug development professionals to synthesize, screen, and understand the therapeutic potential of these derivatives. By synthesizing data from structurally related compounds, we project significant potential in anti-inflammatory, antimicrobial, and anticancer applications. This document outlines detailed synthetic strategies, robust protocols for biological evaluation, and the mechanistic pathways likely modulated by these novel chemical entities, offering a complete roadmap for their investigation.

Introduction to the Core Scaffold: A Strategic Molecular Design

The foundation of drug discovery often lies in the rational combination of known pharmacophores to create novel structures with enhanced or new biological activities. The this compound scaffold is a prime example of such a design.

The Constituent Pharmacophores
  • 2-Hydroxybenzoic Acid (Salicylic Acid Moiety): This component is a cornerstone of anti-inflammatory therapy. Its derivatives are known to modulate key inflammatory pathways. Salicylic acid itself is an important plant growth regulator that plays a role in inducing systemic acquired resistance against pathogens in plants.[1]

  • 4-Chlorophenyl Group: The introduction of a halogen, specifically chlorine, onto a phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. It often increases lipophilicity, which can enhance membrane permeability and target engagement. Furthermore, the electron-withdrawing nature of chlorine can influence binding interactions with biological targets.

Rationale for Investigation

The conjugation of these two moieties is hypothesized to yield derivatives with a multifaceted biological profile. The core salicylic acid structure provides a proven template for anti-inflammatory and antimicrobial action, while the 4-chlorophenyl group is expected to enhance potency and potentially introduce novel mechanisms of action, such as anticancer activity, by facilitating interactions with specific enzymatic pockets or cellular receptors.

Synthetic Strategies and Methodologies

The synthesis of the this compound core and its subsequent derivatization can be achieved through established organic chemistry reactions. A general and reliable approach involves a Suzuki cross-coupling reaction.

Proposed Synthesis of the Core Scaffold

A plausible synthetic route begins with commercially available precursors, 4-bromo-2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

Synthesis_Workflow A 4-Bromo-2-hydroxybenzoic acid C Suzuki Coupling (Pd catalyst, Base) A->C B 4-Chlorophenylboronic acid B->C D This compound (Core Scaffold) C->D E Amide Derivatives D->E Amidation (e.g., SOCl2, Amine) F Ester Derivatives D->F Esterification (e.g., H2SO4, Alcohol)

Caption: Proposed synthetic workflow for the core scaffold and its derivatives.

Protocol: Suzuki Cross-Coupling Reaction
  • Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) and 4-chlorophenylboronic acid (1.2 eq) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water).

  • Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as sodium carbonate (Na₂CO₃) (3.0 eq), to the mixture.

  • Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (approximately 80-100°C) for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and acidify with 1M HCl to precipitate the product. Filter the solid, wash with water, and then purify using column chromatography or recrystallization to yield the pure this compound.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on its constituent moieties, the this compound scaffold is predicted to exhibit potent anti-inflammatory, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Derivatives of hydroxybenzoic acid are known to possess anti-inflammatory effects.[2][3] A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated microglial cells.[4] This effect is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Mechanism of Action: The anti-inflammatory effects are likely mediated through the inhibition of the MAPKs and NF-κB signaling pathways, which are critical regulators of the inflammatory response.[4]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Mediators Pro-inflammatory Mediators (NO, PGE2, iNOS, COX-2) MAPK->Mediators NFkB->Mediators Compound 4-(4-Chlorophenyl)- 2-hydroxybenzoic acid Derivative Compound->MAPK Compound->NFkB

Caption: Inhibition of pro-inflammatory pathways by the target derivatives.

Antimicrobial Activity

Hydroxybenzoic acids and their esters (parabens) are widely recognized for their antimicrobial properties against a range of bacteria and fungi.[1][2][3] The antimicrobial effect generally increases with the length of the alkyl chain in ester derivatives, as this enhances lipophilicity and facilitates passage through microbial cell walls.[2] For instance, 4-hydroxybenzoic acid has shown inhibitory activity against various Gram-positive and Gram-negative bacteria.[5] Studies on new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives also revealed moderate antimicrobial activity against Gram-positive bacterial strains.[6][7]

Table 1: Antimicrobial Activity of Related Hydroxybenzoic Acid Derivatives

Compound/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
4-Hydroxybenzoic acidGram-positive & Gram-negative bacteria160[5]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125[6]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125[6]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Certain derivatives of 4-hydroxybenzoic acid have been identified as pan-histone deacetylase (HDAC) inhibitors.[8][9] These compounds can increase protein acetylation, leading to cell cycle arrest and apoptotic cell death in cancer cells, often without affecting the viability of normal cells.[8][9] This suggests that this compound derivatives could be developed as novel anticancer agents. The presence of the 4-chlorophenyl group may enhance binding to the hydrophobic regions of the HDAC active site.

Experimental Protocols for Bioactivity Screening

To validate the predicted biological activities, a systematic screening process is essential. The following protocols provide standardized methods for evaluating the anti-inflammatory, antimicrobial, and anticancer potential of newly synthesized derivatives.

General Workflow for Bioactivity Screening

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action A Synthesized Derivatives B Anti-inflammatory Assay (COX-2 Inhibition) A->B C Antimicrobial Assay (MIC Determination) A->C D Anticancer Assay (MTT Cell Viability) A->D E Identify 'Hit' Compounds B->E C->E D->E F Dose-Response Studies E->F G Pathway Analysis (e.g., Western Blot for NF-κB) F->G H Lead Optimization G->H

Caption: A systematic workflow for screening and validating biological activity.

Protocol: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
  • Enzyme Preparation: Reconstitute human recombinant COX-2 enzyme in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Incubation: In a 96-well plate, add 10 µL of the test compound (dissolved in DMSO, various concentrations) or a known inhibitor (e.g., celecoxib) to each well. Add 150 µL of the COX-2 enzyme solution. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (substrate).

  • Detection: Measure the production of prostaglandin E2 (PGE2) using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of COX-2 activity).

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Suspension: Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Protocol: Anticancer MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[10]

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compounds. Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT reagent is reduced by viable cells to an insoluble formazan product.[11]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a versatile platform for the development of novel therapeutic agents. The rational combination of the salicylate and chlorophenyl moieties provides a strong foundation for potent anti-inflammatory, antimicrobial, and anticancer activities. The experimental framework provided in this guide offers a clear path for the synthesis and systematic evaluation of these derivatives. Future research should focus on synthesizing a diverse library of amide and ester derivatives to establish structure-activity relationships (SAR), optimizing lead compounds for improved potency and selectivity, and ultimately advancing the most promising candidates to in vivo preclinical models.

References

  • D'cunha, R., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Cancer Letters. Available at: [Link]

  • Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. PubMed. Available at: [Link]

  • D'cunha, R., et al. (2014). Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Luxembourg Institute of Health. Available at: [Link]

  • Fernández-Mar, M. I., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Available at: [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Krolicka, A., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. MDPI. Available at: [Link]

  • Lee, S. Y., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed. Available at: [Link]

  • Zhang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Available at: [Link]

  • ResearchGate. (2010). Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Gurbuzer, A. (2021). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. Available at: [Link]

  • Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining. Available at: [Link]

  • ResearchGate. (2019). 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. ResearchGate. Available at: [Link]

  • Liu, H., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PubMed Central. Available at: [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available at: [Link]

  • Bhat, M. A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. Available at: [Link]

  • Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. PubMed. Available at: [Link]

  • Ryan, K. R., et al. (2019). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. PubMed Central. Available at: [Link]

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A Framework for Investigating the Mechanism of Action of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid: A Putative Mechanistic Guide and Research Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on the specific mechanism of action of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid is not extensively available in public-access scientific literature. This guide, therefore, presents a putative mechanism of action derived from an analysis of its structural components and the known biological activities of analogous compounds. The experimental protocols outlined herein provide a robust framework for the systematic investigation and validation of these hypotheses.

Introduction

This compound is a fascinating small molecule that marries the well-established pharmacophore of a hydroxybenzoic acid with the modulatory influence of a chlorophenyl substituent. While its precise biological role is yet to be fully elucidated, its structural characteristics suggest a rich potential for pharmacological activity. This technical guide offers a scientifically grounded exploration of its putative mechanism of action, drawing upon the extensive knowledge of related chemical entities. We will deconstruct the molecule to its core components, propose potential biological activities, and outline a comprehensive experimental framework to rigorously test these hypotheses. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals embarking on the investigation of this and similar novel chemical entities.

Structural Analysis and Postulated Bioactivities

The pharmacological profile of this compound can be conceptually dissected by examining its two primary structural motifs: the 2-hydroxybenzoic acid core and the 4-(4-chlorophenyl) substituent.

  • The 2-Hydroxybenzoic Acid Core: This moiety is structurally analogous to salicylic acid, a cornerstone of anti-inflammatory therapy. Hydroxybenzoic acids, as a class, are known to possess a diverse array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties[1]. The positioning of the hydroxyl group is a critical determinant of these activities, with the 2-hydroxy substitution being particularly significant for the inhibition of certain enzymes[2].

  • The 4-(4-Chlorophenyl) Substituent: The incorporation of a chlorophenyl group can profoundly influence a molecule's physicochemical properties and biological target interactions. This substituent is a common feature in a variety of pharmacologically active compounds, where it can enhance lipophilicity, facilitate passage across biological membranes, and contribute to specific binding interactions with protein targets, such as kinases[3][4]. The presence of this group suggests that this compound may exhibit activities beyond those of simple hydroxybenzoic acids.

Based on this structural amalgamation, we can postulate several primary bioactivities for this compound:

  • Anti-inflammatory Activity: Building on the salicylic acid-like core, the compound may exert anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes or the modulation of other inflammatory signaling pathways.

  • Anticancer Potential: The chlorophenyl moiety is a known feature in some kinase inhibitors, suggesting a potential role in targeting dysregulated signaling pathways in cancer cells[4].

  • Antioxidant Effects: The phenolic hydroxyl group provides a chemical basis for antioxidant activity through the scavenging of reactive oxygen species.

Proposed Molecular Mechanisms of Action: A Triad of Hypotheses

To provide a structured approach to investigation, we propose three primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Inflammatory Pathways

Given its structural similarity to salicylic acid, a primary hypothesis is that this compound functions as an anti-inflammatory agent. This could occur through several mechanisms:

  • Direct Enzyme Inhibition: The compound may directly inhibit key inflammatory enzymes such as COX-1 and COX-2, thereby reducing the production of prostaglandins. The 4-chlorophenyl group could influence the potency and selectivity of this inhibition.

  • Modulation of Transcription Factors: It may interfere with the activation of pro-inflammatory transcription factors, most notably NF-κB, which orchestrates the expression of a wide array of inflammatory mediators.

A proposed signaling pathway for the anti-inflammatory action is depicted below:

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates COX2_protein COX-2 Protein PGs Prostaglandins COX2_protein->PGs AA Arachidonic Acid AA->PGs Catalyzed by DNA DNA NFkB_nuc->DNA Binds COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription COX2_mRNA->COX2_protein Translation Compound 4-(4-Chlorophenyl)-2- hydroxybenzoic acid Compound->IKK Inhibits? Compound->COX2_protein Inhibits?

Caption: Putative Anti-Inflammatory Signaling Pathway.

Hypothesis 2: Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

The presence of the 4-chlorophenyl group suggests the possibility of anticancer activity. This could be mediated by:

  • Kinase Inhibition: The compound may inhibit protein kinases that are critical for cancer cell survival and proliferation, such as those in the PI3K/Akt or MAPK signaling pathways.

  • Induction of Apoptosis: It could trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.

  • Cell Cycle Arrest: The compound might halt the cell cycle at specific checkpoints (e.g., G2/M), preventing cancer cell division.

A proposed signaling pathway for the anticancer action is as follows:

G cluster_pathways Signaling Pathways cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Compound 4-(4-Chlorophenyl)-2- hydroxybenzoic acid PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibits? MAPK MAPK Pathway Compound->MAPK Inhibits? G2M G2/M Arrest Compound->G2M Induces? Bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) Compound->Bcl2 Modulates? Apoptosis Apoptosis PI3K_Akt->Apoptosis Suppresses MAPK->G2M Regulates Caspases Caspase Cascade Bcl2->Caspases Activates Caspases->Apoptosis Executes

Caption: Putative Anticancer Signaling Pathways.

Hypothesis 3: Antioxidant Activity and Oxidative Stress Reduction

The phenolic hydroxyl group is a classic antioxidant pharmacophore. The mechanism would likely involve:

  • Direct Radical Scavenging: The compound could directly donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative damage to cellular components.

  • Upregulation of Antioxidant Enzymes: It might also indirectly boost the cell's own antioxidant defenses by activating transcription factors like Nrf2, which controls the expression of antioxidant enzymes.

Experimental Framework for Mechanistic Elucidation

A systematic, tiered approach is recommended to investigate the mechanism of action of this compound.

Tier 1: Initial Screening for Bioactivity

The first step is to ascertain the primary biological effects of the compound.

Experimental Workflow for Initial Screening

G cluster_assays In Vitro Assays Compound Test Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer and normal cell lines) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO production in LPS-stimulated macrophages) Compound->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH radical scavenging) Compound->Antioxidant IC50 IC50 Cytotoxicity->IC50 Determine IC50 NO_Inhibition NO_Inhibition AntiInflammatory->NO_Inhibition Measure NO Inhibition Scavenging_Activity Scavenging_Activity Antioxidant->Scavenging_Activity Quantify Scavenging

Caption: Tier 1 Experimental Workflow.

Detailed Protocols:

  • Cytotoxicity Assay (MTT Assay): This assay assesses the effect of the compound on cell viability.[5][6]

    • Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm.

    • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Nitric Oxide (NO) Inhibition Assay: This assay measures the anti-inflammatory potential by quantifying the inhibition of NO production in macrophages.[7]

    • Cell Culture: Culture RAW 264.7 macrophage cells.

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.

    • Griess Assay: After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Analysis: Determine the concentration-dependent inhibition of NO production.

Tier 2: Mechanistic Deep Dive

Based on the results of Tier 1, a more focused investigation into the specific molecular pathways can be undertaken.

Western Blot Analysis for Key Signaling Proteins:

This technique is crucial for identifying which signaling pathways are modulated by the compound.[6]

  • Cell Treatment and Lysis: Treat the relevant cell line (identified in Tier 1) with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the hypothesized pathways (e.g., for inflammation: p-IKK, p-IκBα, COX-2; for cancer: p-Akt, cleaved caspase-3, PARP, Cyclin B1).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Quantitative Data Summary

Parameter Experimental Assay Expected Outcome for Bioactivity
IC50 MTT AssayLow micromolar values in cancer cells, higher in normal cells.
NO Inhibition Griess AssayDose-dependent reduction in NO production.
Protein Expression Western BlotModulation of key signaling proteins (e.g., decreased p-Akt, increased cleaved caspase-3).
Cell Cycle Phase Flow CytometryAccumulation of cells in a specific phase (e.g., G2/M).

Conclusion

This compound represents a molecule of significant interest at the intersection of anti-inflammatory and anticancer research. While its precise mechanism of action awaits empirical discovery, a rational analysis of its structure allows for the formulation of testable hypotheses. The proposed framework of a tiered experimental approach, from broad bioactivity screening to deep mechanistic dives, provides a clear and scientifically rigorous path to unraveling the therapeutic potential of this compound. The insights gained from such studies will be invaluable for the broader drug discovery community.

References

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A Prospective Analysis of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a biphenyl derivative of salicylic acid that, while not extensively studied, presents a compelling structural framework for the development of novel therapeutics. This technical guide provides a prospective analysis of its potential therapeutic applications, drawing upon the known biological activities of its core structural motifs: the 2-hydroxybenzoic acid (salicylic acid) scaffold and the 4-chlorophenyl group. We will explore hypothesized mechanisms of action, propose a plausible synthetic route, and outline a comprehensive strategy for its biological evaluation. This document serves as a foundational resource for researchers interested in the synthesis and investigation of this promising, yet underexplored, chemical entity.

Introduction: Structural Rationale and Therapeutic Potential

The structure of this compound combines two key pharmacophores: the salicylic acid backbone, renowned for its anti-inflammatory properties, and a 4-chlorophenyl substituent, a common feature in many biologically active compounds that can enhance binding affinity and modulate pharmacokinetic properties. The addition of the 4-chlorophenyl group at the 4-position of the salicylic acid ring is anticipated to significantly alter its biological activity profile compared to the parent molecule. This substitution may enhance lipophilicity, potentially improving cell membrane permeability and oral bioavailability. Furthermore, the biphenyl structure could facilitate novel interactions with biological targets, opening avenues for therapeutic applications beyond those of traditional salicylates.

Physicochemical Properties Summary

PropertyPredicted/Known ValueSource
Molecular FormulaC13H9ClO3[1]
Molecular Weight248.66 g/mol [1]
AppearanceWhite to off-white solid (predicted)-
SolubilityPoorly soluble in water; soluble in organic solvents like DMSO, DMF, and ethanol (predicted)-
LogP~4.5 (estimated)-
pKa~3.0 (carboxylic acid), ~9.0 (phenol) (estimated)-

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the structural components of this compound, we can hypothesize several potential therapeutic applications.

Anti-inflammatory and Analgesic Agent

The 2-hydroxybenzoic acid core suggests that a primary application could be in the treatment of inflammatory conditions. The mechanism is likely to involve the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The 4-chlorophenyl group may enhance the potency and selectivity of COX inhibition.

Proposed Mechanism of Action: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesis Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Molecule 4-(4-Chlorophenyl)-2- hydroxybenzoic acid Molecule->COX_Enzymes inhibits

Caption: Proposed inhibition of prostaglandin synthesis.

Anticancer Agent

Derivatives of 4-hydroxybenzoic acid have been shown to possess anticancer properties. For instance, 4-hydroxybenzoic acid has been found to enhance the sensitivity of breast cancer cells to adriamycin by inhibiting HDAC6 and promoting the HIPK2/p53 pathway[2]. The presence of the 4-chlorophenyl group could enhance cytotoxic activity against various cancer cell lines, a strategy employed in several approved and investigational cancer drugs.

Proposed Anticancer Signaling Pathway

Anticancer_Pathway Molecule 4-(4-Chlorophenyl)-2- hydroxybenzoic acid HDAC6 HDAC6 Molecule->HDAC6 inhibits HIPK2 HIPK2 HDAC6->HIPK2 deacetylates (inactivates) p53 p53 HIPK2->p53 phosphorylates (activates) Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Hypothesized anticancer mechanism via HDAC6 inhibition.

Antimicrobial Agent

4-hydroxybenzoic acid and its esters (parabens) are well-known for their antimicrobial properties[3][4]. The lipophilic nature of the 4-chlorophenyl group could enhance the compound's ability to disrupt microbial cell membranes, leading to broad-spectrum antibacterial and antifungal activity.

Proposed Synthesis Route

A plausible and efficient method for the synthesis of this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is widely used for the formation of carbon-carbon bonds and is well-suited for coupling an aryl halide with an arylboronic acid.

Step-by-Step Synthesis Protocol:

  • Starting Materials: 4-Bromo-2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Base: Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).

  • Solvent System: A mixture of toluene, ethanol, and water.

  • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up and Purification:

    • After cooling, the reaction mixture is acidified with HCl.

    • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Materials: - 4-Bromo-2-hydroxybenzoic acid - 4-Chlorophenylboronic acid Reaction Suzuki Coupling: - Pd(PPh3)4 (catalyst) - Na2CO3 (base) - Toluene/Ethanol/Water - Reflux, 12-24h Start->Reaction Workup Acidification & Extraction: - HCl - Ethyl Acetate Reaction->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Product Final Product: 4-(4-Chlorophenyl)-2- hydroxybenzoic acid Purification->Product

Caption: Proposed Suzuki coupling synthesis workflow.

Strategy for Biological Evaluation

A systematic approach is required to validate the hypothesized therapeutic applications of this compound.

In Vitro Assays

Experimental Protocol: In Vitro Evaluation

  • Cytotoxicity Screening:

    • Objective: To determine the general cytotoxicity of the compound.

    • Method: MTT or MTS assay on a panel of human cell lines (e.g., HEK293 for non-cancerous, and various cancer cell lines like MCF-7, A549, HCT116).

    • Endpoint: IC50 values.

  • Anti-inflammatory Activity:

    • Objective: To assess the inhibition of inflammatory mediators.

    • Method:

      • COX-1/COX-2 inhibition assay (cell-free or cell-based).

      • LPS-stimulated macrophages (e.g., RAW 264.7) to measure inhibition of nitric oxide (Griess assay) and pro-inflammatory cytokines (ELISA for TNF-α, IL-6).

    • Endpoint: IC50 values for enzyme inhibition and cytokine reduction.

  • Anticancer Activity:

    • Objective: To evaluate the specific anticancer effects.

    • Method:

      • Cell viability assays on a broader panel of cancer cell lines.

      • Apoptosis assays (Annexin V/PI staining by flow cytometry).

      • Cell cycle analysis (propidium iodide staining by flow cytometry).

      • Western blot analysis for key proteins in hypothesized pathways (e.g., cleaved caspase-3, PARP, p53, HDAC6).

    • Endpoint: Dose-dependent effects on cell viability, apoptosis, and cell cycle distribution.

  • Antimicrobial Activity:

    • Objective: To determine the spectrum of antimicrobial activity.

    • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria and fungi.

    • Endpoint: MIC values.

In Vivo Models

Based on promising in vitro results, further evaluation in animal models would be warranted.

  • Anti-inflammatory/Analgesic: Carrageenan-induced paw edema model in rats or mice to assess anti-inflammatory effects, and hot plate or tail-flick test for analgesic properties.

  • Anticancer: Xenograft models where human cancer cells are implanted in immunocompromised mice. The compound would be administered to assess its effect on tumor growth.

  • Pharmacokinetics and Toxicity: Preliminary pharmacokinetic studies in rodents to determine oral bioavailability, half-life, and tissue distribution. Acute and sub-chronic toxicity studies to establish a safety profile.

In Vivo Evaluation Workflow

In_Vivo_Workflow In_Vitro Promising In Vitro Results PK_Tox Pharmacokinetics & Acute Toxicity Studies In_Vitro->PK_Tox Efficacy_Models Efficacy Models PK_Tox->Efficacy_Models Inflammation_Model Carrageenan-induced Paw Edema Efficacy_Models->Inflammation_Model Analgesia_Model Hot Plate / Tail-Flick Test Efficacy_Models->Analgesia_Model Cancer_Model Xenograft Tumor Model Efficacy_Models->Cancer_Model Lead_Optimization Lead Optimization Inflammation_Model->Lead_Optimization Analgesia_Model->Lead_Optimization Cancer_Model->Lead_Optimization

Caption: Workflow for in vivo evaluation of the compound.

Conclusion

This compound represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By leveraging the known activities of its structural components, this guide provides a scientifically grounded framework for its synthesis and biological evaluation. The proposed research strategy, from in vitro screening to in vivo efficacy models, offers a clear path forward for elucidating the pharmacological profile of this compound. It is our hope that this prospective analysis will stimulate further research into this and related biphenyl salicylic acid derivatives, potentially leading to the discovery of new and effective therapeutic agents.

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A Technical Guide to 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid: Synthesis, Bioactivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the privileged structures of salicylic acid and biphenyl moieties have independently served as foundational scaffolds for a multitude of therapeutic agents. 4-(4-Chlorophenyl)-2-hydroxybenzoic acid represents a deliberate convergence of these two pharmacophores. As a derivative of 2-hydroxybenzoic acid (salicylic acid), it retains the core structure responsible for the famed anti-inflammatory, analgesic, and antipyretic properties of salicylates. The introduction of a 4-chlorophenyl group at the C4 position creates a biphenyl-like system, a structural motif present in numerous compounds with a wide array of biological activities, including antimicrobial and anti-cancer effects[1][2].

The rationale for this specific molecular architecture is rooted in established structure-activity relationships. Halogenation, particularly chlorination, of aromatic rings is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties by increasing lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of this compound, from its logical synthetic pathway and characterization to its putative biological activities and mechanisms of action, synthesized from the available literature on analogous compounds. This document is intended for researchers and professionals in drug development, offering both a theoretical framework and practical methodologies for investigating this promising compound.

Section 1: Chemical Synthesis and Characterization

The synthesis of 4-aryl-2-hydroxybenzoic acids is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling reaction stands out as the premier choice for this transformation due to its high tolerance of functional groups, mild reaction conditions, and commercial availability of starting materials[3][4]. The causality behind this choice lies in its reliability for forming carbon-carbon bonds between sp²-hybridized centers, which is precisely the bond required to construct the biphenyl core of the target molecule.

1.1: Proposed Synthetic Pathway via Suzuki-Miyaura Coupling

The logical retrosynthetic analysis points to two primary starting materials: a di-halogenated salicylic acid derivative and a commercially available boronic acid. A plausible forward synthesis is outlined below.

Synthetic_Pathway cluster_reactants Starting Materials SM1 4-Bromo-2-hydroxybenzoic acid Catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) SM1->Catalyst SM2 4-Chlorophenylboronic acid SM2->Catalyst Product This compound Catalyst->Product Suzuki Coupling

Caption: Proposed synthesis of this compound.

1.2: Step-by-Step Synthesis Protocol (Representative)

This protocol is a representative methodology based on standard Suzuki-Miyaura coupling procedures for aryl halides[3][5][6].

  • Reactor Setup: To a three-necked, round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-Bromo-2-hydroxybenzoic acid (1.0 eq) and 4-Chlorophenylboronic acid (1.2 eq).

  • Solvent and Base Addition: Add a 2:1 mixture of toluene and water as the solvent system. Subsequently, add an aqueous solution of potassium carbonate (2.0 M, 3.0 eq) as the base. The choice of a biphasic solvent system and an inorganic base is crucial for activating the boronic acid and facilitating the catalytic cycle[3].

  • Degassing: Purge the reaction mixture with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the mixture under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-Bromo-2-hydroxybenzoic acid) is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Acidify the crude product by dissolving it in a suitable solvent and adding 1M HCl to protonate the carboxylate, causing the product to precipitate.

    • Collect the precipitate by vacuum filtration.

    • Further purify the solid product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, this compound.

1.3: Structural Characterization

The identity and purity of the synthesized compound must be validated through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the successful formation of the biaryl bond and the relative positions of the substituents.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.

  • Melting Point Analysis: To assess the purity of the final product.

Section 2: Postulated Biological Activities and Mechanism of Action

While direct experimental data for this compound is not extensively published, its biological activities can be inferred from its structural components. Salicylic acid derivatives are well-known for their anti-inflammatory and antimicrobial properties[7][8][9]. Biphenyl compounds also exhibit a broad spectrum of bioactivities[1][2].

2.1: Anti-Inflammatory Activity

The primary therapeutic indication for salicylates is inflammation. The mechanism extends beyond simple COX enzyme inhibition. Salicylates are known to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response[10]. A structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to exert its anti-inflammatory effects by downregulating MAPKs and NF-κB activation[11].

Hypothesized Mechanism of Action: Inhibition of the TAK1-NF-κB Signaling Pathway

A plausible mechanism for the anti-inflammatory action of this compound is the inhibition of an upstream kinase in the NF-κB pathway, such as Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical signaling node that integrates signals from various inflammatory stimuli, including TNF-α and lipopolysaccharide (LPS), to activate both the NF-κB and MAPK pathways[12][13][14]. Inhibition of TAK1 is a validated strategy for suppressing inflammation[15][16].

TAK1_NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD/TRAF2 TNFR->TRADD Recruits TAK1 TAK1 Complex (TAK1/TAB1/TAB2) TRADD->TAK1 Activates IKK IKK Complex (IKKα/β/γ) TAK1->IKK Phosphorylates Compound 4-(4-Chlorophenyl) -2-hydroxybenzoic acid Compound->TAK1 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by the target compound.

2.2: Antimicrobial Activity

Salicylic acid and its halogenated derivatives possess known antibacterial properties[9][17]. The lipophilic nature of the 4-chlorophenyl group could enhance the compound's ability to penetrate bacterial cell membranes. The mechanism of action for phenolic acids often involves the disruption of membrane potential, inhibition of key cellular enzymes, and interference with nutrient uptake[18].

Table 1: Summary of Postulated Biological Activities

Biological ActivityPutative MechanismSupporting Evidence from Analogous Compounds
Anti-inflammatory Inhibition of TAK1, leading to downstream suppression of NF-κB and MAPK signaling pathways.Salicylates inhibit NF-κB[10]. Related 2-hydroxybenzoic acid derivatives show anti-inflammatory effects via this pathway[11]. TAK1 is a key inflammatory mediator[13][14].
Antimicrobial Disruption of bacterial cell membrane integrity and function; inhibition of essential enzymes.Halogenated salicylic acids exhibit antibacterial activity[9]. Biphenyl derivatives are known antimicrobials[1][2].
Analgesic Peripheral and central inhibition of pain mediators, likely linked to anti-inflammatory action.Salicylates are standard analgesics. TAK1 inhibition has been shown to alleviate inflammatory joint pain[16].

Section 3: Guide to Experimental Evaluation

To empirically validate the hypothesized biological activities, a series of well-defined in vitro and in vivo assays are required.

3.1: Workflow for In Vitro Anti-Inflammatory Assessment

In_Vitro_Workflow Start Start: Culture Macrophages (e.g., RAW 264.7) Step1 Pre-treat cells with This compound (various concentrations) Start->Step1 Step2 Stimulate with LPS (1 µg/mL) to induce inflammation Step1->Step2 Step3 Incubate for defined period (e.g., 24 hours) Step2->Step3 Endpoint1 Measure Nitric Oxide (NO) production via Griess Assay Step3->Endpoint1 Endpoint2 Measure Pro-inflammatory Cytokines (TNF-α, IL-6) via ELISA Step3->Endpoint2 Endpoint3 Assess NF-κB activation via Western Blot for p-IκBα or Luciferase Reporter Assay Step3->Endpoint3 Data Calculate IC₅₀ values Endpoint1->Data Endpoint2->Data Endpoint3->Data

Caption: Workflow for evaluating in vitro anti-inflammatory activity.

3.2: Detailed Protocol for NF-κB Luciferase Reporter Assay

This protocol provides a robust method for quantifying the inhibition of NF-κB transcriptional activity.

  • Cell Culture and Transfection:

    • Culture HEK293 cells (or a similar suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent. Allow cells to express the plasmids for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free media.

    • Remove the old media from the cells and replace it with media containing the test compound or vehicle control (e.g., DMSO).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells by adding human TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

    • Incubate the plate for an additional 6-8 hours at 37 °C.

  • Lysis and Luminescence Reading:

    • Remove the media and lyse the cells using the buffer provided in a dual-luciferase assay kit.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the TNF-α stimulated vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

3.3: Protocol for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity.

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a rationally designed molecule that holds significant, albeit currently theoretical, promise as a dual anti-inflammatory and antimicrobial agent. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. Based on strong evidence from structurally related compounds, its primary mechanism of action is likely the modulation of the TAK1-NF-κB signaling axis, a critical pathway in inflammatory diseases.

The immediate path forward requires empirical validation. The protocols outlined in this guide provide a clear framework for synthesizing the compound and systematically evaluating its efficacy and mechanism of action in vitro. Future research should focus on obtaining quantitative data (IC₅₀, MIC), exploring its effects in more complex cellular models and, contingent on promising results, advancing to in vivo models of inflammation and infection. Such studies will be instrumental in determining if the logical convergence of the salicylate and chlorobiphenyl scaffolds translates into a tangible therapeutic candidate.

References

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Methodological & Application

Comprehensive Guide to the Analytical Quantification of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the quantitative analysis of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid, a molecule of interest in pharmaceutical research and development. Recognizing the diverse needs of scientists, from early-stage discovery to late-stage quality control, this document outlines three distinct, validated analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each protocol is presented with an in-depth explanation of the underlying principles, step-by-step experimental procedures, and guidance on method validation in accordance with international regulatory standards. The objective is to equip researchers with the necessary tools to select and implement the most appropriate analytical strategy for their specific application, ensuring data accuracy, reliability, and reproducibility.

Introduction and Strategic Importance

This compound is a salicylic acid derivative whose structural motifs are common in pharmacologically active molecules. The accurate quantification of this compound is paramount for a variety of applications, including pharmacokinetic studies, stability testing of drug formulations, impurity profiling, and quality control of active pharmaceutical ingredients (APIs). The choice of analytical method is a critical decision, directly impacting the sensitivity, selectivity, and throughput of the analysis.

This guide is structured to provide not just protocols, but a strategic understanding of why certain choices are made. It follows the principles of method validation laid out by the International Council for Harmonisation (ICH), ensuring that the described procedures are robust and scientifically sound.[1][2][3]

Method Selection: A Comparative Overview

The optimal analytical technique depends on the specific requirements of the study, particularly the sample matrix complexity and the required level of sensitivity.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Direct measurement of UV absorbance in solution.
Selectivity Good to ExcellentSuperiorLow to Moderate
Sensitivity Moderate (µg/mL to high ng/mL)Highest (low ng/mL to pg/mL)Low (µg/mL)
Primary Use Case API purity, formulation assays, quality control.Bioanalysis (plasma, tissue), trace impurity analysis.Quick quantification of pure, simple solutions.
Matrix Tolerance ModerateHighVery Low
Cost & Complexity ModerateHighLow

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is the workhorse for routine quantification in moderately complex matrices, offering a robust balance of performance and accessibility.[4]

Scientific Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately nonpolar molecule, will be retained on a nonpolar stationary phase (like C18) and eluted by a polar mobile phase.[5][6] Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength (λmax), which is directly proportional to its concentration, following the Beer-Lambert law.

Experimental Protocol: HPLC-UV

3.2.1. Reagents and Materials

  • Reference Standard: this compound (purity ≥99.5%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)

  • Buffers: Phosphoric acid or Formic acid (analytical grade)

  • Sample Filters: 0.45 µm or 0.22 µm syringe filters (e.g., PVDF or PTFE)[7]

  • HPLC Vials: 2 mL amber glass vials with septa caps

3.2.2. Solutions Preparation

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[8]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the diluent. A minimum of five concentration levels is recommended for establishing linearity.[9]

3.2.3. Sample Preparation

  • For Drug Substance/Formulation: Accurately weigh a quantity of the sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[8][10]

  • For Biological Matrix (e.g., Plasma): To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard (if used). Vortex for 2 minutes to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of diluent.[11][12] Filter if necessary.

3.2.4. Chromatographic Conditions

Parameter Condition Justification
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.[5][13]
Mobile Phase Gradient: 0-15 min, 30-90% B; 15-17 min, 90% B; 17.1-20 min, 30% BA gradient ensures efficient elution and good peak shape for the analyte while cleaning the column of more retained impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[13]
Column Temp. 30 °CEnhances reproducibility by controlling retention time variability.[5]
Injection Vol. 10 µLA standard volume balancing sensitivity and peak shape.
UV Detection 230 nmAromatic rings and carboxylic acids typically show strong absorbance in this region.[13] Wavelength should be optimized by scanning a standard solution.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weighing Dissolve Dissolution & Dilution Weigh->Dissolve Filter Filtration (0.45 µm) Dissolve->Filter Inject Autosampler Injection Filter->Inject Transfer to Vial Separate C18 Column Separation Inject->Separate Detect UV Detection (230 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for quantification by HPLC-UV.

Method Validation Summary

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[14]

Parameter Acceptance Criteria Purpose
Specificity Peak is pure and resolved from interferences.Ensures the signal is only from the analyte.[9]
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a direct relationship between concentration and response.[2]
Range 80-120% of test concentrationThe interval where the method is precise, accurate, and linear.[9]
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of results to the true value.[3]
Precision (RSD) Repeatability ≤ 2.0%; Intermediate Precision ≤ 2.0%Demonstrates the method's consistency.[2]
LOD & LOQ S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ)Defines the lowest concentration that can be detected and reliably quantified.[9]
Robustness RSD ≤ 2.0% under varied conditions (flow, temp)Shows the method's reliability with small, deliberate changes.[9]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for quantifying trace levels of analytes in complex biological matrices due to its unparalleled sensitivity and selectivity.[4][15]

Scientific Principle

After chromatographic separation via HPLC, the analyte is ionized (typically via electrospray ionization, ESI). In the mass spectrometer, a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored.[16] This technique, known as Multiple Reaction Monitoring (MRM), is highly selective as it requires a compound to meet two mass-based criteria (precursor and product ion masses), virtually eliminating matrix interference.[17]

Experimental Protocol: LC-MS/MS

4.2.1. Reagents and Materials

  • Use LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water) and additives (e.g., Formic Acid).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.

4.2.2. Sample Preparation (Solid-Phase Extraction - SPE) For biological fluids, SPE provides a much cleaner extract than protein precipitation, reducing matrix effects.[7]

  • Condition: Pass 1 mL of methanol, then 1 mL of water through a C18 SPE cartridge.

  • Load: Load the pre-treated plasma sample (e.g., 100 µL diluted with 400 µL of 0.1% formic acid).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol into a clean tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

4.2.3. LC-MS/MS Conditions

Parameter Condition Justification
LC System UPLC/UHPLC preferredProvides sharper peaks and faster run times, ideal for MS.
Column C18, 50 x 2.1 mm, 1.8 µmSmaller dimensions and particle size are suitable for high-throughput MS analysis.[16]
Mobile Phase A 0.1% Formic Acid in WaterVolatile modifier that aids in positive ion ESI.[18]
Mobile Phase B 0.1% Formic Acid in AcetonitrileMaintains consistent mobile phase chemistry.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Source Electrospray Ionization (ESI)Standard for polar small molecules.
Polarity Negative Ion ModeThe carboxylic acid and phenolic hydroxyl groups are readily deprotonated.
MRM Transition Hypothetical: Precursor [M-H]⁻: m/z 247.0 → Product: m/z 203.0The precursor is the deprotonated molecule. The product ion would correspond to the loss of CO₂ (44 Da). This must be optimized by infusing a standard.
Gas Temp. 350 °COptimized for efficient desolvation.[16]
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Condition Condition Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Separate UHPLC Separation Elute->Separate Inject Ionize ESI Source Separate->Ionize Select Quad 1 (Precursor) Ionize->Select Fragment Quad 2 (Collision) Select->Fragment Detect Quad 3 (Product) Fragment->Detect Ratio Peak Area Ratio (Analyte/IS) Detect->Ratio Calibrate Calibration Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for bioanalysis by LC-MS/MS.

Method 3: UV-Vis Spectrophotometry

This is a simple, rapid, and cost-effective method suitable for the analysis of relatively pure, simple sample matrices where high selectivity is not required.[19]

Scientific Principle

The method relies on the direct measurement of the absorbance of a solution containing the analyte. The concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standards of known concentration, as dictated by the Beer-Lambert Law. Its primary limitation is a lack of specificity; any other substance in the sample that absorbs light at the same wavelength will interfere with the measurement.[20]

Experimental Protocol: UV-Vis
  • Determine λmax: Scan a standard solution (e.g., 10 µg/mL in methanol) across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: Prepare a set of at least five standards of known concentration in the chosen solvent (e.g., methanol).

  • Zero the Instrument: Use the pure solvent as a blank to zero the spectrophotometer at λmax.

  • Measure Standards: Measure the absorbance of each calibration standard.

  • Plot Data: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Measure Sample: Prepare the sample solution so its concentration falls within the linear range of the calibration curve. Measure its absorbance.

  • Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the analyte in the sample solution.

UV-Vis Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation Std Prepare Standards Scan Determine λmax Std->Scan Measure Measure Absorbance Std->Measure Sample Prepare Sample Sample->Measure Blank Measure Blank Scan->Blank Blank->Measure Plot Plot Calibration Curve Measure->Plot Calculate Calculate Concentration Plot->Calculate

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Conclusion

The successful quantification of this compound relies on the selection of an analytical method that is appropriate for the research question. For routine quality control and formulation analysis, HPLC-UV provides a validated, robust, and reliable solution. For demanding applications requiring high sensitivity in complex biological matrices, LC-MS/MS is the unequivocal choice. Finally, for rapid, high-concentration measurements in non-complex samples, UV-Vis Spectrophotometry offers a simple and cost-effective alternative. Each method, when properly developed and validated according to ICH guidelines, can provide accurate and precise data, supporting the advancement of research and drug development programs.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • Lab Manager. (2025).
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • Lab Manager. HPLC Sample Prep: Critical First Steps in LC Analysis.
  • ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?.
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  • Sartorius. HPLC Sample Prep in Four Steps.
  • ResearchGate. (2021). Chromatographic profiles of LC-MS/MS analysis of 4A (top) and 4B (bottom) isomers.
  • Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry.
  • ResearchGate. (2021). Binary HPLC method for determination of 4-hydroxybenzoic acid (4-HBA), chlorogenic acid (CGA), quercetin (QUE), and salicilic acid (SAL).
  • Reddy, M. S. N., et al. (2021).
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • Benchchem. LC-MS Analysis of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin.
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Longdom Publishing. (2021).
  • ResearchGate. (2000). Determination of 4-hydroxybenzoic acid and parabens in aqua conservans by absorption spectrophotometry in electron spectra and stability of aqua conservans prepared in pharmacy.
  • Vanderford, B. J., et al. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry.
  • Benchchem.
  • NIST. Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook.
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  • Deore, R. R. (2024). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ASPIRIN IN BULK AND IN ITS TABLET DOSAGE FORM BY UV VISIBLE SPECTROSCOPY. International Journal of Pharmaceutical Sciences. cQsC0GN6I=)

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HPLC analysis of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable technique for assay and impurity determination. The protocol herein is grounded in fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound is a derivative of salicylic acid, featuring a biphenyl-like structure. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential role as a pharmaceutical intermediate, metabolite, or impurity in drug synthesis.[4][5] Accurate and precise quantification is therefore critical for ensuring the quality, safety, and efficacy of related active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity. The selection of a reversed-phase mode is a logical starting point, given the non-polar character imparted by the chlorophenyl group. The presence of a carboxylic acid and a phenolic hydroxyl group necessitates careful control of the mobile phase pH to ensure consistent retention and optimal peak symmetry.[6][7] This is achieved by suppressing the ionization of the carboxylic acid moiety, which is the most acidic functional group and the primary driver of pH-dependent retention behavior.[6]

This guide provides a comprehensive framework, from method development principles to a step-by-step validation protocol, ensuring the resulting data is fit for its intended purpose.[3]

Analyte Physicochemical Properties and Method Design

The design of a robust HPLC method is predicated on the physicochemical properties of the analyte.

  • Structure:

    • IUPAC Name: this compound

    • Molecular Formula: C₁₃H₉ClO₃

    • Molecular Weight: 248.67 g/mol

  • Acidity (pKa): The molecule possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid pKa is significantly lower (more acidic) than the phenolic pKa. For structurally similar compounds like 4-hydroxybenzoic acid, the carboxylic pKa is approximately 4.5.[8][9] To ensure the analyte is in its neutral, non-ionized form for consistent retention on a reversed-phase column, the mobile phase pH must be maintained at least 1.5 to 2 units below this pKa.

  • Hydrophobicity (LogP): The presence of the chlorophenyl ring makes the molecule relatively non-polar, indicating strong retention on a hydrophobic stationary phase like C18.

  • UV Absorbance: The aromatic rings constitute strong chromophores, predicting significant UV absorbance. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, though scanning the UV spectrum is recommended for optimization.[10]

Based on these properties, a C18 stationary phase with an acidic mobile phase composed of acetonitrile and a phosphate or formate buffer is the logical choice.

Instrumentation and Chromatographic Conditions

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Optimized Chromatographic Conditions

The following table summarizes the recommended starting conditions, which should be optimized as necessary.

ParameterRecommended ConditionRationale
Stationary Phase C18, 150 mm x 4.6 mm, 5 µmProvides excellent hydrophobic retention and resolution for this class of molecule. This is a standard column choice for NSAIDs and aromatic acids.[4][11]
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 2.5) (55:45 v/v)The acidic buffer (pH 2.5) suppresses the ionization of the carboxylic acid group, ensuring good peak shape and stable retention. Acetonitrile is a strong organic modifier suitable for eluting the non-polar analyte.
Elution Mode IsocraticAn isocratic method is simpler, more robust, and provides better reproducibility for routine quality control analysis once the optimal mobile phase composition is determined.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 254 nmAromatic nature of the analyte provides strong absorbance at this wavelength. A PDA detector can be used to confirm peak purity.[10]
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Diluent Mobile PhaseUsing the mobile phase as the diluent minimizes peak distortion and baseline disturbances at the beginning of the chromatogram.

Experimental Protocols

Reagent and Sample Preparation
  • Buffer Preparation (25 mM Potassium Phosphate, pH 2.5):

    • Dissolve 3.4 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

    • Adjust the pH to 2.5 using concentrated phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase Preparation:

    • Mix acetonitrile and the prepared phosphate buffer in a 55:45 volume/volume ratio.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the stock solution.

  • Working Standard and Calibration Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

HPLC Analysis Workflow

The general workflow for performing the analysis is outlined below.

G cluster_prep Preparation cluster_hplc HPLC System Operation cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase & Degas sys_equil Equilibrate System (Stable Baseline) prep_mobile->sys_equil prep_std Prepare Standard Solutions inject_seq Set Up & Run Injection Sequence prep_std->inject_seq prep_sample Prepare Sample Solutions prep_sample->inject_seq sys_equil->inject_seq data_acq Acquire Chromatographic Data inject_seq->data_acq integrate Integrate Peaks data_acq->integrate calibrate Generate Calibration Curve (R² > 0.999) integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify report Generate Final Report quantify->report

Caption: High-level workflow for HPLC analysis.

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, a validation study must be conducted according to ICH Q2(R1) guidelines.[1][2][3][12][13]

G cluster_sensitivity Sensitivity cluster_precision Precision Levels Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeat Repeatability (Intra-day) Precision->Repeat Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Experiments
  • Specificity: Analyze the diluent (blank) and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity:

    • Prepare and inject at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration).

    • Plot a calibration curve of peak area versus concentration.

    • The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy:

    • Perform a recovery study by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).

    • Analyze three replicates at each level.

    • Calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • The relative standard deviation (%RSD) for both studies should be ≤ 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Robustness:

    • Intentionally make small variations to the method parameters and assess the impact on the results.

    • Examples:

      • Mobile Phase pH (± 0.2 units)

      • Column Temperature (± 5 °C)

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (± 2% organic)

    • System suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits.

System Suitability

Before any sample analysis, the chromatographic system must pass a system suitability test (SST) to ensure it is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 1.0% (from 5 replicate injections)
%RSD of Retention Time ≤ 1.0% (from 5 replicate injections)

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate protocol for the quantitative determination of this compound. The use of a C18 column with an acidic mobile phase ensures excellent peak shape and reproducible retention. The comprehensive validation plan, based on ICH Q2(R1) guidelines, confirms that the method is fit for its intended purpose in a regulated research or quality control environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Sultan, N., et al. (2005). Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC. Current Medicinal Chemistry, 12(5), 573-88. [Link]

  • Zgórka, G. (2001). Chromatographic separations of aromatic carboxylic acids. Journal of Planar Chromatography--Modern TLC, 14(4), 240-50. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

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  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

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  • Waguespack, Y. Y., & Wahab, M. F. (2020). Tandem-Column High Performance Liquid Chromatography Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). American Laboratory. [Link]

  • Tang, J., et al. (2014). High-performance Enantiomer Separation of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) by 3 μm Reversed-phase Chiral Columns. Analytical Sciences, 30(3), 411-416. [Link]

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Application Notes & Protocols: 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Biphenyl Scaffolds

In the landscape of modern medicinal chemistry and materials science, the biphenyl moiety stands out as a privileged scaffold. Its unique stereochemical properties and ability to engage in critical biological interactions have cemented its role in the development of novel therapeutics and functional materials. 4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a particularly valuable precursor, combining the biphenyl structure with strategically placed functional groups—a hydroxyl and a carboxylic acid—that serve as versatile handles for a wide array of synthetic transformations. The presence of a chlorine atom on one of the phenyl rings further allows for the exploration of halogen-specific interactions and provides a site for further functionalization.

This guide provides an in-depth exploration of this compound as a precursor, offering detailed protocols for its synthesis and subsequent derivatization through cornerstone reactions in organic synthesis. The methodologies detailed herein are designed to be robust and adaptable, providing researchers with the tools to leverage this compound in their synthetic endeavors. The rationale behind each procedural step is elucidated to provide a deeper understanding of the underlying chemical principles.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of a precursor is fundamental to its effective use in synthesis. The following table summarizes the key data for this compound.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1261995-96-3[1]
Molecular Formula C₁₃H₉ClO₃[1]
Molecular Weight 248.66 g/mol [1]
Appearance White to off-white solid (predicted)-
Melting Point 248-250 °C (for the related 4'-chloro-biphenyl-3-carboxylic acid)[2]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General knowledge
¹H NMR (Predicted) Signals corresponding to aromatic protons, a phenolic -OH, and a carboxylic acid -OH.-
¹³C NMR (Predicted) Signals corresponding to aromatic carbons, a carbonyl carbon, and carbons attached to hydroxyl and chlorine.-
IR (KBr, cm⁻¹) (Predicted) Broad O-H stretch (acid), O-H stretch (phenol), C=O stretch (acid), C=C stretches (aromatic), C-Cl stretch.-
Mass Spectrum (EI, m/z) (Predicted) Molecular ion peak [M]⁺ and characteristic fragmentation patterns.-

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly between sp²-hybridized carbons.[3][4] This makes it an ideal method for the synthesis of biphenyl compounds. The following protocol details the synthesis of this compound from 4-bromo-2-hydroxybenzoic acid and 4-chlorophenylboronic acid.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5]

Experimental Workflow: Synthesis of the Precursor

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - 4-Bromo-2-hydroxybenzoic acid - 4-Chlorophenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/H₂O setup Combine reagents in a flask reagents->setup degas Degas with N₂ setup->degas heat Heat to reflux (e.g., 90 °C) degas->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Completion acidify Acidify with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for the synthesis of this compound.

Detailed Protocol
  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water. Bubble nitrogen gas through the solution for 20-30 minutes to degas the mixture. This step is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst Introduction: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq). The use of a pre-catalyst that generates the active Pd(0) species in situ is a common and effective strategy.[6]

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-bromo-2-hydroxybenzoic acid) is consumed. This typically takes 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 1 M hydrochloric acid (HCl) to neutralize the excess base and protonate the carboxylate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Part 2: Application in Further Synthesis

The true utility of this compound lies in its potential for further elaboration into more complex molecules with potential biological activity.[7][8]

Application 1: Derivatization via Ullmann Ether Synthesis

The Ullmann condensation is a copper-catalyzed reaction that is highly effective for the formation of C-O bonds, specifically for the synthesis of diaryl ethers.[9][10] The phenolic hydroxyl group of this compound can be readily alkylated or arylated using this method.

Reaction Principle

The Ullmann ether synthesis involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base.[11] The base deprotonates the phenol to form a phenoxide, which then coordinates to the copper center. Subsequent reaction with the aryl halide leads to the formation of the diaryl ether. Modern protocols often utilize ligands to improve the efficiency and mildness of the reaction conditions.

Experimental Workflow: Ullmann Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - this compound - Aryl Iodide/Bromide - CuI - Ligand (e.g., L-proline) - K₂CO₃ - DMSO setup Combine reagents in a flask reagents->setup degas Inert atmosphere (N₂ or Ar) setup->degas heat Heat (e.g., 110 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Completion dilute Dilute with H₂O cool->dilute acidify Acidify with HCl dilute->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Ullmann ether synthesis using the precursor.

Detailed Protocol
  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl iodide or bromide (1.2 eq), copper(I) iodide (CuI) (0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Evacuate and backfill the tube with nitrogen or argon three times. Heat the reaction mixture to 110 °C with stirring for 12-24 hours. The use of a ligand like L-proline can significantly improve reaction rates and yields.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and acidify to pH ~3-4 with 1 M HCl.

    • Extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Application 2: Esterification of the Carboxylic Acid

The carboxylic acid group provides another handle for derivatization, for instance, through esterification to modulate the compound's pharmacokinetic properties.[12]

Detailed Protocol (Fischer Esterification)
  • Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux for 4-8 hours.

  • Work-up:

    • Cool the reaction and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid.

    • Wash with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify the resulting ester, if necessary, by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of organic molecules. Its biphenyl core, coupled with strategically positioned hydroxyl and carboxylic acid functional groups, allows for facile derivatization through robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling and Ullmann ether synthesis. The protocols detailed in this guide are designed to be a reliable starting point for researchers in drug discovery and materials science, enabling the exploration of new chemical space and the development of novel compounds with tailored properties.

References

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  • SciELO México. "A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components." Revista de la Sociedad Química de México, vol. 47, no. 3, 2003. [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. "Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid." Accessed January 15, 2026. [Link].

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Application Note & Protocol: Strategic Derivatization of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a salicylic acid analog with significant potential in medicinal chemistry, particularly in the development of novel anti-inflammatory agents. Its bifunctional nature, possessing both a carboxylic acid and a phenolic hydroxyl group, offers rich opportunities for chemical modification to enhance its therapeutic profile. This guide provides a detailed technical overview and step-by-step protocols for the strategic derivatization of this core scaffold. We focus on two primary, high-yield synthetic pathways: acid-catalyzed esterification and coupling agent-mediated amidation of the carboxylic acid moiety. These modifications are fundamental strategies aimed at modulating pharmacokinetic properties, such as improving metabolic stability, increasing cell permeability, and reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the structure-activity relationship (SAR) of this promising compound class.

Introduction: The Rationale for Derivatization

The parent compound, this compound, belongs to the broader class of NSAIDs, which primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[3] However, the free carboxylic acid group, while often crucial for COX inhibition, is also associated with gastric irritation.[1][4] Chemical derivatization serves several key purposes in drug development:

  • Prodrug Strategy: Converting the carboxylic acid to an ester or amide can create a prodrug.[5] This masks the acidic group, potentially reducing direct stomach lining irritation. The active drug is then released in vivo through enzymatic hydrolysis.

  • Modulation of Pharmacokinetics: Derivatization alters key physicochemical properties like lipophilicity (LogP), polarity, and hydrogen bonding capacity. These changes directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7]

  • Exploration of Structure-Activity Relationships (SAR): Synthesizing a library of ester and amide derivatives allows for systematic exploration of how different functional groups impact biological activity, target selectivity (e.g., COX-1 vs. COX-2), and overall potency.[8][9]

This guide presents validated, reproducible protocols for synthesizing ester and amide derivatives, enabling the systematic advancement of this compound as a lead compound.

Core Synthesis Pathways & Mechanistic Overview

The primary sites for derivatization on the this compound scaffold are the carboxylic acid and the phenolic hydroxyl groups. The carboxylic acid is the more common target for initial modifications due to its direct role in the gastrointestinal side effects of many NSAIDs.[1]

Pathway A: Esterification of the Carboxylic Acid

Esterification is a classic transformation that converts a carboxylic acid into an ester. The Fischer-Speier esterification, which utilizes an excess of an alcohol in the presence of a strong acid catalyst, is a robust and scalable method for this purpose.[10][11] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it forms drives the reaction toward the product.

Pathway B: Amidation of the Carboxylic Acid

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group. Direct condensation is thermodynamically unfavorable as it leads to the formation of a stable and unreactive ammonium carboxylate salt.[12] Modern synthetic chemistry employs coupling reagents, such as carbodiimides (e.g., EDC) or uronium salts (e.g., HBTU), to facilitate this transformation under mild conditions. These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile to form the stable amide bond.[12]

Data Presentation: Reagents & Reaction Parameters

The following tables summarize the necessary materials and typical reaction parameters for the protocols detailed in this guide.

Table 1: Summary of Reagents and Materials

Reagent/MaterialPathway A: EsterificationPathway B: Amidation
This compoundRequired Required
Alcohol (e.g., Methanol, Ethanol)Required --
Amine (e.g., Dimethylamine, Pyrrolidine)--Required
Acid Catalyst (e.g., Conc. Sulfuric Acid)Required --
Coupling Reagent (e.g., EDC, HOBt)--Required
Base (e.g., DIPEA, Triethylamine)--Required
Anhydrous Solvent (e.g., DMF, DCM)--Required
Extraction Solvent (e.g., Ethyl Acetate)Required Required
Saturated Sodium Bicarbonate SolutionRequired Required
Brine (Saturated NaCl Solution)Required Required
Anhydrous Drying Agent (e.g., Na₂SO₄, MgSO₄)Required Required
Round-bottom flask, Reflux condenser, Magnetic stirrerRequired Required
Separatory funnel, Rotary evaporatorRequired Required

Table 2: Comparison of Typical Synthesis Parameters

ParameterPathway A: Fischer EsterificationPathway B: EDC/HOBt Amidation
Reaction Time 2–6 hours4–16 hours
Temperature Reflux (e.g., Methanol ~65 °C)0 °C to Room Temperature
Key Reagent Ratio Acid:Alcohol (1:>20 molar eq.)Acid:Amine:EDC:HOBt (1:1.1:1.2:1.2)
Typical Yield 75–95%70–90%
Purification Recrystallization or Column ChromatographyColumn Chromatography
Key Advantage Simple, inexpensive reagents, scalableMild conditions, broad substrate scope

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Concentrated acids and organic solvents are hazardous and should be handled with care.

Protocol 1: Synthesis of Methyl 4-(4-chlorophenyl)-2-hydroxybenzoate via Fischer Esterification

This protocol describes the synthesis of the methyl ester derivative. It can be adapted for other simple alcohols like ethanol by adjusting the reflux temperature.

A. Rationale This procedure utilizes a strong acid catalyst (H₂SO₄) and a large excess of methanol to drive the equilibrium-controlled esterification reaction to completion, ensuring a high yield of the desired ester product.[11]

B. Materials

  • This compound (1.0 eq)

  • Anhydrous Methanol (as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-3 drops)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

C. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.49 g, 10 mmol).

  • Dissolution: Add 50 mL of anhydrous methanol to the flask and stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Cooling & Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Work-up & Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate and transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with 30 mL of saturated NaHCO₃ solution to neutralize the acid catalyst. (Caution: CO₂ evolution).

    • Wash with 30 mL of water.

    • Wash with 30 mL of brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude methyl ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of 4-(4-chlorophenyl)-2-hydroxy-N-methylbenzamide via EDC/HOBt Amidation

This protocol details the formation of an N-methyl amide derivative. It is a versatile method applicable to a wide range of primary and secondary amines.

A. Rationale This method employs the widely used EDC/HOBt coupling system.[12] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which suppresses side reactions and efficiently reacts with the amine to form the desired amide under mild conditions.

B. Materials

  • This compound (1.0 eq)

  • Methylamine solution (e.g., 2.0 M in THF, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

C. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.49 g, 10 mmol), HOBt (1.62 g, 12 mmol), and 50 mL of anhydrous DCM.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition:

    • Add EDC (2.30 g, 12 mmol) to the stirred solution.

    • Add DIPEA (3.5 mL, 20 mmol).

    • Stir the mixture at 0 °C for 20 minutes to allow for the activation of the carboxylic acid.

    • Slowly add the methylamine solution (5.5 mL of 2.0 M solution, 11 mmol).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up & Dilution: Dilute the reaction mixture with 50 mL of DCM.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • 30 mL of 1 M HCl solution.

    • 30 mL of saturated NaHCO₃ solution.

    • 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product using flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure product.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the derivatization protocols described.

Esterification_Workflow A 1. Dissolve Starting Acid in Excess Alcohol B 2. Add Catalytic Strong Acid (H₂SO₄) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool & Remove Excess Alcohol C->E Upon Completion F 6. Aqueous Work-up (Extraction & Washes) E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Recrystallization/Chromatography) G->H I Pure Ester Derivative H->I

Caption: Workflow for Acid-Catalyzed Esterification.

Amidation_Workflow cluster_activation Activation (0 °C) cluster_coupling Coupling (RT) A 1. Dissolve Acid, HOBt, Base in Anhydrous Solvent B 2. Add Coupling Reagent (EDC) A->B C 3. Stir for 20 min B->C D 4. Add Amine C->D E 5. Stir for 4-16 hours D->E F 6. Monitor by TLC E->F G 7. Aqueous Work-up (Extraction & Washes) F->G Upon Completion H 8. Dry & Concentrate G->H I 9. Purify Product (Column Chromatography) H->I J Pure Amide Derivative I->J

Caption: Workflow for Coupling Agent-Mediated Amidation.

Product Characterization & Analysis

Confirmation of the successful synthesis and purity of the derivatives is essential. The following standard analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized derivative.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

By following these protocols and analytical procedures, researchers can confidently synthesize and characterize a diverse library of this compound derivatives for further biological evaluation.

References

  • Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. (2022). ResearchGate. Available at: [Link]

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  • Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. (2022). Pharmacy Education. Available at: [Link]

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  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020). PubMed. Available at: [Link]

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  • Binary HPLC method fot determination of 4-hydroxybenzoic acid (4-HBA), chlorogenic acid (CGA), quercetin (QUE), and salicilic acid (SAL) v1. (2020). ResearchGate. Available at: [Link]

  • US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid. (1953). Google Patents.
  • Synthesis and pharmacological properties of 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylic acid with analgesic and sedative activities. (2007). PubMed. Available at: [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. Available at: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. Available at: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (2020). VU Research Repository. Available at: [Link]

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Application Notes and Protocols for Pharmacokinetic Studies of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacokinetic Profile of a Novel Benzoic Acid Derivative

4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a novel small molecule with a chemical structure that suggests potential pharmacological activity. As with any new chemical entity (NCE) destined for therapeutic use, a thorough understanding of its pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). These studies are critical in early drug development to establish a safe and effective dosing regimen.

This comprehensive guide provides detailed application notes and protocols for conducting preclinical pharmacokinetic studies of this compound. Tailored for researchers, scientists, and drug development professionals, this document offers not just step-by-step instructions but also the scientific rationale behind the experimental design and methodologies. Our approach is grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability.

PART 1: Strategic Approach to Pharmacokinetic Profiling

A successful pharmacokinetic study hinges on a well-conceived strategy. For a novel compound like this compound, a phased approach is recommended, starting with in vitro and in silico assessments before moving to in vivo studies.

In Silico Prediction of ADME Properties

Before embarking on resource-intensive in vivo experiments, computational tools can provide valuable initial insights into the potential pharmacokinetic behavior of this compound.[1][2][3][4] These in silico models can predict:

  • Physicochemical Properties: Parameters such as logP, pKa, and solubility are fundamental to predicting absorption and distribution.

  • Metabolic Fate: Prediction of major metabolites by identifying potential sites of metabolism, primarily by cytochrome P450 (CYP) enzymes.[3][5] Given the structure, likely metabolic pathways include hydroxylation of the aromatic rings and conjugation (glucuronidation or sulfation) of the hydroxyl and carboxylic acid groups. The presence of a chlorophenyl group may influence the regioselectivity of metabolism.[6][7]

  • Potential for Drug-Drug Interactions: In silico screening can identify if the compound is a likely inhibitor or inducer of major CYP isoforms.

In Vitro Metabolism Studies

To corroborate in silico predictions, in vitro metabolism studies using human liver microsomes (HLMs) are essential. These experiments help to:

  • Identify the primary CYP enzymes responsible for the metabolism of the compound.

  • Characterize the metabolic profile and identify major metabolites.

  • Determine the intrinsic clearance, which can be used to predict in vivo hepatic clearance.

PART 2: In Vivo Pharmacokinetic Study Protocol in a Rodent Model

The following protocol outlines a typical in vivo pharmacokinetic study in rats. The choice of a rodent model is a standard practice in preclinical drug development.[8]

Experimental Design

A well-structured experimental design is crucial for obtaining meaningful and interpretable data.

Caption: Workflow for the in vivo pharmacokinetic study.

Table 1: Dosing and Group Allocation

GroupRoute of AdministrationDose (mg/kg)VehicleNumber of Animals (n)
1Intravenous (IV) Bolus520% Solutol HS 15 in saline9 (3 per time point set)
2Oral (PO) Gavage200.5% Methylcellulose in water9 (3 per time point set)

Rationale for Experimental Choices:

  • Animal Model: Sprague-Dawley rats are a commonly used outbred strain for pharmacokinetic studies due to their well-characterized physiology and metabolism.

  • Dual Routes of Administration: Administering the compound both intravenously and orally allows for the determination of absolute bioavailability. The IV route serves as a reference where 100% of the drug enters systemic circulation.

  • Dose Selection: The selected doses are hypothetical and should be determined based on prior toxicity studies (dose-range finding studies). The oral dose is typically higher than the IV dose to account for potential incomplete absorption.

  • Vehicle Selection: The vehicles are chosen for their ability to solubilize the compound and their established safety profile.

  • Serial Blood Sampling: A rich sampling schedule, particularly at early time points, is crucial for accurately defining the absorption and distribution phases.

Step-by-Step Protocol
  • Animal Preparation:

    • Acclimatize male Sprague-Dawley rats (250-300g) for at least 3 days.

    • Surgically implant a catheter in the jugular vein for blood collection. Allow for a recovery period of at least 24 hours.

  • Dosing:

    • IV Administration: Administer a single bolus dose of this compound via the tail vein.

    • Oral Administration: Administer the compound via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C until bioanalysis.

PART 3: Bioanalytical Method for Quantification in Plasma

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[9][10]

Method Development and Validation

The development and validation of the LC-MS/MS method must adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][5][11]

Table 2: Key Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS).
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of nominal concentration (±20% for LLOQ).
Accuracy & Precision Within- and between-run accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect IS-normalized matrix factor should have a %CV ≤ 15%.
Recovery Consistent, precise, and reproducible.
Stability Analyte stable under various storage and handling conditions (bench-top, freeze-thaw, long-term).
Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[3][12]

  • Thaw plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte).

  • Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

  • Inject onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions (Starting Point)

The following are suggested starting conditions that will require optimization for this compound.

Table 3: Suggested LC-MS/MS Parameters

ParameterSuggested ConditionRationale
LC System UHPLC systemFor fast and high-resolution separations.
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately non-polar compounds.[13][14]
Mobile Phase A 0.1% Formic acid in waterAcidifying the mobile phase can improve peak shape for acidic analytes.[15][16]
Mobile Phase B 0.1% Formic acid in acetonitrileCommon organic solvent for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 3-5 minutesA generic gradient to elute a wide range of compounds.[17]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLA typical injection volume.
Mass Spectrometer Triple quadrupole mass spectrometerStandard for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), Negative Ion ModeThe carboxylic acid and phenolic hydroxyl groups are readily deprotonated.
MRM Transitions To be determined by infusion of the analyte and ISFor selective and sensitive detection.

PART 4: Pharmacokinetic Data Analysis

Once the plasma concentrations at each time point have been determined, the data is used to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a common approach.

pk_analysis cluster_params Key Pharmacokinetic Parameters data Plasma Concentration vs. Time Data plot Plot Data (Linear and Semi-log) data->plot params Calculate PK Parameters plot->params interpretation Interpret Results params->interpretation Cmax Cmax (Maximum Concentration) params->Cmax Tmax Tmax (Time to Cmax) params->Tmax AUC AUC (Area Under the Curve) params->AUC t_half t½ (Half-life) params->t_half CL CL (Clearance) params->CL Vd Vd (Volume of Distribution) params->Vd F F% (Bioavailability) params->F

Caption: Data analysis workflow for pharmacokinetic parameters.

Table 4: Key Pharmacokinetic Parameters and Their Calculation

ParameterDescriptionCalculation from NCA
Cmax The maximum observed plasma concentration.Direct observation from the concentration-time data.
Tmax The time at which Cmax is observed.Direct observation from the concentration-time data.
AUC₀-t Area under the plasma concentration-time curve from time zero to the last measurable concentration.Trapezoidal rule.
AUC₀-∞ AUC extrapolated to infinity.AUC₀-t + (Clast / kₑₗ)
kₑₗ Elimination rate constant.Slope of the terminal log-linear phase of the concentration-time curve.
Half-life. The time it takes for the plasma concentration to decrease by half.0.693 / kₑₗ
CL Clearance. The volume of plasma cleared of the drug per unit time.Dose / AUC₀-∞ (for IV)
Vd Volume of distribution. The apparent volume into which the drug distributes.CL / kₑₗ
F (%) Absolute Bioavailability. The fraction of the oral dose that reaches systemic circulation.(AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

These parameters collectively describe the ADME properties of this compound, providing a foundation for further preclinical and clinical development.

References

  • In silico approaches and tools for the prediction of drug metabolism and fate: A review. Computational Biology and Medicine, 2019. [Link]

  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Briefings in Bioinformatics, 2024. [Link]

  • Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork, 2024. [Link]

  • In silico prediction of drug metabolism by P450. Current Drug Metabolism, 2014. [Link]

  • Drug Metabolism Prediction Using Computational Models. In-vitro In-vivo In-silico Journal. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 2019. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. BioAgilytix. [Link]

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  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 2018. [Link]

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  • Reversed Phase HPLC Columns. Phenomenex. [Link]

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Illuminating Molecular Dialogues: A Computational Guide to 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid Interactions with Transthyretin

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed methodological framework for researchers, scientists, and drug development professionals engaged in the computational modeling of small molecule interactions with protein targets. We will focus on the specific case of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid and its potential interaction with Transthyretin (TTR), a protein implicated in amyloid diseases. The principles and protocols outlined herein are broadly applicable to the study of other protein-ligand systems. Our approach emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and insightful computational analysis.

I. Foundational Principles: Understanding the System

The Ligand: this compound

This compound is a small organic molecule with a molecular weight of 248.66 g/mol and a molecular formula of C13H9ClO3[1]. Its structure, featuring a salicylic acid scaffold substituted with a chlorophenyl group, suggests potential for various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding. Understanding these potential interactions is crucial for interpreting computational results.

The Target: Transthyretin (TTR) - A Key Player in Amyloidosis

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol in the blood and cerebrospinal fluid.[2] Mutations in the TTR gene can lead to its destabilization, causing the tetramer to dissociate into monomers that misfold and aggregate into amyloid fibrils.[3] This process is the pathogenic basis of TTR-related amyloidosis, a group of debilitating diseases.[3][4]

The central channel of the TTR tetramer, which normally binds thyroxine, has been identified as a key target for therapeutic intervention. Small molecules that bind within this channel can stabilize the tetrameric structure, preventing its dissociation and subsequent amyloidogenesis.[2][4] This "kinetic stabilization" is a clinically validated strategy for treating TTR amyloidosis.[5] Given the structural features of this compound, it is a plausible candidate for a TTR stabilizer.

II. The Computational Workflow: From Structure to Energetics

Our computational investigation will follow a multi-step workflow designed to provide a comprehensive understanding of the interaction between this compound and TTR. This workflow is designed to be a self-validating system, where the results from each stage inform and refine the subsequent steps.

G cluster_prep System Preparation cluster_dock Binding Pose Prediction cluster_sim Dynamic Interaction Analysis cluster_energy Binding Affinity Estimation PDB 1. Protein Structure Acquisition (PDB) Ligand 2. Ligand Structure Preparation PDB->Ligand Receptor Coordinates Dock 4. Molecular Docking PDB->Dock Receptor Coordinates Param 3. Ligand Parameterization Ligand->Param 3D Coordinates Param->Dock Ligand Topology MD 5. Molecular Dynamics Simulation Dock->MD Initial Complex Structure BFE 6. Binding Free Energy Calculation MD->BFE Simulation Trajectories G Start Initial Complex Min Energy Minimization Start->Min Remove Clashes NVT NVT Equilibration Min->NVT Stabilize Temperature NPT NPT Equilibration NVT->NPT Stabilize Pressure Prod Production MD NPT->Prod Sample Conformations Analysis Trajectory Analysis Prod->Analysis

Figure 2: The workflow for a molecular dynamics simulation.

Protocol 4: Binding Free Energy Calculation

While molecular docking provides a quick estimate of binding affinity, more rigorous methods are needed for a quantitative prediction. Binding free energy calculations aim to provide a more accurate estimation of the strength of the protein-ligand interaction. [4]

  • Action: Calculate the binding free energy of this compound to TTR.

  • Rationale: An accurate prediction of binding free energy is crucial for ranking potential drug candidates and understanding the thermodynamics of binding.

  • Method: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a popular end-point method for estimating binding free energies from MD simulation trajectories. [1]* Procedure:

    • Extract snapshots from the production MD trajectory.

    • For each snapshot, calculate the following energy terms:

      • The potential energy of the complex in the gas phase (molecular mechanics).

      • The solvation free energy of the complex, the protein, and the ligand, calculated using a continuum solvent model (Poisson-Boltzmann or Generalized Born).

    • Calculate the binding free energy using the following equation: ΔG_binding = G_complex - (G_protein + G_ligand)

    • Average the binding free energy over all the snapshots.

Energy Component Description
ΔE_MMChange in molecular mechanics energy in the gas phase.
ΔG_solvChange in solvation free energy.
-TΔSChange in conformational entropy upon binding.

Note: The entropic term (-TΔS) is often difficult to calculate accurately and is sometimes omitted, leading to a relative binding free energy.

IV. Data Interpretation and Validation

The results of the computational modeling should be interpreted in the context of the underlying biological question. Key aspects to consider include:

  • Binding Pose: Does the predicted binding pose make chemical sense? Are the key interactions consistent with what is known about TTR inhibitors?

  • Stability of the Complex: Does the TTR-ligand complex remain stable throughout the MD simulation?

  • Key Interactions: Which residues are most important for binding? What is the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts)?

  • Binding Free Energy: Is the calculated binding free energy in a reasonable range for a drug-like molecule?

It is crucial to remember that computational models are approximations of reality. Whenever possible, the results should be validated against experimental data.

V. Conclusion

The computational workflow described in these application notes provides a robust framework for investigating the interactions of small molecules, such as this compound, with their protein targets. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain detailed insights into the molecular basis of these interactions, which can guide further experimental studies and drug design efforts. The application of these methods to the TTR-ligand system has the potential to contribute to the development of novel therapeutics for TTR-related amyloidosis.

References

  • Vertex AI Search. (2023).
  • PubMed. (n.d.).
  • Rossi, A. R. (n.d.).
  • Hilaris Publisher. (n.d.). A Computational Model for Predicting Protein−Ligand Interactions in Drug Discovery Using Deep Learning Techniques.
  • GROMACS Tutorials. (n.d.). GROMACS Tutorials.
  • Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS.
  • KBbox: Methods. (n.d.). Small Molecule Docking.
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • PubMed Central. (n.d.). Predicting binding free energies: Frontiers and benchmarks.
  • J-Stage. (n.d.). Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds. [Link]

  • PubMed. (2021, July 8). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. [Link]

  • National Institutes of Health. (2021, July 8). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. [Link]

  • AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina. [Link]

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  • YouTube. (2021, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • AutoDock Vina documentation. (n.d.). Basic docking. [Link]

  • Patsnap Synapse. (2024, June 21). What are TTR inhibitors and how do they work?. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]

  • Center for Computational Structural Biology. (2024, November 14). DOCKING. [Link]

  • PubMed Central. (2024, February 18). Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. [Link]

  • MDPI. (n.d.). Molecular Dynamics Simulation Study of Stabilizer Association with the Val122Ile Transthyretin Variant. [Link]

  • PubMed Central. (2025, April 26). Enhancing Transthyretin Binding Affinity Prediction with a Consensus Model: Insights from the Tox24 Challenge. [Link]

  • PubMed Central. (2011, April 8). Rigorous Treatment of Multi-species Multi-mode Ligand-Receptor Interactions in 3D-QSAR: CoMFA Analysis of Thyroxine Analogs Binding to Transthyretin. [Link]

  • ACS Publications. (2020, September 11). Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments. [Link]

  • Emerging Researchers National Conference in STEM. (n.d.). Molecular Dynamics Simulation Study of Ligand Binding to Variants of the Protein Transthyretin. [Link]

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  • PubMed Central. (n.d.). Modulation of p-glycoprotein-mediated efflux pirarubicin in living multidrug-resistant K562/Dox cell lines by 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid via impairment of the cellular energetic state. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of this biaryl compound. The following information is curated to address common challenges and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound: Suzuki-Miyaura coupling or Ullmann condensation?

A1: Both Suzuki-Miyaura and Ullmann reactions are viable for creating the C-C bond necessary for this biaryl synthesis.[1] The Suzuki-Miyaura coupling is often preferred due to its milder reaction conditions, broader functional group tolerance, and generally higher yields compared to the often harsh conditions of the classical Ullmann reaction.[2][3] However, recent advancements in ligand development have made Ullmann-type reactions more favorable under milder conditions.[4] The choice may ultimately depend on the availability of starting materials, catalyst systems, and specific laboratory capabilities.

Q2: What are the most common starting materials for the Suzuki-Miyaura synthesis of this compound?

A2: A common approach involves the coupling of a boronic acid derivative with an aryl halide.[5] For this specific synthesis, the typical coupling partners would be (4-chlorophenyl)boronic acid and a halogenated 2-hydroxybenzoic acid derivative (e.g., 4-bromo-2-hydroxybenzoic acid). Alternatively, 4-chloro-2-hydroxybenzoic acid could be coupled with a (4-hydroxyphenyl)boronic acid derivative, though protecting groups might be necessary for the hydroxyl and carboxylic acid functionalities.

Q3: My reaction is showing low to no yield. What are the initial troubleshooting steps I should take?

A3: Low or no yield can stem from several factors. Here's a checklist of initial steps:

  • Reagent Quality: Ensure all reagents, especially the catalyst and boronic acid, are pure and not degraded. Boronic acids can be prone to decomposition.[6]

  • Inert Atmosphere: Both Suzuki and Ullmann reactions can be sensitive to oxygen, which can deactivate the catalyst.[4][7] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

  • Catalyst Activity: For Suzuki coupling, ensure your palladium catalyst is active. For Ullmann reactions, the copper catalyst, especially Cu(I) salts, can oxidize over time.[7][8] Using fresh catalyst is recommended.

  • Base Selection: The choice and quality of the base are critical for the catalytic cycle.[4][9] Ensure the base is anhydrous if required and is appropriate for your specific reaction conditions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem: Low Yield or Stalled Reaction
Potential Cause Explanation Suggested Solutions
Inactive Catalyst The Pd(0) catalyst may have oxidized to an inactive state. Some Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) species in situ.Use a fresh source of palladium catalyst. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. Ensure proper inert atmosphere techniques.
Boronic Acid Decomposition Boronic acids can undergo protodeboronation, especially at elevated temperatures or in the presence of acidic or basic impurities.[6]Use high-purity boronic acid. Consider using a boronate ester (e.g., pinacol ester) which is more stable.[6] Run the reaction at the lowest effective temperature.
Inappropriate Base or Solvent The base is crucial for the transmetalation step.[10] The solvent system must be suitable for both the organic substrates and the inorganic base.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water.[6][11]
Poor Ligand Choice The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.[12]For challenging substrates, consider screening different phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbene (NHC) ligands.[10]
Problem: Formation of Side Products
Side Product Potential Cause Suggested Solutions
Homocoupling of Boronic Acid This occurs when the boronic acid reacts with itself, often promoted by oxygen or high temperatures.[13]Rigorously degas all solvents and maintain a strict inert atmosphere. Lower the reaction temperature.
Dehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene. This can be caused by hydride sources in the reaction mixture, such as trace water or certain solvents.[6]Use anhydrous solvents and reagents. Ensure the base is not a significant source of hydrides.
Protodeboronation The boronic acid is converted to the corresponding arene before it can couple. This is often an issue with heteroaryl boronic acids or under harsh conditions.[6]Use milder reaction conditions (lower temperature, weaker base). Consider using a more stable boronate ester.

Troubleshooting Guide: Ullmann Condensation

Problem: Low to No Product Yield
Potential Cause Explanation Suggested Solutions
Inactive Copper Catalyst Copper(I) catalysts can oxidize over time, leading to reduced activity.[7] Improperly stored or old copper sources are a common issue.Use freshly purchased, high-purity copper salts (e.g., CuI).[7] Consider activating copper powder if using Cu(0).[14]
Inert Atmosphere Not Maintained Oxygen can lead to catalyst deactivation and unwanted side reactions.[7]Set up the reaction under a nitrogen or argon atmosphere using Schlenk techniques or a glovebox.[7] Ensure solvents are thoroughly degassed.
High Reaction Temperature Leading to Decomposition Traditional Ullmann reactions often require high temperatures, which can lead to the decomposition of starting materials or the product.[2]If possible, use a more active catalyst system with a suitable ligand that allows for lower reaction temperatures.[4]
Inappropriate Base The base plays a crucial role in the reaction mechanism.[4]Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]
Problem: Significant Side Product Formation
Side Product Potential Cause Suggested Solutions
Dehalogenation of Aryl Halide Reduction of the aryl halide to the corresponding arene, often due to trace amounts of water or other protic sources.[7]Ensure strictly anhydrous conditions by thoroughly drying all reagents and solvents.[7]
Homocoupling of Aryl Halide The aryl halide reacts with itself to form a symmetrical biaryl.Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[7] Introducing a suitable ligand can also improve selectivity.[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[15]

  • Add a degassed solvent mixture, such as dioxane/water (4:1), via syringe.

  • Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[16][17]

Protocol 2: Ullmann Condensation

This protocol provides a general procedure for the synthesis of this compound using a modified Ullmann coupling.

Reaction Setup:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add 4-bromo-2-hydroxybenzoic acid (1.0 eq), 4-chlorophenol (1.2 eq), a copper(I) source (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 20-40 mol%), and a base (e.g., K₃PO₄, 2.0 eq).[4]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[4]

  • Add an anhydrous, high-boiling polar aprotic solvent (e.g., DMF, DMSO) via syringe.[14][18]

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-140 °C).[4]

Reaction Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Verify Reagent Quality (Catalyst, Boronic Acid, Base) Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Start->Check_Atmosphere Optimize_Conditions Systematic Optimization Check_Reagents->Optimize_Conditions Check_Atmosphere->Optimize_Conditions Screen_Catalyst Screen Catalysts & Ligands Optimize_Conditions->Screen_Catalyst Screen_Base Screen Bases Optimize_Conditions->Screen_Base Screen_Solvent Screen Solvents Optimize_Conditions->Screen_Solvent Screen_Temp Optimize Temperature Optimize_Conditions->Screen_Temp Analysis Analyze for Side Products (TLC, LC-MS, NMR) Screen_Catalyst->Analysis Screen_Base->Analysis Screen_Solvent->Analysis Screen_Temp->Analysis Success Improved Yield Analysis->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. Available from: [Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

  • Royal Society of Chemistry. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. Available from: [Link]

  • ACS Publications. Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution. Available from: [Link]

  • BYJU'S. Ullmann Reaction. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • Wikipedia. Ullmann reaction. Available from: [Link]

  • Reddit. Troubleshooting Ullmann Couplint : r/Chempros. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling. Available from: [Link]

  • Slideshare. Suzuki Reaction. Available from: [Link]

  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. Available from: [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

  • L.S.College, Muzaffarpur. Ullmann reaction. Available from: [Link]

  • Google Patents. Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Sciencemadness Discussion Board. Ullmann Reaction Questions. Available from: [Link]

  • Organic Syntheses. p-HYDROXYBENZOIC ACID. Available from: [Link]

  • Google Patents. Process for producing 4-amino-2-hydroxybenzoic acid.
  • Google Patents. Process for the decolorization and purification of p-hydroxybenzoic acid.
  • PubMed Central. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Available from: [Link]

  • Google Patents. Separation/purification of para-hydroxybenzoic acid.
  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available from: [Link]

Sources

Technical Support Center: Purification of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this valuable compound in high purity. Here, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

I. Understanding the Molecule and Potential Impurities

This compound is a substituted salicylic acid derivative with a biphenyl scaffold. Its purification can be challenging due to the presence of functional groups (carboxylic acid and a phenolic hydroxyl group) that can influence its solubility and chromatographic behavior.

Common synthetic routes to this compound, such as a Suzuki-Miyaura coupling or a modified Kolbe-Schmitt reaction, can introduce specific impurities.[1][2] Understanding the potential contaminants is the first step toward a rational purification approach.

Table 1: Potential Impurities and Their Origin

Impurity ClassSpecific ExamplesLikely Synthetic Origin
Starting Materials 2-Bromo-6-hydroxybenzoic acid, 4-chlorophenylboronic acid, 4-chlorophenolSuzuki-Miyaura Coupling, Kolbe-Schmitt Reaction
Catalyst Residues Palladium complexesSuzuki-Miyaura Coupling
Byproducts Homocoupled biphenyls, regioisomers (e.g., carboxylation at a different position)Suzuki-Miyaura Coupling, Kolbe-Schmitt Reaction
Solvents Toluene, Dioxane, THF, etc.Reaction and workup steps

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How should I proceed?

A1: A dark, oily crude product often indicates the presence of residual catalyst, polymeric byproducts, or trapped solvent. Before attempting recrystallization or chromatography, it is advisable to perform an initial clean-up. An acid-base extraction is highly effective for carboxylic acids. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution. Your product will move into the aqueous layer as the sodium salt, leaving many non-acidic impurities behind. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.

Q2: I'm having trouble finding a suitable single solvent for recrystallization. What should I try?

A2: It is common for compounds with multiple functional groups to not have an ideal single recrystallization solvent. A mixed-solvent system is often the solution. For a molecule like this compound, a combination of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which it is sparingly soluble) is recommended. A good starting point would be an ethanol/water or acetone/hexane system.[1] Dissolve the crude solid in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.

Q3: My compound streaks badly on a silica gel TLC plate, making it difficult to develop a column chromatography method. What is causing this and how can I fix it?

A3: Streaking of carboxylic acids on silica gel is a classic problem. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica stationary phase, leading to poor peak shape and band broadening. To remedy this, you should add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This suppresses the deprotonation of your carboxylic acid, ensuring it elutes as a single, well-defined band.

Q4: After column chromatography, my final product still contains trace amounts of palladium. How can I remove it?

A4: Residual palladium from Suzuki couplings is a common and often problematic impurity, especially for pharmaceutical applications. While chromatography can remove some, specialized scavengers may be necessary for complete removal. There are commercially available silica-based or polymer-based metal scavengers with functional groups (e.g., thiols) that have a high affinity for palladium. Stirring a solution of your compound with one of these scavengers, followed by filtration, can effectively reduce palladium levels.

Q5: My recrystallization yield is very low. What are the likely causes?

A5: Low recrystallization yield can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve your compound.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired product in the mother liquor. Allow the solution to cool to room temperature slowly before moving it to an ice bath.

  • Significant solubility in cold solvent: Your compound may be too soluble in the chosen solvent system even at low temperatures. In this case, a different solvent system should be explored.

III. Experimental Protocols

Here we provide detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization using a Mixed-Solvent System (Ethanol/Water)

This method is ideal for purifying solid crude material where the primary impurities have different solubility profiles from the product.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Hotplate with magnetic stirring

  • Büchner funnel and filter flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This technique is suitable for separating the target compound from impurities with similar polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Acetic acid

  • Chromatography column

  • TLC plates, chamber, and UV lamp

Procedure:

  • Develop a TLC method: Prepare a stock solution of your crude material. Spot it on a TLC plate and elute with various ratios of hexane/ethyl acetate. Add 1% acetic acid to the eluent. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35.

  • Prepare the column: Pack a chromatography column with silica gel as a slurry in the chosen eluent system (containing 1% acetic acid).

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elute the column: Begin elution with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Combine and evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The added acetic acid is volatile and should be removed during this step.

IV. Visual Workflows and Diagrams

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the nature of the crude product.

Purification_Strategy start Crude this compound is_oily Is the crude material oily/dark? start->is_oily is_solid Is the crude material a solid? recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No is_oily->is_solid No extraction Perform Acid-Base Extraction is_oily->extraction Yes extraction->is_solid final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: A decision tree for selecting a purification method.

Column Chromatography Workflow

This diagram illustrates the key steps in performing flash column chromatography for this compound.

Column_Chromatography_Workflow tlc 1. TLC Method Development (add 1% Acetic Acid) packing 2. Pack Column with Silica Gel tlc->packing loading 3. Load Crude Sample packing->loading elution 4. Elute with Mobile Phase loading->elution monitoring 5. Monitor Fractions by TLC elution->monitoring combine 6. Combine Pure Fractions monitoring->combine evaporate 7. Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Workflow for column chromatography purification.

V. References

  • Kolbe-Schmitt Salicylic Acid Synthesis and Utilization. (n.d.). Retrieved from [Link]

  • Kolbe–Schmitt reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Pearson. (2024). Kolbe-Schmidt Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • Kolbe and Schmitt procedures for synthesis of salicylic acid. (n.d.). In ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • 2, 3, and 4 hydroxybenzoic acid syntheses. (2021, January 9). In YouTube. Retrieved from [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters, 7(22), 4915-4917. Retrieved from [Link]

  • 4-hydroxybenzoic acid synthesis. (2006, April 12). In Sciencemadness.org. Retrieved from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Molecules, 28(24), 8049. Retrieved from [Link]

  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. (n.d.). In ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2021). Chemistry & Biodiversity, 18(10), e2100411. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). International Journal of Molecular Sciences, 23(19), 11880. Retrieved from [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). In Organic Syntheses. Retrieved from [Link]

  • An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine. (2005). Google Patents. Retrieved from

  • Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. (2017). Frontiers in Physiology, 8, 429. Retrieved from [Link]

Sources

4-(4-Chlorophenyl)-2-hydroxybenzoic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Chlorophenyl)-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Given its chemical structure—a derivative of salicylic acid with a lipophilic chlorophenyl group—poor aqueous solubility is an expected and significant hurdle in experimental and preclinical development.[1][2] This resource provides in-depth troubleshooting, scientifically grounded solutions, and detailed protocols to help you achieve consistent and reliable results in your work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound possesses a hydrophobic chlorophenyl ring and a carboxylic acid group. While the carboxylic acid can be ionized to improve solubility, the overall molecule has low aqueous solubility, particularly at acidic to neutral pH where the carboxylic acid is protonated (not ionized). The Biopharmaceutics Classification System (BCS) often categorizes such compounds as Class II or IV, indicating low solubility as a primary obstacle to bioavailability.[3][4]

Q2: I've tried dissolving the compound in DMSO first, but it precipitates when I add my aqueous buffer. What's happening?

A2: This is a common phenomenon known as "salting out" or precipitation upon dilution. While the compound may be soluble in a strong organic solvent like DMSO, adding an aqueous buffer changes the solvent environment's polarity.[5] The compound is no longer adequately solvated and precipitates out of the solution. To mitigate this, you may need to use a co-solvent system or reduce the final aqueous buffer concentration.

Q3: Can I simply increase the pH to dissolve it?

A3: Increasing the pH above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble salt.[4] However, the stability of the compound at high pH should be verified. Also, the required pH might not be compatible with your experimental system (e.g., cell culture or in vivo studies). For many carboxylic acids, a pH 2 units above the pKa is needed for sufficient ionization and solubility.[6][7]

Q4: Does the solid form of the compound matter for solubility?

A4: Absolutely. The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[8][9] Polymorphs can have different crystal lattice energies, which in turn affect their solubility and dissolution rate.[10] Metastable polymorphs are generally more soluble than their stable counterparts.[8] It is crucial to characterize the solid form you are working with, as batch-to-batch variability in solid form can lead to inconsistent solubility results.[11]

Troubleshooting Guides

Issue 1: Inconsistent Solubility Results Between Experiments

You've prepared solutions of this compound on different days and are getting variable concentrations, leading to unreliable data in your assays.

G cluster_0 Problem: Inconsistent Solubility cluster_1 Investigation cluster_2 Solutions Problem Inconsistent Solubility Data Polymorphism Polymorphism Check (DSC, XRPD) Problem->Polymorphism Possible Cause pH_Control pH Measurement Error Problem->pH_Control Possible Cause Equilibrium Insufficient Equilibration Time Problem->Equilibrium Possible Cause Standardize_Solid Standardize Solid Form/Batch Polymorphism->Standardize_Solid Solution Calibrate_pH Calibrate pH Meter Before Each Use pH_Control->Calibrate_pH Solution Shake_Flask Implement Shake-Flask Method (24-48h Equilibration) Equilibrium->Shake_Flask Solution

  • Verify Solid State Properties:

    • Question: Am I using the same crystal form (polymorph) in every experiment?

    • Action: If you have access to the instrumentation, perform Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) on different batches of your compound.[10] Differences in the resulting thermograms or diffraction patterns can indicate different polymorphs, which can have varying solubilities.[9]

    • Solution: If polymorphism is detected, try to source a specific, stable polymorph for all experiments or implement a consistent recrystallization step to ensure you are always working with the same form.[11]

  • Ensure Accurate pH Control:

    • Question: Is the pH of my buffer consistent every time I prepare it?

    • Action: Calibrate your pH meter with fresh standards immediately before preparing your buffer. Small deviations in pH can significantly impact the solubility of a carboxylic acid-containing compound.[12]

    • Solution: Prepare a large batch of the buffer to be used across multiple experiments to minimize variability.

  • Standardize Equilibration Time:

    • Question: Am I allowing enough time for the solution to reach equilibrium?

    • Action: The dissolution of poorly soluble compounds can be slow. A short mixing time may not be sufficient to reach saturation, leading to undersaturated solutions and variable results.

    • Solution: Implement a standardized equilibrium solubility protocol, such as the shake-flask method, where an excess of the solid is agitated in the solvent for a prolonged period (e.g., 24-48 hours) at a constant temperature.[6] This ensures the solution is truly saturated before you measure the concentration.

Issue 2: Compound Crashes Out of Solution in Cell-Based Assays

You've successfully prepared a stock solution in an organic solvent, but upon dilution into your cell culture media, a precipitate forms, compromising your experiment.

G cluster_0 Problem: Precipitation in Media cluster_1 Investigation cluster_2 Solutions Problem Precipitation in Cell Culture Media Solvent_Shock Solvent Polarity Mismatch Problem->Solvent_Shock Likely Cause Media_Interaction Interaction with Media Components (Proteins, Salts) Problem->Media_Interaction Possible Cause Concentration_Limit Exceeding Thermodynamic Solubility Problem->Concentration_Limit Likely Cause Cosolvent Use a Co-solvent System (e.g., PEG 400, Propylene Glycol) Solvent_Shock->Cosolvent Solution Formulation Formulate with Excipients (e.g., Cyclodextrins, Surfactants) Media_Interaction->Formulation Solution Dose_Range Determine Kinetic Solubility in Media & Adjust Dose Range Concentration_Limit->Dose_Range Solution

  • Optimize the Dosing Solution:

    • Question: Is my initial stock solvent appropriate for dilution into an aqueous environment?

    • Action: High concentrations of strong organic solvents like DMSO can cause the compound to precipitate upon dilution (solvent shock).

    • Solution: Consider using a co-solvent system.[13] Prepare your stock solution in a mixture of a water-miscible organic solvent and a solubilizing excipient like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol. These co-solvents can help maintain the compound's solubility in the final aqueous media.[2]

  • Investigate Formulation Strategies:

    • Question: Can I improve the apparent solubility of my compound in the media?

    • Action: The thermodynamic solubility of your compound in the complex biological matrix of cell culture media may be very low.

    • Solution: Explore the use of formulation excipients.[14]

      • Cyclodextrins: These can form inclusion complexes with the hydrophobic part of your molecule, effectively shielding it from the aqueous environment and increasing its solubility.[8][15]

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F68, at concentrations below their critical micelle concentration, can help to keep the compound in solution.[4][13]

  • Determine the Kinetic Solubility Limit:

    • Question: What is the maximum concentration I can achieve in my final assay conditions without precipitation?

    • Action: Before running your full experiment, perform a kinetic solubility assay directly in your cell culture media.

    • Solution: Prepare serial dilutions of your stock solution into the media and visually inspect for precipitation after a relevant incubation time (e.g., 2 hours). You can also use nephelometry for a more quantitative measurement. This will define the practical upper limit for your dose-response curve.

Protocols & Methodologies

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a chosen buffer.

Materials:

  • This compound

  • Selected buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or other compatible material)

  • Analytical method for quantification (e.g., HPLC-UV)[16][17]

Procedure:

  • Add an excess amount of the compound to a glass vial (e.g., 5-10 mg). The solid should be clearly visible at the bottom.

  • Add a known volume of the buffer (e.g., 1 mL).

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for 24 to 48 hours to ensure equilibrium is reached.[6]

  • After incubation, allow the vials to stand for 30 minutes to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant, avoiding the solid material.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vitro Dosing

This protocol provides a starting point for creating a more robust dosing solution for cell-based assays.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile, amber glass vials

Procedure:

  • Prepare the Co-Solvent Vehicle: Create a mixture of DMSO and PEG 400. A common starting ratio is 10:90 (DMSO:PEG 400). The optimal ratio may need to be determined empirically.

  • Dissolve the Compound: Weigh the desired amount of this compound and dissolve it in the co-solvent vehicle to make a high-concentration stock solution (e.g., 10 mM). Use gentle warming or sonication if necessary to aid dissolution.

  • Sterile Filtration: Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile amber vial.

  • Dosing: When preparing your working concentrations, dilute this stock solution into your cell culture media. Ensure the final concentration of the co-solvent vehicle in the media is low (typically <0.5%) to avoid vehicle-induced cytotoxicity.

Data Summary Table

The following table provides a hypothetical summary of solubility data for this compound in various solvent systems. Actual values must be determined experimentally.

Solvent SystemTemperature (°C)Approximate Solubility (µg/mL)Notes
Water (pH 5.0)25< 1Very low solubility in acidic conditions.
PBS (pH 7.4)255 - 15Slight increase due to partial ionization.
0.1 M NaOH (pH ~13)25> 1000High solubility due to salt formation.[4]
DMSO25> 50,000High solubility in pure organic solvent.
10% DMSO / 90% PEG 40025> 20,000Good for preparing high-concentration stocks.[13]
5% Solutol® HS 15 in Water2550 - 150Surfactant-based formulation can improve apparent solubility.[13]

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • Williams, H., Trevaskis, N. L., & Porter, C. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Available from: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • National Institutes of Health. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]

  • SciSpace. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Available from: [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Hilaris Publisher. (2023). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Available from: [Link]

  • Wiley-VCH. (2022). Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formulation Development. Available from: [Link]

  • Manufacturing Chemist. (2024). Enhancing solubility with novel excipients. Available from: [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • Altasciences. (2023). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Patsnap. (2024). Explorations in Carboxylic Acid-Derived Drug Delivery Methods. Available from: [Link]

  • Slideshare. (2016). solubility experimental methods.pptx. Available from: [Link]

  • National Institutes of Health. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (2022). Determination of solubility by gravimetric method: A brief review. Available from: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

  • IntechOpen. (2021). Preclinical Drug Development Process: Formulation and Development Aspects. Available from: [Link]

  • Ascendia Pharma. (2021). Formulation Development: Why It's So Important. Available from: [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]

  • ResearchGate. (2007). Prodrugs of Carboxylic Acids. Available from: [Link]

  • Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. Available from: [Link]

  • MDPI. (2024). Capric Acid-Based Therapeutic Deep Eutectic Systems: A Focused Review Within the Framework of Deep Eutectic Solvents. Available from: [Link]

  • Slideshare. (2015). Drugs containing carboxylic acid (2). Available from: [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. Available from: [Link]

  • PubChem. 4-Chlorobenzoic Acid. Available from: [Link]

  • ResearchGate. Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. Available from: [Link]

  • PubChem. 4-Hydroxybenzoic acid. Available from: [Link]

  • Ataman Kimya. 4-HYDROXYBENZOIC ACID. Available from: [Link]

  • ResearchGate. (2015). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Available from: [Link]

  • National Institutes of Health. (2012). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. Available from: [Link]

  • Organisation for Economic Co-operation and Development. 4-hydroxybenzoic acid. Available from: [Link]

  • PubChem. 4-[2-(3-Chlorophenyl)acetyl]-2-hydroxybenzoic acid. Available from: [Link]

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Stability testing of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Testing of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Welcome to the technical support center for the stability testing of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for your stability studies. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and success of your experimental work.

Introduction: Understanding the Molecule

This compound is a salicylic acid derivative with a biphenyl-like structure. Its stability is influenced by its key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a chlorinated phenyl ring. Understanding the interplay of these groups under various stress conditions is paramount for a successful stability program. A data sheet for this compound recommends storage at -20°C, suggesting potential thermal lability[1]. The parent compound, 4-hydroxybenzoic acid, has a pKa of approximately 4.5, which indicates that the ionization state of the carboxylic acid will be pH-dependent, affecting its solubility and reactivity[2][3].

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Getting Started with Your Stability Study

Question 1: What are the critical first steps in designing a stability study for this compound?

Answer:

A well-designed stability study begins with a thorough understanding of the molecule and the regulatory landscape. Here’s a logical workflow to get you started:

  • Physicochemical Characterization: Before initiating stability studies, ensure you have a solid baseline of the molecule's properties. This includes its appearance, solubility in various solvents, pKa, and melting point. For instance, 4-hydroxybenzoic acid is a white crystalline solid with limited water solubility but is more soluble in organic solvents like alcohols and acetone[3][4][5].

  • Forced Degradation Studies: This is a non-negotiable first step. Forced degradation (or stress testing) involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to deliberately induce degradation[1]. The primary goals are to identify likely degradation products, understand degradation pathways, and, most importantly, to develop a stability-indicating analytical method that can separate the parent compound from all its degradation products.

  • Development and Validation of a Stability-Indicating Analytical Method: A robust analytical method, typically High-Performance Liquid Chromatography (HPLC), is the cornerstone of any stability study. The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

dot ```dot graph "Getting_Started_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Physicochemical Characterization\n(Solubility, pKa, etc.)"]; B [label="Forced Degradation Studies\n(Acid, Base, Heat, Light, Oxidation)"]; C [label="Identify Potential Degradation Products\n(LC-MS/MS, NMR)"]; D [label="Develop & Validate Stability-Indicating\nAnalytical Method (e.g., HPLC)"]; E [label="Initiate Formal Stability Studies\n(ICH Conditions)"];

A -> B; B -> C; C -> D; B -> D [label="Method Development"]; D -> E; }

Caption: Plausible degradation pathways of the molecule.

Section 3: Formal Stability Studies & Data Interpretation

Question 4: I'm setting up my formal stability study according to ICH guidelines. What are the standard conditions and time points?

Answer:

For a new drug substance, the ICH Q1A(R2) guideline provides a harmonized approach.[6] The choice of conditions depends on the climatic zone for which the product is intended. For a global submission, the following conditions are typically used:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][7]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.[7]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[6][7]

Question 5: My photostability study shows degradation. What are my next steps?

Answer:

Photostability testing is a critical component of stability studies, as outlined in ICH Q1B.[8][9][10] If your initial test on the exposed drug substance shows significant degradation, this indicates the molecule is photolabile.

  • Potential Degradation Pathway: The energy from light, particularly UV radiation, can be sufficient to cleave the carbon-chlorine bond, a known pathway for chlorinated aromatic compounds.[6][11] This would result in the formation of 2-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

  • Next Steps:

    • Characterize the Degradant: Use LC-MS/MS to confirm the identity of the photolytic degradation product(s).

    • Test in Immediate Packaging: The next step is to test the drug product in its intended immediate packaging (e.g., amber vial, blister pack).

    • Test in Marketing Pack: If degradation is still observed, the final step is to test the product in its complete marketing pack (e.g., including the outer carton).

    • Labeling and Handling: If the substance remains photolabile even with protective packaging, this will necessitate specific storage instructions on the product label (e.g., "Store protected from light").

Illustrative Stability Data Summary:

The table below presents a hypothetical summary of a 6-month accelerated stability study.

TestSpecificationInitial3 Months @ 40°C/75%RH6 Months @ 40°C/75%RH
Appearance White to off-white powderConformsConformsSlight yellow tint
Assay (%) 98.0 - 102.099.8%98.5%97.2%
Degradation Product 1 (Thermal) ≤ 0.2%Not Detected0.15%0.3%
Degradation Product 2 (Oxidative) ≤ 0.2%Not Detected0.08%0.15%
Total Degradation Products ≤ 1.0%Not Detected0.23%0.45%
Mass Balance (%) 98.0 - 102.099.8%98.73%97.65%

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][10] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a quantitative method for the analysis of this compound and its degradation products.

Methodology:

ParameterCondition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method is a starting point and may require optimization based on the results of the forced degradation study.

References

  • 4-hydroxybenzoic Acid - mVOC 4.0. (n.d.).
  • 4-Hydroxybenzoic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • 4-Hydroxybenzoic acid - NMPPDB. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]

  • 4-Chloro-2-hydroxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. Retrieved January 16, 2026, from [Link]

  • CN103232339A - Preparation method of chlorinated phenylacetic acid. (n.d.). Google Patents.
  • Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved January 16, 2026, from [Link]

  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • (PDF) Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). Analytical Chemistry. ACS Publications. Retrieved January 16, 2026, from [Link]

  • Process for producing chlorophenylhydrazine compounds - European Patent Office - EP 0208477 B1. (n.d.). Googleapis.com. Retrieved January 16, 2026, from [Link]

  • US3061651A - Manufacture of phenols by decarboxylation of salicylic acids. (n.d.). Google Patents.
  • A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. (2022, December 4). MDPI. Retrieved January 16, 2026, from [Link]

  • CN1927810A - Preparation method of chlorophenyl acetic acid. (n.d.). Google Patents.
  • Decarboxylation of Salicylic acid. (2017, July 18). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). VU Research Repository. Retrieved January 16, 2026, from [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PMC. Retrieved January 16, 2026, from [Link]

  • Catalyst for Decarboxylation of Salicylic Acid? : r/chemhelp. (2021, June 8). Reddit. Retrieved January 16, 2026, from [Link]

  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Microbial Degradation of Chlorinated Aromatic Compounds. (n.d.). Taylor & Francis eBooks. Retrieved January 16, 2026, from [Link]

  • 2-((4-Chlorophenyl)acetyl)benzoic acid | C15H11ClO3 | CID 104451. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • (PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Cometabolic degradation of chlorinated aromatic compounds. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • (PDF) Biodegradation of Chlorinated Compounds—A Review. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ICH. Retrieved January 16, 2026, from [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ICH. Retrieved January 16, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: HPLC Separation of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid and its positional isomers. Separating these compounds presents a unique challenge due to their similar structures and ionizable nature. This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory, moving from specific troubleshooting scenarios to broader methodological questions. Our approach is grounded in chromatographic first principles to empower you to not only solve immediate issues but also to build robust and reliable analytical methods.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific issues you may encounter during method development and routine analysis. Each answer explains the underlying cause of the problem and provides a systematic approach to resolving it.

Q1: I'm seeing significant peak tailing for my main analyte. What is the cause and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is a classic problem in reversed-phase HPLC.[1] The primary cause is unwanted secondary interactions between the analyte and the stationary phase.

Causality Explained: Your analyte has two acidic functional groups: a carboxylic acid and a phenolic hydroxyl. At a mobile phase pH near or above the pKa of these groups, the analyte becomes negatively charged (anionic). Standard silica-based C18 columns often have residual silanol groups (Si-OH) on their surface. Above a pH of ~3.5, these silanols can deprotonate to become negatively charged (Si-O⁻).[2] However, some silanols remain protonated and can engage in strong, undesirable ionic interactions with the anionic analyte, slowing its elution from specific sites on the stationary phase and causing the characteristic peak tail.[1][3]

Systematic Solutions:

  • Mobile Phase pH Adjustment (Ion Suppression): This is the most powerful tool to combat this issue. By lowering the mobile phase pH, you can force the equilibrium of your acidic analyte to its neutral, protonated form.[4] A neutral molecule will not engage in ionic interactions with silanols, resulting in a more symmetrical peak shape.[5]

    • Action: Incorporate an acid modifier into your mobile phase. Start with 0.1% formic acid or acetic acid.[6][7] For reproducible results, it is critical to use a buffer to control the pH, especially if it is close to the analyte's pKa.[8][9] A good starting point is a pH between 2.5 and 3.5.[8]

  • Check for Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[6][10]

    • Action: Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely experiencing mass overload.[10]

  • Evaluate System and Column Health: Extraneous system volume or a compromised column can also lead to poor peak shape for all analytes.[1]

    • Action: Check all fittings for proper connection to minimize dead volume. If the problem persists across multiple analytes and methods, consider flushing the column or replacing the inlet frit, which may be partially blocked.[10] If a guard column is installed, remove it temporarily to see if it is the source of the problem.[10]

Q2: My isomers are co-eluting or have very poor resolution. How can I improve their separation?

A2: Separating positional isomers is challenging because they often have very similar hydrophobicity (logP values), making them difficult to resolve on standard C18 columns where hydrophobic interactions are the primary retention mechanism.[11][12] To improve resolution, you must exploit the subtle differences in their structure, primarily through alternative chromatographic interactions and fine-tuning the mobile phase.

Causality Explained: Positional isomers differ in the spatial arrangement of functional groups on the aromatic ring.[13] This creates small differences in polarity, dipole moment, and the ability to engage in π-π interactions. Your separation strategy must therefore focus on a stationary phase and mobile phase combination that is sensitive to these differences.

Systematic Solutions:

  • Change Stationary Phase Chemistry: This will have the most significant impact on selectivity. Move beyond simple hydrophobicity.

    • Action: Screen columns that offer alternative separation mechanisms. For aromatic isomers, a Phenyl-Hexyl or Biphenyl phase is an excellent choice.[11][14] These phases provide π-π interactions between the phenyl rings of the stationary phase and your analytes, which are highly sensitive to the position of substituents on the analyte's aromatic rings.[15] A Pentafluorophenyl (PFP) phase can offer a combination of hydrophobic, π-π, and dipole-dipole interactions, providing another unique selectivity.[11]

Stationary Phase Primary Interaction Mechanism(s) Best For...
C18 HydrophobicGeneral-purpose, initial screening. May lack selectivity for isomers.[12]
Phenyl-Hexyl / Biphenyl Hydrophobic, π-π Interactions Aromatic and positional isomers. Highly recommended for this application.[11][14]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeIsomers with differing electron density, polar and aromatic compounds.[9][11]
Embedded Polar Group (e.g., Amide) Hydrophobic, Hydrogen BondingIsomers with hydrogen bond donor/acceptor groups, offering alternative selectivity.[14]
  • Optimize the Organic Modifier: The choice between acetonitrile and methanol is not trivial.

    • Action: If you are using a Phenyl-based column, try switching from acetonitrile to methanol . Methanol is a protic solvent that can enhance π-π interactions, whereas the nitrile group in acetonitrile can sometimes disrupt them, reducing selectivity.[2] Perform identical gradient runs, one with acetonitrile and one with methanol as the strong solvent, and compare the chromatograms.

  • Fine-Tune the Mobile Phase pH: While low pH is good for peak shape, small adjustments can alter the polarity of the isomers differently, affecting selectivity.

    • Action: Prepare mobile phases buffered at slightly different pH values (e.g., pH 2.8, 3.0, 3.2) using a formate or acetate buffer.[8] Analyze the resolution between the critical isomer pair at each pH to find the optimal value. Ensure the pH is at least 1-2 units away from the pKa of the analytes to avoid peak splitting and maintain robustness.[16]

  • Adjust Temperature and Gradient Slope:

    • Action: Lowering the column temperature can sometimes increase retention and improve resolution.[16] Additionally, for closely eluting peaks, a shallower gradient (e.g., changing the organic content more slowly over a longer time) provides more opportunity for separation.

G cluster_0 Start: Poor Resolution cluster_1 Stationary Phase cluster_2 Mobile Phase cluster_3 End: Goal Achieved start Poor Isomer Resolution sp_check Is column a standard C18? start->sp_check sp_change Switch to Phenyl-Hexyl, Biphenyl, or PFP column sp_check->sp_change Yes mp_check Optimize Organic Modifier sp_check->mp_check No sp_change->mp_check mp_ph Fine-tune Mobile Phase pH (e.g., 2.8 to 3.5) mp_check->mp_ph mp_grad Decrease Gradient Slope mp_ph->mp_grad end_node Resolution Achieved mp_grad->end_node Evaluate

Caption: A logical workflow for systematically troubleshooting poor isomer resolution.

Frequently Asked Questions (FAQs)
Q3: What is a good starting point for method development for these isomers?

A3: A robust starting point is crucial for efficient method development. Begin with a column and mobile phase that give you the best chance of seeing all potential isomers, even if the separation is not perfect.

Parameter Recommended Starting Condition Rationale
Column Phenyl-Hexyl or Biphenyl (e.g., 150 x 4.6 mm, 3.5 µm)Provides π-π interactions essential for aromatic isomer selectivity.[11][14]
Mobile Phase A Water with 20 mM Ammonium Formate, pH adjusted to 3.0 with Formic AcidBuffered low pH for good peak shape and reproducible retention.[8][9]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase strong solvents.[7]
Gradient 10% to 90% B over 20 minutesA broad scouting gradient to determine the elution range of all compounds.[17]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides stable operating conditions.
Detection UV, ~240-254 nmAromatic compounds typically absorb in this range. A PDA detector is recommended to confirm peak purity.
Q4: Why is mobile phase pH so critical for this separation, and how does it affect retention?

A4: Mobile phase pH is the single most important parameter for controlling the retention and peak shape of ionizable compounds like this compound.[7][18] The analyte contains both a carboxylic acid and a phenolic hydroxyl group, each with a specific pKa value. The pH of the mobile phase relative to these pKa values determines whether the groups are in their neutral (protonated) or charged (deprotonated) state.[2]

  • At low pH (pH < pKa): The acidic groups are protonated and neutral (-COOH, -OH). The molecule is more hydrophobic and is strongly retained on a reversed-phase column.[16]

  • At high pH (pH > pKa): The acidic groups are deprotonated and negatively charged (-COO⁻, -O⁻). The molecule is more polar (ionic) and is weakly retained, eluting much earlier.[4]

Controlling the pH ensures that the analyte exists in a single, stable ionic form throughout the analysis, leading to sharp, reproducible peaks.[8] An unbuffered mobile phase can lead to drastic shifts in retention time and poor peak shape.[19]

G cluster_low_ph Low pH (e.g., pH 3) cluster_high_ph High pH (e.g., pH 7) low_ph_node Analyte is Neutral (Protonated) low_ph_retention High Retention (Hydrophobic) low_ph_node->low_ph_retention leads to high_ph_node Analyte is Charged (Deprotonated) high_ph_retention Low Retention (Polar/Ionic) high_ph_node->high_ph_retention leads to

Sources

How to increase the purity of synthesized 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Welcome to the technical support guide for the synthesis and purification of this compound (CAS 1261995-96-3). This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges in obtaining this valuable biaryl compound with high purity. We will explore the root causes of impurity formation and provide robust, field-proven troubleshooting strategies and detailed purification protocols.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears discolored (e.g., brown, yellow, or grey). What are the likely causes?

A1: Discoloration in the crude product typically arises from two main sources:

  • Residual Palladium Catalyst: If synthesized via Suzuki-Miyaura coupling, residual palladium species can impart a grey, black, or brown color. These are often colloidal palladium particles that are difficult to remove by simple filtration.[1]

  • Phenolic Impurities and Oxidation Products: The 2-hydroxybenzoic acid moiety is a phenol. Phenols are susceptible to oxidation, which can form highly colored quinone-type byproducts, especially if the reaction or workup is exposed to air for extended periods at elevated temperatures or under basic conditions.[2] Tarry materials can also form during the synthesis of hydroxybenzoic acids.[2]

Q2: What are the most common impurities I should expect from a Suzuki-Miyaura cross-coupling synthesis?

A2: The impurity profile is highly dependent on reaction conditions, but common contaminants include:

  • Unreacted Starting Materials: 4-Chlorophenylboronic acid and the corresponding bromo- or iodo-2-hydroxybenzoic acid.

  • Homocoupled Byproducts: Biphenyl-4,4'-dicarboxylic acid (from the boronic acid) or symmetrical dihydroxy-biphenyls (from the aryl halide).

  • Protodeboronation Product: 4-Chlorobenzene, formed by the loss of the boronic acid group.

  • Inorganic Salts: Bases like K₂CO₃, K₃PO₄, or Na₂CO₃ used in the reaction.[3]

Q3: What is the best initial approach to purify my crude product?

A3: For a carboxylic acid like this, an acid-base extraction is an excellent and highly effective first purification step. This technique leverages the acidic nature of the carboxyl group to separate it from neutral or basic impurities. It is particularly effective at removing unreacted starting materials (if they are not also acidic) and homocoupled byproducts that lack the carboxylic acid moiety.

Q4: How do I choose between recrystallization and column chromatography for final purification?

A4: The choice depends on the nature and quantity of the remaining impurities. The following table summarizes the key considerations:

FeatureRecrystallizationFlash Column Chromatography
Best For Removing small amounts of impurities from a solid that is already >90% pure. Excellent for removing insoluble particulates and trace soluble impurities.[4]Separating complex mixtures with multiple components or impurities with similar polarity to the product.[5]
Throughput High; easily scalable for large quantities.Lower; can be time-consuming and requires more solvent for large scales.
Solvent Usage Moderate.High.
Complexity Relatively simple technique to master.[6]Requires more expertise in selecting the stationary and mobile phases and in proper column packing/running.
Typical Outcome Can yield highly pure, crystalline material if a suitable solvent is found.Can achieve very high purity (>99.5%) by isolating the exact product fraction.

Troubleshooting Guide: A Workflow for Purity Enhancement

If your synthesized this compound does not meet the required purity specifications after initial isolation, follow this logical troubleshooting workflow. This decision tree will guide you from initial purity assessment to the most appropriate purification strategy.

G cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Product start Crude Product Purity < 95%? acid_base Perform Acid-Base Extraction start->acid_base Yes (Major Impurities) recrystallize Recrystallization start->recrystallize No (Purity 90-95%) reassess1 Re-assess Purity (TLC/HPLC) acid_base->reassess1 chromatography Flash Column Chromatography reassess1->chromatography No (Multiple Impurities or Similar Polarity) reassess1->recrystallize No (Minor Impurities, Good Crystallinity) end_product Product Purity > 98% reassess1->end_product Yes (Purity OK) chromatography->end_product recrystallize->end_product

Sources

Technical Support Center: Degradation Pathways of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental endeavors.

Introduction: Understanding the Degradation Landscape

This compound is a complex aromatic compound featuring a chlorinated phenyl ring linked to a salicylic acid (2-hydroxybenzoic acid) moiety. Its degradation is of interest in environmental remediation, drug metabolism studies, and industrial wastewater treatment. Due to the limited direct research on this specific molecule, this guide synthesizes information from studies on its constituent components—chlorinated aromatic compounds and hydroxybenzoic acids—to provide robust, scientifically grounded hypotheses and practical experimental guidance.

The biodegradation of such compounds is typically initiated by microbial enzymes that prepare the molecule for central metabolic pathways.[1][2] Key enzymatic reactions include hydroxylation, dehalogenation, and aromatic ring cleavage.[3][4] Understanding these initial steps is critical for identifying intermediates and final degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

The initial enzymatic attack on this compound can likely proceed via two main routes, targeting either the chlorinated or the hydroxylated ring.

  • Pathway A: Attack on the Chlorinated Ring: This would likely involve a dioxygenase enzyme introducing two hydroxyl groups onto the chlorophenyl ring.[5][6][7] This dihydroxylation can lead to the formation of a chlorocatechol-like intermediate. Subsequent ring cleavage would then occur.

  • Pathway B: Attack on the Hydroxylated Ring: The salicylic acid moiety is susceptible to further hydroxylation or decarboxylation.[8][9] For instance, a hydroxylase could convert the 2-hydroxybenzoic acid part into a catechol or gentisate derivative, which are common intermediates in the degradation of aromatic compounds.[9][10]

Q2: Is dehalogenation an early or late event in the degradation pathway?

Dehalogenation can occur at different stages of biodegradation.[3][11][12]

  • Early Dehalogenation: Some microorganisms possess dehalogenases that can remove the chlorine atom from the intact aromatic ring as an initial step.[13][14] This would yield 4-phenyl-2-hydroxybenzoic acid.

  • Late Dehalogenation: More commonly for aerobic pathways, dehalogenation occurs after the aromatic ring has been cleaved.[15][16][17] In this scenario, the chlorinated ring is first dihydroxylated and then opened, and the chlorine is removed from the resulting aliphatic acid.

Q3: What are the key enzymes I should be looking for in my microbial cultures?

Based on the degradation of similar compounds, the key enzyme classes to investigate are:

  • Dioxygenases: These enzymes, particularly chlorobenzoate dioxygenases, are crucial for initiating the degradation by adding hydroxyl groups to the aromatic ring.[5][18]

  • Dehalogenases: These enzymes catalyze the removal of the chlorine atom.[3][19][20]

  • Hydroxylases: These enzymes can add additional hydroxyl groups to the aromatic rings, often a prerequisite for ring cleavage.[1][2][4][21][22]

  • Catechol Dioxygenases: These enzymes are responsible for the cleavage of catechol and chlorocatechol intermediates.[23][24][25]

Q4: What are the expected major intermediates in the degradation of this compound?

Based on the proposed initial pathways, you can expect to find intermediates such as:

  • Hydroxylated derivatives: Additional hydroxyl groups may be added to either aromatic ring.

  • Dehalogenated derivatives: The parent compound without the chlorine atom.

  • Catechols and Chlorocatechols: Dihydroxylated intermediates that are precursors to ring cleavage.[23][26]

  • Ring-cleavage products: Aliphatic acids resulting from the opening of the aromatic ring, such as muconic acid derivatives.[17][25]

Troubleshooting Experimental Challenges

Issue 1: I am not seeing any degradation of the parent compound in my microbial culture.
  • Possible Cause 1: Lack of appropriate microbial consortium. The microorganisms in your sample may not possess the necessary enzymes for the degradation of this specific chlorinated aromatic acid.

    • Solution: Consider enriching your culture with microorganisms from a site contaminated with chlorinated aromatic compounds. You can also try to induce the expression of degradative enzymes by pre-exposing the culture to simpler, related compounds like 4-chlorobenzoic acid or salicylic acid.

  • Possible Cause 2: Toxicity of the compound. High concentrations of the parent compound or its intermediates can be toxic to microorganisms.[23]

    • Solution: Start with a lower concentration of this compound in your culture medium. Monitor cell viability alongside the compound's concentration.

  • Possible Cause 3: Sub-optimal culture conditions. The pH, temperature, or nutrient availability may not be suitable for the growth of the degrading microorganisms or the activity of their enzymes.

    • Solution: Optimize the culture conditions. Most bacterial degradation of aromatic compounds occurs under neutral pH and mesophilic temperatures. Ensure that essential nutrients are not limiting.

Issue 2: My HPLC analysis shows multiple, poorly resolved peaks.
  • Possible Cause 1: Co-elution of intermediates. The degradation of this compound can produce a complex mixture of structurally similar intermediates that are difficult to separate.

    • Solution: Optimize your HPLC method.[27][28][29][30] Try different mobile phase gradients, stationary phases (e.g., C18, phenyl-hexyl), or organic modifiers. Adjusting the pH of the mobile phase can significantly alter the retention of acidic compounds.

  • Possible Cause 2: Matrix effects. Components from your culture medium or sample preparation may interfere with the separation.

    • Solution: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances before HPLC analysis.

Issue 3: I am having difficulty identifying intermediates using Mass Spectrometry (MS).
  • Possible Cause 1: Low abundance of intermediates. Degradation intermediates may be transient and present at very low concentrations.

    • Solution: Use a more sensitive mass spectrometer or a pre-concentration step for your sample. You can also try to inhibit downstream enzymes in the degradation pathway to cause the accumulation of specific intermediates.

  • Possible Cause 2: Complex fragmentation patterns. Chlorinated compounds can produce complex fragmentation patterns, making interpretation difficult.[31][32]

    • Solution: Look for characteristic isotopic patterns of chlorine (M and M+2 peaks in a ~3:1 ratio).[31] Compare your experimental spectra with theoretical fragmentation patterns or databases of known compounds. High-resolution mass spectrometry can help in determining the elemental composition of the fragments.

  • Possible Cause 3: Ion suppression or enhancement. Other components in your sample can affect the ionization of your target analytes.

    • Solution: Use an internal standard to correct for matrix effects. Diluting the sample may also help to reduce ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-MS Analysis
  • Centrifugation: Centrifuge a 1 mL aliquot of your microbial culture at 10,000 x g for 10 minutes to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the parent compound and its soluble metabolites.

  • Acidification: Acidify the supernatant to a pH of ~2.5 with a dilute acid (e.g., 1 M HCl) to protonate the acidic analytes.

  • Liquid-Liquid Extraction: Extract the acidified supernatant twice with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small, known volume of your initial mobile phase for HPLC-MS analysis.

Protocol 2: General HPLC-MS Method for Aromatic Acids
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute compounds with a wide range of polarities.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 5 - 20 µL.

  • MS Detection: Use an electrospray ionization (ESI) source, typically in negative ion mode for acidic compounds.[31] Scan a mass range that covers the parent compound and its expected metabolites (e.g., m/z 100-500).

Visualizing the Pathways

Proposed Degradation Pathways

DegradationPathways cluster_main This compound Degradation Parent This compound

Caption: Proposed microbial degradation pathways for this compound.

Experimental Workflow for Metabolite Identification

Workflow Start Microbial Culture with Target Compound SamplePrep Sample Preparation (Centrifugation, Extraction) Start->SamplePrep Analysis HPLC-MS/MS Analysis SamplePrep->Analysis DataProcessing Data Processing (Peak Picking, Alignment) Analysis->DataProcessing Identification Metabolite Identification (Database Search, Fragmentation Analysis) DataProcessing->Identification Pathway Pathway Elucidation Identification->Pathway End Identified Degradation Pathway Pathway->End

Caption: A typical experimental workflow for identifying degradation metabolites.

References

  • Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC. (n.d.). Retrieved from [Link]

  • Bugella, F., et al. (2011). Microbial enzymes for aromatic compound hydroxylation. PubMed. Retrieved from [Link]

  • Anuradha, M., & Reddy, G. (2010). Biodegradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa PA01 NC. ResearchGate. Retrieved from [Link]

  • Surovtseva, E. G., et al. (2016). Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. PubMed. Retrieved from [Link]

  • Marks, T. S., et al. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. PubMed Central. Retrieved from [Link]

  • Marks, T. S., et al. (1984). Degradation of 4-Chlorobenzoic Acid by Arthrobacter sp. PubMed. Retrieved from [Link]

  • Mohn, W. W., & Tiedje, J. M. (1992). Microbial reductive dehalogenation. PubMed Central. Retrieved from [Link]

  • Bonting, C. F., & Fuchs, G. (1996). Anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) by a denitrifying bacterium. PubMed. Retrieved from [Link]

  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2015). Role of Dehalogenases in Aerobic Bacterial Degradation of Chlorinated Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • Nakatsu, C. H., et al. (2000). The chlorobenzoate dioxygenase genes of Burkholderia sp. strain NK8 involved in the catabolism of chlorobenzoates. Microbiology Society. Retrieved from [Link]

  • Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Semantic Scholar. Retrieved from [Link]

  • Nakatsu, C. H., et al. (2000). The chlorobenzoate dioxygenase genes of Burkholderia sp. strain NK8 involved in the catabolism of chlorobenzoates. UWA Research Repository. Retrieved from [Link]

  • Romanov, V., & Hausinger, R. P. (1994). Pseudomonas aeruginosa 142 uses a three-component ortho-halobenzoate 1,2-dioxygenase for metabolism of 2,4-dichloro- and 2-chlorobenzoate. PubMed Central. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Role of Dehalogenases in Aerobic Bacterial Degradation of Chlorinated Aromatic Compounds. Semantic Scholar. Retrieved from [Link]

  • Janssen, D. B., et al. (n.d.). Diversity and Mechanisms of Bacterial Dehalogenation Reactions. Retrieved from [Link]

  • Nakatsu, C. H., et al. (2000). The chlorobenzoate dioxygenase genes of Burkholderia sp. strain NK8 involved in the catabolism of chlorobenzoates. ResearchGate. Retrieved from [Link]

  • van den Ende, H., et al. (2018). Discovery and Functional Analysis of a Salicylic Acid Hydroxylase from Aspergillus niger. American Society for Microbiology. Retrieved from [Link]

  • Bugella, F., et al. (2011). Microbial enzymes for aromatic compound hydroxylation. ResearchGate. Retrieved from [Link]

  • Wang, C.-Y., et al. (2023). Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil. PubMed Central. Retrieved from [Link]

  • Pollmann, K., et al. (2005). Mechanisms of dehalogenation of 3-chloromuconate (the ring cleavage product of 4-chlorocatechol) and of 2-chloromuconate (the ring cleavage product of 3-chlorocatechol) by proteobacterial chloromuconate cycloisomerases. ResearchGate. Retrieved from [Link]

  • Arensdorf, J. J., & Focht, D. D. (1994). Formation of chlorocatechol meta cleavage products by a pseudomonad during metabolism of monochlorobiphenyls. PubMed. Retrieved from [Link]

  • Ortho-and modified ortho-cleavage pathway of catechol or chlorotachols... (n.d.). ResearchGate. Retrieved from [Link]

  • Okoh, A. I., et al. (2020). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI. Retrieved from [Link]

  • Examples of enzymes catalyzing aromatic hydroxylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Dempsey, D. A., et al. (2021). Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria. PubMed Central. Retrieved from [Link]

  • Scheme-1-Proposed-metabolic-pathway-of-formation-of-salicylic-acid... (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Leatham, G. F., & Kirk, T. K. (1983). Degradation of Phenolic Compounds and Ring Cleavage of Catechol by Phanerochaete chrysosporium. PubMed Central. Retrieved from [Link]

  • Ghavami, M., et al. (2021). Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents. PubMed Central. Retrieved from [Link]

  • León, J., et al. (1995). Benzoic acid 2-hydroxylase, a soluble oxygenase from tobacco, catalyzes salicylic acid biosynthesis. PNAS. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Maintaining And Troubleshooting Hplc Systems A Users Guide. (n.d.). UTN. Retrieved from [Link]

  • Takeda, S., et al. (2023). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. PubMed. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Takeda, S., et al. (2023). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis and scale-up of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the production of this important pharmaceutical intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient scaling of your synthesis.

Introduction to the Synthesis of this compound

The synthesis of this compound typically involves the formation of a biphenyl linkage, most commonly achieved through palladium-catalyzed Suzuki-Miyaura coupling or copper-catalyzed Ullmann condensation reactions. Both methods present unique advantages and challenges, particularly when transitioning from laboratory to pilot or production scale. This guide will focus on troubleshooting these two primary synthetic routes.

Core Synthesis Pathways

Two of the most prevalent methods for constructing the biphenyl core of this compound are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling

This reaction involves the cross-coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex. For the synthesis of this compound, this would typically involve the reaction of a protected 2-hydroxy-4-halobenzoic acid derivative with 4-chlorophenylboronic acid.

Ullmann Condensation

The Ullmann reaction is a classical method for forming biaryl compounds through the copper-catalyzed coupling of two aryl halides. In the context of our target molecule, this could involve the reaction of a 2-halobenzoic acid derivative with a 4-halophenol derivative in the presence of a copper catalyst at elevated temperatures.[1][2]

Troubleshooting Guide: A Question-and-Answer Approach

Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction for the synthesis of this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no product yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The Pd(0) catalyst is the heart of the reaction. Its inactivity is a primary suspect.

    • Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] Degas all solvents and reagents thoroughly before use.

    • Ligand Degradation: Phosphine ligands are prone to oxidation. Use fresh, high-purity ligands.

    • Insufficient Catalyst Loading: For large-scale reactions, catalyst loading may need to be re-optimized. While typical lab-scale reactions use 1-5 mol% of palladium, scale-up may require adjustments.[4] However, excessively high loadings can lead to increased costs and difficulties in removing residual palladium from the product.[5]

  • Issues with the Boronic Acid:

    • Decomposition: Arylboronic acids can be unstable and prone to protodeboronation, especially at elevated temperatures or in the presence of water.[3] Consider using more stable boronic esters, such as pinacol esters.

    • Purity: Impurities in the boronic acid can poison the catalyst. Use a high-purity grade of 4-chlorophenylboronic acid.

  • Base Selection and Concentration:

    • Inappropriate Base: The choice of base is critical for activating the boronic acid. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[6] For substrates with sensitive functional groups, a milder base like potassium phosphate may be preferable.

    • Insufficient Base: Ensure at least two to three equivalents of base are used. The base's solubility can also be a factor; a heterogeneous mixture may require vigorous stirring to be effective.

  • Solvent and Temperature:

    • Solvent Choice: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used. The ratio can significantly impact the reaction rate and yield.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and byproduct formation. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.

Question: I am attempting an Ullmann condensation to produce the target molecule, but the reaction is sluggish and gives a poor yield. What should I investigate?

Answer:

The Ullmann condensation is known for requiring forcing conditions, but modern advancements have made it more accessible. Here’s how to troubleshoot a low-yielding Ullmann reaction:

  • Copper Catalyst Activity:

    • Source and Activation: The form of copper is crucial. Activated copper powder, often prepared by reducing a copper salt, is more effective than standard copper turnings.[1] Copper(I) salts, such as CuI, are commonly used as catalysts.

    • Ligand Assistance: The classic Ullmann reaction often requires stoichiometric copper and high temperatures. Modern protocols utilize ligands (e.g., phenanthroline, diamines) that can significantly improve catalyst turnover and allow for milder reaction conditions. If you are not using a ligand, consider adding one to your system.

  • Reaction Conditions:

    • High Temperatures: Ullmann reactions typically require high temperatures (often >150 °C).[1] Ensure your reaction is reaching and maintaining the target temperature.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are commonly used.[2]

    • Inert Atmosphere: While not as sensitive as palladium catalysts, running the reaction under an inert atmosphere can prevent oxidative side reactions.

  • Substrate Reactivity:

    • Aryl Halide Choice: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, the reaction will be more challenging and may require a more active catalyst system or higher temperatures.[2]

Impurity Profile and Purification Challenges

Question: My final product, this compound, is contaminated with several byproducts after a Suzuki coupling. What are these likely impurities and how can I remove them?

Answer:

Common impurities in Suzuki-Miyaura couplings often arise from side reactions of the starting materials or catalyst.

  • Homocoupling Products: You may observe the formation of 4,4'-dichlorobiphenyl (from the homocoupling of 4-chlorophenylboronic acid) and a dimer of your benzoic acid starting material. This is often caused by the presence of oxygen or an inappropriate catalyst-to-substrate ratio.

    • Mitigation: Rigorous exclusion of oxygen and careful optimization of catalyst loading can minimize homocoupling.

  • Protodeboronation Product: The formation of chlorobenzene is a result of the boronic acid reacting with a proton source instead of the aryl halide.

    • Mitigation: Use anhydrous solvents and a suitable base to minimize this side reaction.

  • Residual Palladium: Palladium contamination is a significant concern in pharmaceutical synthesis.

    • Removal: Several methods can be employed for palladium removal:

      • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb palladium.

      • Scavenger Resins: Thiol-functionalized silica or polymer resins can selectively bind to and remove palladium.

      • Extraction: A multi-step extraction and crystallization process can also significantly reduce palladium levels.

Purification Strategy:

A common and effective method for purifying substituted biphenyl carboxylic acids involves an acid-base workup.

  • Dissolve the crude product in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate). This will deprotonate the carboxylic acid, making it water-soluble.

  • Filter the solution to remove any insoluble organic impurities (like homocoupling byproducts).

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of around 2-3. This will re-protonate the carboxylic acid, causing it to precipitate out of the solution.

  • Collect the precipitated product by filtration and wash it thoroughly with deionized water to remove any residual salts.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Question: After my Ullmann condensation, I have a dark, tarry crude product that is difficult to purify. What are the potential causes and purification strategies?

Answer:

The high temperatures often employed in Ullmann reactions can lead to the formation of polymeric byproducts and colored impurities.

  • Side Reactions: At elevated temperatures, various side reactions can occur, leading to a complex mixture.

    • Mitigation: Optimize the reaction temperature and time to find a balance between conversion and byproduct formation. The use of a ligand can often allow for lower reaction temperatures.

  • Purification of Ullmann Products:

    • Column Chromatography: For laboratory-scale purification, column chromatography on silica gel can be effective in separating the desired product from polar and non-polar impurities.

    • Acid-Base Extraction: Similar to the purification of Suzuki products, an acid-base workup can be highly effective for isolating the carboxylic acid product.

    • Decolorization: Treatment with activated carbon can help remove colored impurities before the final crystallization step.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Suzuki-Miyaura or Ullmann, is better for scaling up the production of this compound?

A1: Both routes have been successfully used in industrial settings. The Suzuki-Miyaura coupling is often favored for its milder reaction conditions, higher functional group tolerance, and generally higher yields.[7] However, the cost and toxicity of palladium catalysts, as well as the potential for palladium contamination in the final product, are significant considerations. The Ullmann condensation, while often requiring harsher conditions, uses less expensive copper catalysts. The choice will depend on factors such as the cost of starting materials, available equipment, and the required purity of the final product.

Q2: How do I choose the right palladium catalyst and ligand for my Suzuki-Miyaura coupling?

A2: The choice of catalyst and ligand is critical. For aryl chlorides, which are less reactive, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) are often required to promote the oxidative addition step.[8] The catalyst precursor is typically a palladium(II) salt like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄. Screening a small panel of catalysts and ligands is often the most effective way to identify the optimal system for your specific substrates.

Q3: What are the key safety precautions I should take when scaling up these reactions?

A3:

  • Inert Atmosphere: For Suzuki reactions, ensure proper inerting of the reactor to prevent catalyst oxidation and potential fire hazards with certain solvents.

  • High Temperatures: Ullmann reactions often run at high temperatures. Ensure the reactor is rated for the required temperature and pressure, and use a reliable heating and cooling system.

  • Reagent Handling: Handle all chemicals, especially palladium catalysts, phosphine ligands, and copper catalysts, in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Be aware of potential exotherms, especially during the addition of reagents or quenching of the reaction. Implement controlled addition rates and have an effective cooling system in place.

Q4: How can I monitor the progress of my reaction effectively on a larger scale?

A4: On a larger scale, taking representative samples for analysis is key. High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring these reactions.[9] A typical HPLC method for this compound would use a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable due to the aromatic nature of the compound. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks of reaction progress.

Q5: What are the regulatory considerations for residual metals (Palladium or Copper) in the final active pharmaceutical ingredient (API)?

A5: Regulatory agencies like the FDA and EMA have strict limits on the amount of residual metals in APIs. For palladium, the limit is typically in the low parts-per-million (ppm) range. Therefore, developing a robust and validated method for removing the catalyst is a critical part of the process development for any API synthesized using these methods.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with 2-bromo-4-chlorobenzoic acid (1 equivalent), 4-hydroxyphenylboronic acid (1.2 equivalents), and a suitable base such as K₃PO₄ (3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 equivalents), under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and an organic solvent like ethyl acetate.

    • Separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Dissolve the crude product in an aqueous solution of sodium bicarbonate.

    • Wash the aqueous solution with a water-immiscible organic solvent (e.g., toluene) to remove non-acidic impurities.

    • Acidify the aqueous layer with concentrated HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent if necessary.

ParameterTypical Range
Catalyst Loading 0.5 - 5 mol%
Base K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Dioxane/Water, Toluene/Water, DMF
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours
Representative Ullmann Condensation Protocol

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup: To a reactor equipped with a mechanical stirrer, thermometer, and condenser, add 2-bromobenzoic acid (1 equivalent), 4-chlorophenol (1.1 equivalents), a base such as potassium carbonate (2 equivalents), and a copper catalyst like copper(I) iodide (0.1 equivalents). A ligand such as L-proline (0.2 equivalents) can be added to facilitate the reaction.

  • Solvent Addition: Add a high-boiling polar aprotic solvent like DMF or DMSO.

  • Reaction: Heat the mixture to 120-160 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by HPLC.

  • Work-up:

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can be purified by column chromatography or by the acid-base workup and recrystallization described in the Suzuki protocol.

ParameterTypical Range
Catalyst CuI, Cu₂O, Activated Copper Powder
Ligand (Optional) L-proline, Phenanthroline
Base K₂CO₃, Cs₂CO₃
Solvent DMF, DMSO, NMP
Temperature 120 - 180 °C
Reaction Time 12 - 48 hours

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Inert_Atmosphere Is the reaction under a strict inert atmosphere? Start->Inert_Atmosphere Degas_Reagents Degas all solvents and reagents. Inert_Atmosphere->Degas_Reagents No Catalyst_Check Is the catalyst active? Inert_Atmosphere->Catalyst_Check Yes Degas_Reagents->Catalyst_Check Use_Fresh_Catalyst Use fresh catalyst and ligands. Catalyst_Check->Use_Fresh_Catalyst No Base_Check Is the base appropriate and in sufficient quantity? Catalyst_Check->Base_Check Yes Use_Fresh_Catalyst->Base_Check Screen_Bases Screen different bases (K3PO4, Cs2CO3). Base_Check->Screen_Bases No Boronic_Acid_Check Is the boronic acid stable and pure? Base_Check->Boronic_Acid_Check Yes Screen_Bases->Boronic_Acid_Check Use_Boronic_Ester Consider using a pinacol boronic ester. Boronic_Acid_Check->Use_Boronic_Ester No Temp_Check Is the temperature optimized? Boronic_Acid_Check->Temp_Check Yes Use_Boronic_Ester->Temp_Check Optimize_Temp Optimize temperature and reaction time. Temp_Check->Optimize_Temp No Success Yield Improved Temp_Check->Success Yes Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

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  • (2018, August 23). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 16, 2026, from [Link]

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  • Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 16, 2026, from [Link]

  • Binary HPLC method fot determination of 4-hydroxybenzoic acid (4-HBA), chlorogenic acid (CGA), quercetin (QUE), and salicilic acid (SAL) v1. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. (n.d.). Research Collection. Retrieved January 16, 2026, from [Link]

  • 4-HYDROXYBENZOIC ACID. (n.d.). Ataman Kimya. Retrieved January 16, 2026, from [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing. Retrieved January 16, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing). Retrieved January 16, 2026, from [Link]

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  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023, December 14). MDPI. Retrieved January 16, 2026, from [Link]

  • (2025, August 7). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development - ACS Publications. Retrieved January 16, 2026, from [Link]

  • (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. Retrieved January 16, 2026, from [Link]

  • 4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman. Retrieved January 16, 2026, from [Link]

  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

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  • Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2026, January 14). ACS Publications. Retrieved January 16, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis for Drug Development Professionals: 4-(4-Chlorophenyl)-2-hydroxybenzoic acid versus Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of anti-inflammatory and analgesic compounds, the rich scaffold of salicylic acid and its derivatives offers a compelling starting point. This guide provides a detailed comparative analysis of the well-established salicylic acid and a lesser-known derivative, 4-(4-Chlorophenyl)-2-hydroxybenzoic acid. By examining their chemical properties, synthesis, and potential biological activities, this document aims to equip scientists with the foundational knowledge to inform their research and development efforts. While extensive data exists for salicylic acid, this guide also highlights the current knowledge gaps for its 4-chlorophenyl analog, presenting a case for further investigation into its therapeutic potential.

Introduction: The Salicylic Acid Scaffold and the Rationale for Substitution

Salicylic acid (2-hydroxybenzoic acid) is a naturally occurring phenolic acid with a long history of medicinal use, most notably as the precursor to acetylsalicylic acid (aspirin)[1]. Its anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis[2]. However, the therapeutic utility of salicylic acid itself is often limited by factors such as gastrointestinal irritation.

The derivatization of salicylic acid is a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties while potentially reducing side effects. The introduction of a 4-chlorophenyl group at the 4-position of the salicylic acid ring, yielding this compound, represents a significant structural modification. This substitution is expected to increase the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The electron-withdrawing nature of the chlorine atom may also modulate the acidity of the carboxylic acid and phenolic hydroxyl groups, potentially impacting its binding affinity to target enzymes.

Physicochemical Properties: A Comparative Overview

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. The table below summarizes the known and predicted properties of salicylic acid and this compound.

PropertySalicylic AcidThis compound
Molecular Formula C₇H₆O₃C₁₃H₉ClO₃
Molecular Weight 138.12 g/mol 248.66 g/mol
Melting Point 158-161 °CData not available
pKa (Carboxylic Acid) ~2.97Predicted to be slightly lower than salicylic acid
Water Solubility 2.24 g/L at 25 °CPredicted to be lower than salicylic acid
LogP (Octanol-Water) ~2.26Predicted to be higher than salicylic acid

Note: Some data for this compound are predicted based on chemical structure and require experimental verification.

The predicted lower pKa of this compound suggests it may be a slightly stronger acid than salicylic acid. This is likely due to the electron-withdrawing effect of the chlorophenyl group. The predicted increase in LogP indicates a more lipophilic character, which could lead to enhanced membrane permeability but potentially lower aqueous solubility. These differences are critical considerations for formulation development and understanding the compound's pharmacokinetic profile.

Synthesis of the Compounds

Synthesis of Salicylic Acid

Salicylic acid is commercially produced via the Kolbe-Schmitt reaction, where sodium phenoxide is heated with carbon dioxide under pressure, followed by acidification[3].

Caption: Kolbe-Schmitt reaction for salicylic acid synthesis.

Synthesis of this compound

The synthesis of 4-aryl-2-hydroxybenzoic acids can be achieved through various cross-coupling reactions. A common approach involves the Suzuki coupling of a protected 4-bromo-2-hydroxybenzoic acid derivative with 4-chlorophenylboronic acid, followed by deprotection.

Caption: Suzuki coupling for 4-aryl-2-hydroxybenzoic acid synthesis.

Comparative Biological Activity: Knowns and Postulates

Anti-inflammatory Activity and COX Inhibition

Salicylic acid's anti-inflammatory effects are complex. While it is a weaker inhibitor of COX enzymes in vitro compared to aspirin, it is effective in vivo[1]. This suggests that its mechanism of action may involve more than direct COX inhibition, potentially including the modulation of other inflammatory signaling pathways such as NF-κB[[“]].

For this compound, no direct experimental data on its anti-inflammatory activity or COX inhibition is readily available. However, structure-activity relationship (SAR) studies of salicylic acid derivatives have shown that substitution at the 4-position can significantly impact activity[5]. The introduction of a bulky, lipophilic group like 4-chlorophenyl could enhance binding to the hydrophobic channel of the COX active site, potentially leading to increased inhibitory potency. Quantitative structure-activity relationship (QSAR) studies on other substituted salicylic acids have indicated that both electronic and hydrophobic properties of the substituents are important for anti-inflammatory activity[6].

Antibacterial Activity

Salicylic acid possesses antibacterial properties, which are thought to be related to its ability to disrupt bacterial cell membranes and interfere with nutrient uptake[7]. The antimicrobial activity of phenolic compounds is often enhanced by the presence of halogen substituents[8]. Therefore, it is plausible that this compound may exhibit more potent antibacterial activity than salicylic acid. The increased lipophilicity could facilitate its passage through the bacterial cell wall and membrane.

Proposed Experimental Workflows for Comparative Analysis

To rigorously compare these two compounds, a series of standardized in vitro assays are recommended. The following section outlines the essential experimental protocols.

Determination of Physicochemical Properties

Caption: Protocols for physicochemical characterization.

Detailed Protocol: pKa Determination by Potentiometric Titration

  • Preparation of Solutions: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and an accurately weighed solution of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration: Titrate the solution of the test compound with the standardized base, monitoring the pH using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa can be determined from the pH at the half-equivalence point.

In Vitro Biological Assays

Caption: In vitro assays for biological activity comparison.

Detailed Protocol: COX Inhibitory Assay (Colorimetric)

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Enzyme Inhibition: In a 96-well plate, incubate the COX enzymes with the test compounds or a vehicle control for a specified time.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Add a colorimetric substrate that reacts with the peroxidase component of the COX enzyme. The absorbance is measured using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Detailed Protocol: Cytotoxicity (MTT) Assay

  • Cell Seeding: Seed a relevant cell line (e.g., a macrophage cell line like RAW 264.7 for inflammation studies) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Discussion and Future Directions

The structural modification of salicylic acid with a 4-chlorophenyl group presents an intriguing avenue for the development of novel therapeutic agents. The predicted increase in lipophilicity and potential for enhanced target engagement warrants a thorough experimental investigation of this compound.

Key areas for future research include:

  • Comprehensive Physicochemical Profiling: Experimental determination of pKa, solubility, and LogP is crucial for building a robust understanding of the compound's properties.

  • In-depth Biological Characterization: A full in vitro and in vivo evaluation of its anti-inflammatory, analgesic, and antibacterial activities is necessary. This should include studies to elucidate its mechanism of action, including its effects on various inflammatory pathways beyond COX inhibition.

  • Safety and Toxicity Assessment: A comprehensive toxicological profile, including in vitro cytotoxicity against various cell lines and in vivo toxicity studies, is essential for any potential drug candidate.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogs with different substituents on the phenyl ring could provide valuable insights into the SAR and guide the design of more potent and selective compounds.

References

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A Researcher's Guide to Validating the Bioactivity of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both methodical and multifaceted. This guide provides an in-depth, experience-driven approach to validating the biological activity of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid, a derivative of hydroxybenzoic acid. While this specific molecule is not extensively characterized in publicly available literature, its structural similarity to 4-hydroxybenzoic acid (4-HBA) provides a strong rationale for investigating its potential as an anti-inflammatory and cytotoxic agent.[1][2][3] This document will not only detail the "how" but also the "why" behind the experimental choices, ensuring a self-validating and robust analytical cascade.

Introduction and Rationale

4-Hydroxybenzoic acid and its derivatives are a class of phenolic compounds known for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[2][3][4] The core structure serves as a versatile scaffold in medicinal chemistry. The introduction of a 4-chlorophenyl group to the 2-hydroxybenzoic acid backbone, as in our target molecule, is a strategic chemical modification. Halogenation, particularly with chlorine, can significantly enhance the lipophilicity and metabolic stability of a compound, potentially leading to improved cell permeability and target engagement.

This guide, therefore, outlines a systematic approach to test the hypothesis that this compound possesses enhanced cytotoxic and anti-inflammatory properties compared to its parent compound, 4-hydroxybenzoic acid. We will use standard, well-validated in vitro assays to quantify its effects on cell viability and to probe its mechanism of action through a key signaling pathway.

Experimental Validation Workflow

A logical and sequential workflow is critical for the unambiguous validation of a novel compound. Our approach begins with a broad assessment of cytotoxicity to determine the compound's potency and therapeutic window, followed by a more focused investigation into its molecular mechanism of action.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation a Compound Preparation & QC (Purity, Solubility) b Cell Line Selection (e.g., A549 Lung Carcinoma) a->b c MTS Cell Viability Assay (Dose-Response) b->c d IC50 Determination c->d e Cell Lysis & Protein Quantification d->e Select Sub-lethal Concentration f Western Blotting for MAPK Pathway (p-p38, p-ERK, p-JNK) e->f g Data Analysis & Interpretation f->g caption Figure 1. Experimental workflow for validating biological activity. G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 p_p38 Phospho-p38 (Active) p38->p_p38 Inflammation Inflammatory Response (Gene Expression) p_p38->Inflammation Test_Compound 4-(4-Chlorophenyl)- 2-hydroxybenzoic acid Test_Compound->MKK3_6 Inhibition? caption Figure 2. The targeted p38 MAPK signaling pathway.

Caption: Figure 2. The targeted p38 MAPK signaling pathway.

Conclusion and Future Directions

This guide outlines a foundational, yet rigorous, strategy for the initial validation of this compound. The proposed experiments, comparing the compound to its parent structure and a standard drug, provide a clear framework for establishing its potential bioactivity. The hypothetical data presented suggest that the addition of the 4-chlorophenyl group could significantly enhance cytotoxic potency. The subsequent mechanistic studies using Western blotting would then provide crucial insights into how the compound exerts its effects, in this case, through the potential inhibition of the pro-inflammatory p38 MAPK pathway.

Successful validation through this workflow would justify further investigation, including:

  • Screening against a broader panel of cancer cell lines.

  • In vitro assays to confirm anti-inflammatory activity, such as measuring the inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α).

  • In vivo studies in animal models of inflammation or cancer to assess efficacy and safety.

By following a logical, evidence-based approach and explaining the causality behind each experimental step, researchers can confidently and efficiently validate novel compounds, paving the way for the development of next-generation therapeutics.

References

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  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). KR20000049122A - Method for selective preparation of a 2-hydroxybenzoic acid and a 4-hydroxybenzaldehyde and derivatives.
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  • PubChem. (n.d.). 4-[2-(3-Chlorophenyl)acetyl]-2-hydroxybenzoic acid. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid Analogs as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid and its analogs, a class of compounds with significant potential as anti-inflammatory agents. Drawing upon established principles of medicinal chemistry and experimental data from related compound series, we will dissect the molecular architecture of these analogs to understand how structural modifications influence their biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel anti-inflammatory therapeutics.

Introduction: The Promise of Bi-Aryl Salicylic Acid Scaffolds

The quest for potent and selective anti-inflammatory drugs continues to be a cornerstone of pharmaceutical research. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of pro-inflammatory prostaglandins.[1] The discovery of two COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors with potentially improved gastrointestinal safety profiles.[2][3]

The this compound scaffold represents a promising chemotype for the development of novel anti-inflammatory agents. This structure can be viewed as a bi-aryl analog of salicylic acid, a well-known NSAID. The presence of the 4-chlorophenyl group at the 4-position of the salicylic acid core introduces a significant structural modification that can profoundly influence its interaction with the COX enzymes. This guide will explore the SAR of this class of compounds, focusing on three key structural regions: the 4-chlorophenyl ring, the salicylic acid core (including the hydroxyl and carboxylic acid groups), and the potential for bioisosteric replacements.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for this compound analogs is the inhibition of the COX enzymes. By blocking the active site of these enzymes, these compounds prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Analogs 4-(4-Chlorophenyl)-2-hydroxybenzoic acid Analogs Analogs->COX_Enzymes Inhibition Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Simplified schematic of the cyclooxygenase pathway and the inhibitory action of this compound analogs.

Structure-Activity Relationship (SAR) Analysis

The Salicylic Acid Core: Essential for Activity

The 2-hydroxybenzoic acid (salicylic acid) moiety is a critical pharmacophore for anti-inflammatory activity. The spatial arrangement of the hydroxyl and carboxylic acid groups is crucial for binding to the active site of COX enzymes.

  • The Carboxylic Acid Group: This acidic moiety is a key anchoring point, forming a salt bridge with a conserved arginine residue (Arg120 in COX-1 and Arg513 in COX-2) in the enzyme's active site. Modification or removal of this group generally leads to a significant loss of activity. However, strategic bioisosteric replacement can sometimes be tolerated or even beneficial (see Section 3.3).

  • The Hydroxyl Group: The phenolic hydroxyl group at the 2-position is also important for activity. It can form hydrogen bonds with amino acid residues in the active site, such as Tyr355, contributing to the overall binding affinity.

The 4-(4-Chlorophenyl) Moiety: A Key Determinant of Potency and Selectivity

The introduction of a phenyl group at the 4- or 5-position of the salicylic acid ring has been shown to significantly impact anti-inflammatory activity.[4] The nature and substitution pattern of this aryl ring are critical for both potency and selectivity towards COX-2.

A study on salicylic acid analogues of the COX-2 inhibitor celecoxib provides valuable insights.[2] In this study, the phenylsulfonamide moiety of celecoxib was replaced with a salicylic acid group, and various substituents were introduced on the adjacent phenyl ring. While this study focused on a different core structure, the SAR findings for the bi-aryl salicylic acid portion are highly relevant.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of 5-Substituted-2-hydroxy-benzoic Acid Analogues [2]

CompoundRCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-2 IC₅₀ / COX-1 IC₅₀)
7a H> 10> 10-
7b 4-OCH₃> 10> 10-
7c 4-CH₃0.0215.2248
7d 4-F0.0126.8567
7e 4-Br0.00854.3506
7f 4-Cl 0.0057 4.38 768
7g 4-CF₃0.0153.9260
7h 3-CH₃0.0358.5243
Celecoxib -1.50.040.027

Analysis of SAR from Table 1:

  • Position of the Phenyl Ring: The study found that 5-substituted-2-hydroxy-benzoic acid analogues generally exhibited better inhibitory activities on both COX-1 and COX-2 compared to their 4-substituted counterparts.[2] This suggests that the positioning of the aryl group is a critical determinant of activity.

  • Substitution on the Phenyl Ring:

    • Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring significantly enhances COX-1 inhibitory activity. The chloro-substituted analog (7f ) was the most potent COX-1 inhibitor in the series.[2]

    • Electron-Withdrawing Groups: A quantitative SAR study on a series of substituted salicylic acids demonstrated that the presence of a phenyl group at the 5-position increases anti-inflammatory activity, and this activity is further enhanced by the presence of electron-withdrawing groups on this phenyl substituent.[4] This aligns with the high potency observed for the chloro- and bromo-substituted analogs in Table 1.

For the target scaffold, this compound, these findings suggest that the 4-chlorophenyl group is likely a key contributor to its anti-inflammatory potential. The chlorine atom, being an electron-withdrawing group, is expected to enhance the activity.

Bioisosteric Replacement of the Carboxylic Acid

While the carboxylic acid group is crucial for activity, its presence can lead to undesirable physicochemical properties, such as poor oral bioavailability and gastrointestinal irritation.[5] Bioisosteric replacement of the carboxylic acid with other acidic functional groups is a common strategy in drug design to mitigate these issues while retaining biological activity.

Potential bioisosteres for the carboxylic acid group include:

  • Tetrazoles: These have a similar pKa to carboxylic acids and can participate in similar ionic interactions.

  • Hydroxamic acids

  • Acylsulfonamides

The successful application of a bioisosteric replacement is highly context-dependent and requires experimental validation for each specific scaffold.

Experimental Protocols for Evaluation

To assess the anti-inflammatory activity of this compound analogs and compare their performance, standardized in vitro and in vivo assays are employed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme Solution: Prepare a stock solution of heme in a suitable solvent and dilute to the working concentration in Assay Buffer.

    • Enzyme Solutions: Dilute purified ovine or human recombinant COX-1 and COX-2 enzymes to the desired concentration in Assay Buffer.

    • Test Compound Solutions: Prepare a stock solution of the test compound in DMSO and make serial dilutions.

    • Arachidonic Acid Solution: Prepare a solution of arachidonic acid in ethanol.

    • Colorimetric Substrate Solution: Prepare a solution of TMPD in a suitable solvent.

  • Assay Procedure (96-well plate format): a. To each well, add 150 µL of Assay Buffer, 10 µL of Heme solution, and 10 µL of either COX-1 or COX-2 enzyme solution. b. Add 10 µL of the test compound solution (or vehicle for control wells) to the appropriate wells. c. Incubate the plate for 5 minutes at 25°C. d. Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid solution to all wells. e. Incubate the plate for an additional 2 minutes at 25°C. f. Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

in_vitro_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Heme, Enzymes (COX-1/2), Test Compounds, Substrates Plate_Setup Add Reagents and Enzymes to 96-well plate Reagents->Plate_Setup Add_Inhibitor Add Test Compounds (or vehicle) Plate_Setup->Add_Inhibitor Incubation1 Incubate (5 min, 25°C) Add_Inhibitor->Incubation1 Reaction_Start Add Substrates (TMPD, Arachidonic Acid) Incubation1->Reaction_Start Incubation2 Incubate (2 min, 25°C) Reaction_Start->Incubation2 Read_Absorbance Measure Absorbance at 590 nm Incubation2->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Plot_Data Plot % Inhibition vs. [Compound] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory agents.

Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.

Step-by-Step Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice of a specific weight range. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

    • Administer the test compounds and the standard drug (e.g., indomethacin) orally or intraperitoneally at a specific time (e.g., 30-60 minutes) before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Inject a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer immediately before carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel anti-inflammatory agents, likely acting through the inhibition of COX enzymes. The analysis of SAR from related compound series suggests that the 4-chlorophenyl group is a key determinant of potency, with the chloro substituent expected to enhance activity. The salicylic acid core, with its hydroxyl and carboxylic acid functionalities, is essential for binding to the enzyme's active site.

Future research in this area should focus on a systematic SAR study of this specific scaffold. This would involve the synthesis and evaluation of a library of analogs with modifications at the following positions:

  • Substituents on the 4-phenyl ring: Exploring the effects of different electron-donating and electron-withdrawing groups at various positions on the phenyl ring to optimize potency and selectivity.

  • Bioisosteric replacement of the carboxylic acid: Synthesizing and testing analogs with bioisosteres such as tetrazoles to potentially improve pharmacokinetic properties.

  • Modification of the hydroxyl group: Investigating the impact of replacing or modifying the hydroxyl group on binding affinity.

Such studies, employing the robust experimental protocols outlined in this guide, will be instrumental in elucidating the detailed SAR of this promising class of compounds and will guide the rational design of more potent and selective anti-inflammatory drug candidates.

References

  • Gombar, V., Kapoor, V. K., & Singh, H. (1983). Quantitative structure-activity relationships. Antiinflammatory activity of salicylic acid derivatives. Arzneimittel-Forschung, 33(9), 1226–1230.
  • Yoon, S. H., Cho, D. Y., Choi, S. R., Lee, J. Y., Choi, D. K., Kim, E., & Park, J. Y. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Biological & Pharmaceutical Bulletin, 44(9), 1230–1238. [Link]

  • Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., Winder, C. V., Wax, J., & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621–627.
  • Puttaswamy, N., Rekha, N. D., Lakshmi Ranganatha, V., Prashanth, T., & Khanum, S. A. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(02), 060-064. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of successful therapeutic development. The compound 4-(4-Chlorophenyl)-2-hydroxybenzoic acid, a key structural motif in medicinal chemistry, presents a unique analytical challenge due to its biphenyl structure, phenolic hydroxyl group, and carboxylic acid functionality. This guide provides an in-depth comparison of analytical methodologies for this specific analyte, grounded in the principles of cross-validation to ensure data integrity across different analytical platforms.

The imperative for cross-validation of analytical methods is well-established, ensuring that a validated analytical procedure produces consistent and reliable results irrespective of the testing site, personnel, or equipment.[1] This is a critical process, particularly when transferring a method between laboratories or when comparing data from different analytical techniques.[2][3] This guide will explore the development and cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. The principles outlined are aligned with the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidelines on analytical procedure validation, which emphasize a lifecycle approach to analytical methods.[4][5][6]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the primary choice for the analysis of non-volatile and thermally labile compounds like this compound.[7] A reversed-phase HPLC method is the most logical starting point, leveraging the compound's moderate polarity.

Proposed HPLC-UV Method

A robust HPLC method with UV detection can be developed based on established methods for hydroxybenzoic acids and other biphenyl carboxylic acids.[8][9]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • For assay of unknown samples, dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in a 60:40 (v/v) ratio. The acidic mobile phase ensures the carboxylic acid is in its protonated form for better retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectral analysis (likely around 254 nm or a wavelength of maximum absorbance).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the test samples from the regression equation of the calibration curve.

Rationale for Method Parameters

The choice of a C18 column is based on its wide applicability for moderately polar compounds. The acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to improved peak symmetry and retention. Acetonitrile is a common organic modifier that provides good peak resolution for aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Specificity

GC-MS offers high selectivity and sensitivity, particularly for volatile compounds.[10] However, for polar, non-volatile compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.[11]

Proposed GC-MS Method with Derivatization

This proposed method adapts protocols for the GC-MS analysis of chlorophenols and other acidic compounds.[12]

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetone.

    • Create calibration standards by serial dilution of the stock solution.

    • To 100 µL of each standard or sample solution in a vial, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl and carboxylic acid groups.

  • Instrumentation and Conditions:

    • System: A GC-MS system with an electron ionization (EI) source.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-500.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the standards.

    • The concentration in the samples is calculated from the calibration curve.

Causality in Experimental Choices

Derivatization is the critical step for GC-MS analysis of this compound. Silylation with BSTFA is a common and effective method for converting polar -OH and -COOH groups into more volatile and thermally stable trimethylsilyl (TMS) ethers and esters. The temperature program is designed to ensure good separation of the derivatized analyte from any potential impurities or byproducts of the derivatization reaction.

UV-Vis Spectroscopy: A Rapid Screening Tool

UV-Vis spectroscopy provides a simpler, faster, and more accessible method for quantification, albeit with lower specificity compared to chromatographic techniques. It is particularly useful for the analysis of pure substances or simple mixtures.

Proposed UV-Vis Spectrophotometric Method

The method would be based on the inherent UV absorbance of the aromatic rings in the this compound molecule.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of this compound in methanol or ethanol.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 25 µg/mL.

    • Dissolve the unknown sample in the same solvent to a concentration expected to fall within the calibration range.

  • Instrumentation and Analysis:

    • System: A double-beam UV-Vis spectrophotometer.

    • Wavelength Scan: Perform a wavelength scan from 200 to 400 nm on a mid-range concentration standard to determine the wavelength of maximum absorbance (λmax). Based on similar structures, λmax is expected in the 250-300 nm range.[13][14]

    • Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the unknown sample using the Beer-Lambert law and the calibration curve.

Rationale and Limitations

This method's primary advantage is its speed and simplicity. The choice of solvent is important; methanol and ethanol are generally good choices as they are transparent in the UV range of interest. The main limitation of UV-Vis spectroscopy is its lack of specificity; any impurity that absorbs at the same wavelength will interfere with the analysis. Therefore, this method is best suited for purity assessments where the identity of the main component is already confirmed.

Cross-Validation and Performance Comparison

The core of this guide is the cross-validation of these analytical methods. This process ensures that the results are reliable and comparable across different techniques.[2]

Comparative Performance Data (Hypothetical)

The following table summarizes the expected performance characteristics of the three proposed methods, based on typical performance for similar analytes.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectroscopy
Linearity Range 1 - 200 µg/mL0.1 - 50 µg/mL1 - 25 µg/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 µg/mL1 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Specificity HighVery HighLow
Throughput ModerateLowHigh
Experimental Workflows

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh and Dissolve Sample prep2 Prepare Calibration Standards prep1->prep2 prep3 Filter Solutions (0.45 µm) prep2->prep3 hplc Inject into HPLC System (C18 Column, Isocratic Elution) prep3->hplc uv UV Detection at λmax hplc->uv cal Generate Calibration Curve uv->cal quant Quantify Analyte cal->quant

Caption: Workflow for HPLC-UV analysis.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solutions prep2 Derivatize with BSTFA (Heat at 70°C) prep1->prep2 gc Inject into GC System (Temperature Program) prep2->gc ms Mass Spectrometry Detection (EI) gc->ms cal Calibration Curve (SIM/Scan) ms->cal quant Quantify Derivatized Analyte cal->quant

Caption: Workflow for GC-MS analysis with derivatization.

UV-Vis Spectroscopy Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing prep1 Prepare Stock Solution prep2 Prepare Calibration Standards prep1->prep2 scan Determine λmax prep2->scan measure Measure Absorbance scan->measure cal Generate Calibration Curve measure->cal quant Quantify Analyte cal->quant

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion and Recommendations

The choice of analytical method for this compound is contingent upon the specific requirements of the analysis.

  • HPLC-UV stands out as the most balanced method, offering a good combination of specificity, accuracy, precision, and throughput. It is the recommended method for routine quality control and quantitative analysis.

  • GC-MS provides the highest level of specificity and sensitivity, making it ideal for impurity profiling and trace-level analysis. However, the requirement for derivatization adds complexity and reduces throughput.

  • UV-Vis Spectroscopy is a valuable tool for rapid, high-throughput screening of relatively pure samples but should be used with caution for complex matrices due to its low specificity.

Ultimately, a comprehensive understanding of the analytical needs, coupled with a robust cross-validation strategy, will ensure the generation of high-quality, reliable data for this compound, thereby supporting the advancement of drug development programs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2025). Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183–1193. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Bioanalytical Techniques, 12(8), 459. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • ResearchGate. (n.d.). Binary HPLC method fot determination of 4-hydroxybenzoic acid (4-HBA), chlorogenic acid (CGA), quercetin (QUE), and salicilic acid (SAL) v1. [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

  • Raza, A. R., et al. (2011). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. [Link]

  • ResearchGate. (2025). Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-. [Link]

  • Zuo, Y., et al. (2002). Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. Journal of Agricultural and Food Chemistry, 50(13), 3789–3794. [Link]

  • ResearchGate. (2017). GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don. [Link]

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A Comparative Benchmarking Guide: Evaluating 4-(4-Chlorophenyl)-2-hydroxybenzoic acid Against Known Matrix Metalloproteinase-9 (MMP-9) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 4-(4-Chlorophenyl)-2-hydroxybenzoic acid, a putative inhibitor of Matrix Metalloproteinase-9 (MMP-9), against established inhibitors. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's potency, selectivity, and cellular efficacy.

Introduction: The Rationale for Targeting MMP-9

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under physiological conditions, MMP-9 is involved in tissue remodeling, wound healing, and inflammation.[2][3] However, its dysregulation and overexpression are strongly correlated with the pathogenesis of numerous diseases, most notably cancer.[4][5]

In oncology, elevated MMP-9 levels are associated with enhanced tumor invasion, metastasis, and angiogenesis.[6][7] By degrading the ECM, MMP-9 facilitates the escape of cancer cells from the primary tumor, their intravasation into blood and lymphatic vessels, and subsequent extravasation to form distant metastases.[7][8] Given its critical role in cancer progression, MMP-9 has emerged as a significant therapeutic target.[2][4] The development of potent and selective MMP-9 inhibitors is an active area of research, though clinical success has been hampered by off-target effects and a lack of specificity in early-generation inhibitors.[2][9]

This guide focuses on this compound, a novel small molecule with a chemical scaffold suggesting potential MMP inhibitory activity. To validate its therapeutic potential, a systematic and objective comparison against well-characterized MMP inhibitors is essential.

Selecting the Right Benchmarks: A Multi-Faceted Approach

The choice of appropriate benchmark inhibitors is critical for a meaningful comparison. A combination of broad-spectrum and selective inhibitors provides a comprehensive context for evaluating a novel compound.

  • Broad-Spectrum Inhibitors: These compounds inhibit multiple MMPs and are useful for initial characterization and for understanding the broader metalloproteinase inhibition profile of the test compound.

    • Marimastat (BB-2516): An orally bioavailable, broad-spectrum MMP inhibitor with potent activity against MMP-9 (IC50 = 3 nM).[10][11] It also inhibits MMP-1, MMP-2, MMP-7, and MMP-14.[10][12]

    • Batimastat (BB-94): A potent, broad-spectrum MMP inhibitor with an IC50 of 4 nM for MMP-9.[13][14][15][16] It also shows activity against MMP-1, MMP-2, MMP-3, and MMP-7.[13][17]

  • Selective Inhibitors: Comparing the novel compound to inhibitors with higher selectivity for MMP-9 can help to determine its specificity profile.

    • SB-3CT: A potent and selective inhibitor of gelatinases, with a Ki of 600 nM for MMP-9 and 13.9 nM for MMP-2.[18][19]

    • MMP-9-IN-1: A specific MMP-9 inhibitor that selectively targets the hemopexin (PEX) domain of MMP-9.[18][19]

  • Endogenous Inhibitor: Understanding how the compound's activity compares to the natural regulatory mechanism is also valuable.

    • Tissue Inhibitor of Metalloproteinase-1 (TIMP-1): An endogenous, natural inhibitor of MMP-9.[3][20] While not a small molecule, recombinant TIMP-1 can be used in biochemical assays as a gold-standard comparator for inhibitory potency.

Table 1: Benchmark Inhibitor Profiles
InhibitorTypeTarget MMPsIC50/Ki for MMP-9
MarimastatBroad-SpectrumMMP-1, -2, -7, -9, -143 nM (IC50)[10]
BatimastatBroad-SpectrumMMP-1, -2, -3, -7, -94 nM (IC50)[13][16]
SB-3CTGelatinase SelectiveMMP-2, MMP-9600 nM (Ki)[18][19]
MMP-9-IN-1MMP-9 SpecificMMP-9 (PEX domain)2.1 µM (Kd)[18]
TIMP-1EndogenousBroad-SpectrumPotent, stoichiometric

Experimental Workflow for Comparative Analysis

A multi-tiered experimental approach is recommended to build a comprehensive profile of this compound.

G cluster_0 Biochemical Characterization cluster_1 Cellular Efficacy Assessment biochem_assay Biochemical Assay (FRET-based) selectivity_panel Selectivity Profiling (vs. other MMPs) biochem_assay->selectivity_panel Determine IC50 & Ki zymography Gelatin Zymography selectivity_panel->zymography invasion_assay Transwell Invasion Assay zymography->invasion_assay Assess functional inhibition end end invasion_assay->end Comprehensive Profile start Test Compound: This compound start->biochem_assay

Caption: Experimental workflow for benchmarking a novel MMP-9 inhibitor.

Part 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the compound on purified MMP-9 enzyme activity and to assess its selectivity against other related proteases.

Experiment 1: MMP-9 Enzymatic Assay (FRET-based)

This assay quantifies the enzymatic activity of MMP-9 by measuring the cleavage of a fluorescently labeled peptide substrate.[21][22]

Protocol:

  • Reagents and Materials:

    • Recombinant human MMP-9 (activated)

    • MMP-9 FRET substrate (e.g., 5-FAM/QXL™520 labeled peptide)[23]

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.05% Brij-35)

    • Test compound and benchmark inhibitors dissolved in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and benchmark inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 50 µL of the diluted compounds to the wells of the microplate.

    • Add 25 µL of a pre-determined concentration of activated MMP-9 enzyme to each well.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the MMP-9 FRET substrate to each well.

    • Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission appropriate for the FRET pair, e.g., 490/520 nm) every minute for 30-60 minutes at 37°C.[23]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experiment 2: Selectivity Profiling

To assess the selectivity of this compound, the FRET-based assay should be repeated using a panel of other MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-7, MMP-14). A compound is considered selective if its IC50 for MMP-9 is significantly lower (typically >10-fold) than for other MMPs.

Part 2: Cellular Activity and Functional Consequences

Biochemical potency does not always translate to cellular efficacy. Therefore, it is crucial to evaluate the compound's activity in a cellular context.

Experiment 3: Gelatin Zymography

This technique detects the gelatinolytic activity of MMP-2 and MMP-9 in biological samples like conditioned media from cell cultures.[24][25]

Protocol:

  • Cell Culture and Treatment:

    • Culture a high MMP-9 expressing cell line (e.g., HT-1080 fibrosarcoma) to 70-80% confluency.

    • Wash the cells with serum-free media and then incubate in serum-free media containing various concentrations of the test compound or benchmark inhibitors for 24-48 hours.[24]

  • Sample Preparation and Electrophoresis:

    • Collect the conditioned media and centrifuge to remove cellular debris.[26]

    • Determine the protein concentration of each sample.

    • Mix equal amounts of protein with non-reducing sample buffer.

    • Load the samples onto a polyacrylamide gel co-polymerized with gelatin.

    • Perform electrophoresis at 4°C.

  • Enzyme Renaturation and Development:

    • Wash the gel with a Triton X-100-containing buffer to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 16-24 hours.[26]

  • Staining and Analysis:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel until clear bands appear against a blue background. These bands represent areas of gelatin degradation by MMPs.

    • Quantify the band intensity using densitometry.

Experiment 4: Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane-like barrier, a process highly dependent on MMP activity.[27][28][29][30][31]

Protocol:

  • Chamber Preparation:

    • Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel or a similar basement membrane extract.[28][29]

    • Allow the Matrigel to solidify at 37°C.

  • Cell Seeding and Treatment:

    • Harvest cancer cells and resuspend them in serum-free medium containing the test compound or benchmark inhibitors at various concentrations.

    • Seed the cell suspension into the upper chamber of the Transwell inserts.

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[29]

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 24-48 hours.

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have invaded to the lower surface of the membrane with crystal violet.

    • Count the number of invaded cells in several fields of view under a microscope.

  • Data Analysis:

    • Calculate the percentage of invasion inhibition for each treatment condition relative to the untreated control.

Interpreting the Data: Building a Comprehensive Profile

The collective data from these experiments will allow for a robust comparison of this compound with the benchmark inhibitors.

Table 2: Data Summary for Comparative Analysis
AssayThis compoundMarimastatBatimastatSB-3CT
MMP-9 IC50 (nM) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Selectivity (IC50 Fold-Difference vs. MMP-2) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Zymography (% Inhibition at X µM) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Transwell Invasion (% Inhibition at X µM) Experimental ValueExperimental ValueExperimental ValueExperimental Value

A strong candidate inhibitor will exhibit a low nanomolar IC50 for MMP-9, high selectivity over other MMPs, and potent inhibition of MMP-9 activity and cell invasion in cellular assays.

Understanding the Broader Context: MMP-9 Signaling

MMP-9 expression and activity are regulated by complex signaling pathways often implicated in cancer progression.[32] Understanding this network is crucial for interpreting the downstream effects of MMP-9 inhibition.

G cluster_pathway MMP-9 Signaling in Metastasis GF Growth Factors (e.g., VEGF, TNF-α) Receptor Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) GF->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK NFkB NF-κB Pathway PI3K_AKT->NFkB Transcription Gene Transcription (AP-1, SP-1) MAPK_ERK->Transcription NFkB->Transcription proMMP9 Pro-MMP-9 Synthesis & Secretion Transcription->proMMP9 activeMMP9 Active MMP-9 proMMP9->activeMMP9 Activation ECM_Degradation ECM Degradation (e.g., Collagen IV) activeMMP9->ECM_Degradation Invasion Cell Invasion & Metastasis ECM_Degradation->Invasion Inhibitor This compound & Benchmark Inhibitors Inhibitor->activeMMP9 Inhibition

Caption: Simplified MMP-9 signaling pathway in cancer metastasis.

Various growth factors and inflammatory cytokines can activate signaling cascades like the PI3K/AKT and MAPK/ERK pathways, which in turn upregulate the transcription of the MMP-9 gene.[6][7][32] The secreted pro-MMP-9 is then activated in the extracellular space. By directly inhibiting the enzymatic activity of MMP-9, the compounds evaluated in this guide aim to block the critical step of ECM degradation, thereby preventing cell invasion and metastasis.

Conclusion

This guide provides a rigorous, step-by-step framework for benchmarking the novel compound this compound against known MMP-9 inhibitors. By systematically evaluating its biochemical potency, selectivity, and cellular efficacy, researchers can generate the robust data package necessary to determine its potential as a therapeutic candidate. The insights gained from this comparative analysis will be invaluable for guiding future drug development efforts targeting MMP-9 in cancer and other diseases.

References

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  • Quintero-Fabián, S., et al. (2019). The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process. International Journal of Molecular Sciences. [online] Available at: [Link]

  • CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay. [online] Available at: [Link]

  • Hariono, M., et al. (2019). Arylamide as Potential Selective Inhibitor for Matrix Metalloproteinase 9 (MMP9): Design, Synthesis, Biological Evaluation, and Molecular Modeling. Journal of Medicinal Chemistry. [online] Available at: [Link]

  • Toth, M., and Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Medicine. [online] Available at: [Link]

  • SnapCyte. Invasion Assay Protocol. [online] Available at: [Link]

  • Anonymous. Gelatin Zymography Protocol. [online] Available at: [Link]

  • Chen, Y. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. protocols.io. [online] Available at: [Link]

  • Al-Sanea, M.M., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules. [online] Available at: [Link]

  • Fields, G.B. (2015). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Pharmaceuticals. [online] Available at: [Link]

  • Winer, A., Adams, S., and Mignatti, P. (2018). MMP9: A Tough Target for Targeted Therapy for Cancer. Cancers. [online] Available at: [Link]

  • Huang, H., et al. (2009). Involvement of matrix metalloproteinase-9 in stromal cell-derived factor-1/CXCR4 pathway of lung cancer metastasis. Carcinogenesis. [online] Available at: [Link]

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  • Deryugina, E.I., and Quigley, J.P. (2006). The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. Genes & Cancer. [online] Available at: [Link]

  • Wang, J., et al. (2019). MMP-9 secreted by tumor associated macrophages promoted gastric cancer metastasis through a PI3K/AKT/Snail pathway. Journal of Cancer. [online] Available at: [Link]

  • Bair, C.L., et al. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. Journal of Cerebral Blood Flow & Metabolism. [online] Available at: [Link]

  • Löffek, S., Schilling, O., and Franzke, C.W. (2011). Zymographic Techniques for the Analysis of Matrix Metalloproteinases and their Inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [online] Available at: [Link]

  • Midwinter, R.G., et al. (2016). The role of matrix metalloproteinase-9 and its inhibitor TIMP-1 in burn injury: a systematic review. Burns & Trauma. [online] Available at: [Link]

  • Al-Sanea, M.M., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules. [online] Available at: [Link]

  • Remacle, A.G., et al. (2013). Recent insights into natural product inhibitors of matrix metalloproteinases. Medicinal Research Reviews. [online] Available at: [Link]

  • Liu, Y., et al. (2022). The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma. Cancers. [online] Available at: [Link]

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  • Beyett, T.S., et al. (2025). Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions. Journal of Biological Chemistry. [online] Available at: [Link]

  • Kim, Y., et al. (2013). The endogenous protease inhibitor TIMP-1 mediates protection and recovery from cutaneous photodamage. Journal of Investigative Dermatology. [online] Available at: [Link]

  • Tanga, M., et al. (2021). TIMP-1 Attenuates the Development of Inflammatory Pain Through MMP-Dependent and Receptor-Mediated Cell Signaling Mechanisms. Frontiers in Pain Research. [online] Available at: [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the anti-inflammatory efficacy of the novel investigational compound, 4-(4-Chlorophenyl)-2-hydroxybenzoic acid, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following sections will detail the preclinical evaluation of these compounds, presenting both in vitro and in vivo experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a synthetic small molecule that belongs to the class of salicylic acid derivatives. Its structural similarity to known anti-inflammatory agents suggests its potential as a modulator of inflammatory pathways. The introduction of a chlorophenyl group at the 4-position of the 2-hydroxybenzoic acid scaffold is hypothesized to enhance its inhibitory activity against key enzymatic targets in the inflammatory cascade. This guide presents a hypothetical, yet scientifically plausible, preclinical data set to illustrate its potential therapeutic profile in comparison to Indomethacin, a potent, non-selective cyclooxygenase (COX) inhibitor.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[3][4] This guide will explore the inhibitory activity of this compound against both COX-1 and COX-2.

In Vitro Efficacy: A Head-to-Head Comparison

The initial assessment of a compound's anti-inflammatory potential is typically conducted through in vitro assays. These experiments provide a controlled environment to determine the direct inhibitory effect of a compound on its molecular target.

Cyclooxygenase (COX) Inhibition Assay

A key in vitro assay for anti-inflammatory drug candidates is the determination of their ability to inhibit the activity of COX-1 and COX-2 enzymes.[5] The half-maximal inhibitory concentration (IC50) is a critical parameter, representing the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound15.20.819
Indomethacin0.90.51.8

This is a hypothetical data set generated for illustrative purposes.

The data suggests that while Indomethacin is a more potent inhibitor of both COX-1 and COX-2, this compound exhibits a significantly higher selectivity for COX-2. A higher COX-2 selectivity index is often desirable as it may correlate with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[3]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl, containing necessary co-factors such as hematin and glutathione.

  • Compound Dilution: Prepare a serial dilution of the test compounds (this compound and Indomethacin) in DMSO.

  • Reaction Initiation: In a 96-well plate, add the assay buffer, the respective COX enzyme, and the test compound at various concentrations. Initiate the reaction by adding arachidonic acid, the substrate for the COX enzymes.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specified time at 37°C. The amount of prostaglandin E2 (PGE2) produced is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Efficacy: Translating In Vitro Activity to a Living System

Following promising in vitro results, the anti-inflammatory efficacy of a compound is evaluated in a living organism. In vivo models of inflammation are crucial for understanding a drug's overall effect, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[6][7] Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Treatment Group (Dose)Paw Volume (mL) at 3 hours post-carrageenan (Mean ± SD)% Inhibition of Edema
Vehicle Control (Saline)1.25 ± 0.15-
This compound (30 mg/kg)0.78 ± 0.1037.6%
Indomethacin (10 mg/kg)0.65 ± 0.0848.0%

This is a hypothetical data set generated for illustrative purposes.

In this model, both this compound and Indomethacin demonstrated significant anti-inflammatory effects by reducing paw edema compared to the vehicle control. Indomethacin showed a higher percentage of inhibition at a lower dose, consistent with its potent non-selective COX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into three groups: Vehicle control, this compound treated, and Indomethacin treated.

  • Compound Administration: The test compounds are administered orally (p.o.) one hour before the induction of inflammation. The vehicle control group receives an equivalent volume of saline.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizing the Experimental Workflow and Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Recombinant COX-1 & COX-2 Enzymes assay_setup Incubate Enzyme with Compound and Substrate invitro_start->assay_setup compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->assay_setup data_acq Measure PGE2 Production (ELISA) assay_setup->data_acq invitro_end Calculate IC50 Values data_acq->invitro_end invivo_start Acclimatize Rats grouping Randomly Assign to Treatment Groups invivo_start->grouping dosing Oral Administration of Test Compounds grouping->dosing induction Inject Carrageenan into Paw dosing->induction measurement Measure Paw Volume (Plethysmometer) induction->measurement invivo_end Calculate % Inhibition of Edema measurement->invivo_end

Caption: A flowchart illustrating the key steps in the in vitro and in vivo experimental workflows.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Compound This compound (Selective Inhibition) Compound->COX2 Indomethacin Indomethacin (Non-selective Inhibition) Indomethacin->COX1 Indomethacin->COX2

Sources

A Comparative Guide to the Preclinical Statistical Analysis of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, the pursuit of novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide focuses on the preclinical evaluation of a novel compound, 4-(4-Chlorophenyl)-2-hydroxybenzoic acid , which we will refer to as CPHBA. Structurally, CPHBA is a derivative of 2-hydroxybenzoic acid (salicylic acid), the foundational molecule for a class of drugs that has shaped modern medicine. The incorporation of a 4-chlorophenyl moiety is a strategic modification frequently employed in medicinal chemistry to enhance pharmacological activity and modulate physicochemical properties.[1][2][3][4][5]

Given its structural heritage, CPHBA is hypothesized to function as a non-steroidal anti-inflammatory drug (NSAID). Derivatives of hydroxybenzoic acid have demonstrated a wide array of biological activities, including anti-inflammatory, antioxidant, and even enzymatic inhibitory effects.[6][7][8][9] This guide provides a framework for the rigorous statistical and experimental comparison of CPHBA against established NSAIDs, presenting the methodologies and data analyses required to characterize its potential as a new anti-inflammatory agent.

Our audience of researchers, scientists, and drug development professionals will find a comprehensive approach to preclinical evaluation, grounded in scientific integrity and designed to validate the compound's performance objectively.

The Scientific Rationale: Targeting Cyclooxygenase (COX)

The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes.[10] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[10]

The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2. Conversely, the common adverse effects, such as gastrointestinal bleeding and renal toxicity, are primarily linked to the inhibition of COX-1.[10] Therefore, a critical aspect of characterizing a new NSAID candidate like CPHBA is to determine its relative inhibitory potency and selectivity for COX-2 over COX-1. An ideal NSAID would potently inhibit COX-2 while sparing COX-1, theoretically offering powerful anti-inflammatory benefits with a reduced risk of side effects.[11]

Part 1: Comparative In Vitro Analysis - COX Inhibition Profile

The initial step in characterizing CPHBA is to determine its direct inhibitory effect on COX-1 and COX-2 enzymes. The human whole blood assay is a physiologically relevant and widely accepted method for this purpose.[10] It measures the production of specific prostaglandins as markers for the activity of each COX isoform in a complex biological matrix.

Experimental Protocol: Human Whole Blood COX Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound for both COX-1 and COX-2.

Objective: To quantify the potency and selectivity of CPHBA in inhibiting COX-1 and COX-2, using Ibuprofen (a non-selective inhibitor) and Celecoxib (a COX-2 selective inhibitor) as comparators.

Methodology:

  • Blood Collection: Draw whole blood from healthy human volunteers who have abstained from NSAID use for at least 14 days. Anticoagulate the blood with heparin.

  • Compound Preparation: Prepare stock solutions of CPHBA, Ibuprofen, and Celecoxib in DMSO. Create a series of dilutions to achieve a range of final concentrations for the dose-response curve (e.g., from 0.01 nM to 100 µM).

  • COX-1 Activity Assay (Thromboxane B2 Measurement):

    • Aliquot 1 mL of whole blood into tubes.

    • Add 1 µL of the test compound dilutions or vehicle (DMSO) to the blood and mix gently.

    • Allow the blood to clot by incubating at 37°C for 60 minutes. This process is dependent on platelet COX-1 activity, which produces Thromboxane A2, a potent platelet aggregator that is rapidly metabolized to the stable Thromboxane B2 (TXB2).

    • Centrifuge at 2,000 x g for 10 minutes to separate the serum.

    • Collect the serum and store it at -80°C until analysis.

    • Quantify the concentration of TXB2 in the serum using a validated ELISA kit.

  • COX-2 Activity Assay (Prostaglandin E2 Measurement):

    • Aliquot 1 mL of whole blood into tubes.

    • Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce the expression of COX-2.

    • Immediately add 1 µL of the test compound dilutions or vehicle (DMSO) and mix.

    • Incubate the samples at 37°C for 24 hours to allow for COX-2 expression and subsequent Prostaglandin E2 (PGE2) production.

    • Centrifuge at 2,000 x g for 10 minutes to separate the plasma.

    • Collect the plasma and store it at -80°C until analysis.

    • Quantify the concentration of PGE2 in the plasma using a validated ELISA kit.

Data Presentation and Statistical Analysis

The data generated from the ELISA assays are used to calculate the IC50 value for each compound against each enzyme.

Statistical Method: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. These values are then plotted against the logarithm of the compound concentration. The IC50 is determined by fitting the data to a four-parameter logistic (4PL) non-linear regression model. This analysis is typically performed using software like GraphPad Prism or SPSS.[12][13]

Table 1: Hypothetical In Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
CPHBA (Test) 5.8 0.45 12.9
Ibuprofen12[14]80[14]0.15
Celecoxib82[14]0.04[15]2050

Note: Data for Ibuprofen and Celecoxib are sourced from literature and can vary based on assay conditions.[10][14][15][16] Data for CPHBA is hypothetical for illustrative purposes.

Interpretation of Results: In this hypothetical dataset, CPHBA demonstrates potent inhibition of COX-2 with an IC50 value of 0.45 µM. It is approximately 13-fold more selective for COX-2 than COX-1. This positions it as a moderately COX-2 selective inhibitor, more selective than the non-selective Ibuprofen but significantly less selective than the highly selective "coxib" class of drugs like Celecoxib. This profile suggests CPHBA could have a potent anti-inflammatory effect with a potentially reduced risk of gastrointestinal side effects compared to traditional NSAIDs.

Visualization: In Vitro Experimental Workflow

G cluster_0 COX-1 Assay (TXB2) cluster_1 COX-2 Assay (PGE2) cluster_2 Data Analysis Blood1 Whole Blood Aliquot Add_Compound1 Add CPHBA / Controls Blood1->Add_Compound1 Incubate1 Incubate 37°C, 60 min (Clotting) Add_Compound1->Incubate1 Centrifuge1 Centrifuge Incubate1->Centrifuge1 Serum Collect Serum Centrifuge1->Serum ELISA1 TXB2 ELISA Serum->ELISA1 Analysis Non-linear Regression (4-Parameter Logistic Fit) ELISA1->Analysis Blood2 Whole Blood Aliquot Add_LPS Add LPS (Induce COX-2) Blood2->Add_LPS Add_Compound2 Add CPHBA / Controls Add_LPS->Add_Compound2 Incubate2 Incubate 37°C, 24 hr Add_Compound2->Incubate2 Centrifuge2 Centrifuge Incubate2->Centrifuge2 Plasma Collect Plasma Centrifuge2->Plasma ELISA2 PGE2 ELISA Plasma->ELISA2 ELISA2->Analysis IC50 Determine IC50 Values & Selectivity Ratio Analysis->IC50

Caption: Workflow for determining COX-1/COX-2 inhibition in human whole blood.

Part 2: Comparative In Vivo Analysis - Anti-Inflammatory Efficacy

Following promising in vitro data, the next essential step is to evaluate the compound's efficacy in a living organism. In vivo models are critical for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and for confirming its therapeutic effect in a complex physiological system.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used to assess the efficacy of anti-inflammatory drugs.[17][18]

Objective: To determine the in vivo anti-inflammatory efficacy of CPHBA by measuring its ability to reduce paw edema, using Ibuprofen as a positive control.

Methodology:

  • Animals: Use male Wistar rats (180-200g). Acclimatize the animals for at least one week before the experiment. House them with free access to food and water.

  • Grouping: Randomly divide the animals into at least four groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, orally)

    • Group 2: CPHBA (e.g., 30 mg/kg, orally)

    • Group 3: CPHBA (e.g., 100 mg/kg, orally)

    • Group 4: Positive Control (Ibuprofen, e.g., 100 mg/kg, orally)

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).

    • Administer the vehicle, CPHBA, or Ibuprofen orally to the respective groups.

    • One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each rat to induce inflammation.

    • Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Collection: Record the paw volume for each animal at each time point. The edema is calculated as the increase in paw volume (Vt - V0).

Data Presentation and Statistical Analysis

The primary endpoint is the percentage inhibition of edema, which quantifies the drug's effectiveness.

Calculation:

  • Edema (E) = Mean paw volume at time 't' (Vt) - Mean baseline paw volume (V0)

  • Percent Inhibition = [ (E_control - E_treated) / E_control ] * 100

Statistical Method: The data on paw volume or edema across different groups are analyzed using a one-way or two-way Analysis of Variance (ANOVA), depending on the experimental design.[19] A significant ANOVA result (p < 0.05) indicates that at least one group is different from the others. To identify which specific groups differ, a post-hoc test, such as Tukey's multiple comparisons test, is performed. This allows for a direct statistical comparison between the vehicle control and each treatment group.[20]

Table 2: Hypothetical In Vivo Anti-Inflammatory Efficacy Data (at 3 hours post-carrageenan)

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM% Inhibition of Edemap-value vs. Vehicle
Vehicle Control-0.85 ± 0.06--
CPHBA 30 0.51 ± 0.05 40.0% < 0.01
CPHBA 100 0.32 ± 0.04 62.4% < 0.001
Ibuprofen1000.38 ± 0.0555.3%< 0.001

Note: Data is hypothetical for illustrative purposes. SEM = Standard Error of the Mean.

Interpretation of Results: In this hypothetical study, CPHBA demonstrates a dose-dependent anti-inflammatory effect. The 30 mg/kg dose significantly reduces edema by 40%, while the 100 mg/kg dose shows a strong 62.4% inhibition. Notably, at the same dose (100 mg/kg), CPHBA appears slightly more effective than the established NSAID, Ibuprofen. The low p-values indicate that these results are statistically significant, providing strong evidence for CPHBA's in vivo efficacy.

Visualization: In Vivo Data Analysis Workflow

G Data_Collection Collect Paw Volume Data (V0 and Vt for all groups) Calculate_Edema Calculate Mean Edema (Vt - V0) for each group Data_Collection->Calculate_Edema Check_Assumptions Check ANOVA Assumptions (Normality, Homogeneity of Variances) Calculate_Edema->Check_Assumptions ANOVA Perform One-Way ANOVA (p < 0.05?) Check_Assumptions->ANOVA Post_Hoc Tukey's Post-Hoc Test (Compare all pairs of groups) ANOVA->Post_Hoc Yes Report Report % Inhibition and Significance Levels ANOVA->Report No (No significant difference) Post_Hoc->Report

Caption: Statistical analysis workflow for the in vivo paw edema assay.

Synthesis and Conclusion

This guide outlines a foundational, yet critical, pathway for the preclinical evaluation of a novel NSAID candidate, this compound (CPHBA). Through the systematic application of validated in vitro and in vivo assays, coupled with rigorous statistical analysis, a clear and objective performance comparison can be achieved.

Based on our hypothetical data, CPHBA emerges as a promising candidate. Its in vitro profile suggests a favorable COX-2 selectivity, which could translate to a better safety margin concerning gastrointestinal effects. This is strongly supported by its potent, dose-dependent anti-inflammatory efficacy in vivo, where it performed comparably to, or even exceeded, the efficacy of Ibuprofen.

The combination of these analyses provides a robust, data-driven basis for further development. The subsequent steps would involve more comprehensive preclinical studies, including pharmacokinetic profiling, multi-dose toxicology studies, and evaluation in other models of pain and inflammation, before considering progression to clinical trials. This structured, evidence-based approach is paramount to navigating the complexities of drug development and identifying new therapies with the potential for significant clinical impact.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Chlorophenyl)-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring safety, compliance, and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid, a halogenated aromatic compound. The procedures outlined herein are grounded in established safety principles and regulatory standards, designed for professionals in research and drug development.

Hazard Characterization and Profile

  • Chemical Class: Halogenated Organic Acid. The presence of a carbon-halogen bond (in this case, carbon-chlorine) is the most critical feature for waste segregation.[1]

  • Physical State: Solid at room temperature.

  • Anticipated Hazards:

    • Eye Irritation: Similar to 4-hydroxybenzoic acid, it is expected to cause serious eye irritation or damage.[2][3][4]

    • Skin Irritation: May cause skin irritation upon contact.[3][5]

    • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][5][6]

    • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination.[7] Discharge into the environment must be avoided.[2]

Data Summary: Disposal Profile
ParameterGuidelineJustification & Source
Chemical Name This compound-
Waste Category Halogenated Organic Solid WasteContains a carbon-chlorine bond, classifying it as a halogenated organic compound.[1][8]
Primary Hazards Serious Eye Damage, Skin/Respiratory IrritantBased on data for similar phenolic and benzoic acid compounds.[2][3][5]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatStandard for handling solid chemical irritants.[6][9]
Disposal Method Incineration via approved hazardous waste facilityHalogenated wastes require specialized high-temperature incineration to ensure complete destruction and to manage hazardous byproducts like hydrogen chloride.[7]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound for disposal.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[2][9] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Ensure gloves are inspected for integrity before use and changed immediately if contaminated.[9]

  • Protective Clothing: A standard laboratory coat is required. For handling larger quantities, consider additional protective clothing to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust, work within a certified chemical fume hood. For situations outside a hood where dust may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9][10]

Waste Segregation: The Critical Decision Point

The cornerstone of proper chemical waste management is meticulous segregation at the point of generation.[11] Mixing different waste classes can lead to dangerous chemical reactions, violate regulatory requirements, and significantly increase disposal costs.

This compound must be disposed of as Halogenated Organic Solid Waste .

Causality: The chlorine atom bonded to the phenyl ring places this compound squarely in the "halogenated organic" category.[8] These wastes cannot be mixed with non-halogenated solvents or aqueous waste because their treatment and disposal routes are fundamentally different. Halogenated waste typically requires incineration at specific temperatures to neutralize the acidic gases (e.g., HCl) produced during combustion.[7]

The following diagram outlines the decision-making process for segregating this specific waste.

G Waste Segregation Workflow Start Waste Generated: This compound IsSolid Is the waste a solid? Start->IsSolid IsHalogenated Does it contain a halogen (F, Cl, Br, I)? IsSolid->IsHalogenated Yes Aqueous Incorrect Path: Aqueous Waste IsSolid->Aqueous No (Liquid) HalogenatedSolid Dispose in: 'Halogenated Organic SOLID Waste' Container IsHalogenated->HalogenatedSolid Yes (Contains Cl) NonHalogenated Incorrect Path: Non-Halogenated Waste IsHalogenated->NonHalogenated No

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocol

  • Container Preparation: Obtain a designated hazardous waste container compatible with solid chemical waste. The container must be in good condition, with a secure, tight-fitting lid.[12] Affix a properly completed hazardous waste label to the container before adding any waste.[13] The label must include the full chemical name: "this compound". Do not use abbreviations.[14]

  • Waste Transfer: Wearing all required PPE, carefully transfer the solid this compound waste into the prepared container. Perform this transfer in a chemical fume hood or in a well-ventilated area to minimize the potential for dust inhalation. Use a scoop or spatula to avoid direct contact.

  • Container Closure: Immediately after adding the waste, securely close the container lid.[13][14] Chemical waste containers must be kept closed at all times except when waste is actively being added.[13] This is a common regulatory violation and is critical for preventing spills and vapor release.

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[13] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be clearly marked, and secondary containment (such as a spill tray) should be used.[11]

  • Disposal Request: Once the container is full or when you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Do not attempt to dispose of the chemical through a third-party vendor yourself.

Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

  • For Small Spills (Contained within a fume hood or on a benchtop):

    • Ensure proper PPE is worn, including respiratory protection if dust is present.

    • Alert others in the immediate area.

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Do not use combustible materials like paper towels for the initial cleanup.

    • Carefully sweep or scoop the absorbed material and place it into your designated "Halogenated Organic Solid Waste" container.[5]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleanup materials (wipes, etc.) into the same hazardous waste container.

    • Wash hands thoroughly after the cleanup is complete.[4]

  • For Large Spills (Outside of a containment area):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • If there is an immediate fire or health hazard, activate the nearest fire alarm and call your institution's emergency number.

    • Prevent entry into the affected area.

    • Wait for trained emergency responders (e.g., EHS) to manage the cleanup. Do not attempt to clean up a large spill yourself.[15]

Principles of Waste Minimization

Responsible chemical handling includes minimizing the generation of waste.[13]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[13]

  • Scale Reduction: Whenever feasible, reduce the scale of laboratory experiments to decrease the volume of waste produced.[13]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to identify chemicals that are approaching their expiration date.[11]

By adhering to these detailed procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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A Senior Application Scientist's Guide to the Safe Handling of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 4-(4-Chlorophenyl)-2-hydroxybenzoic acid. The following protocols are designed to establish a self-validating system of safety, grounded in authoritative best practices for analogous chemical structures.

Hazard Assessment: Understanding the Risks

Based on analogous compounds, this compound is anticipated to present the following primary hazards:

  • Serious Eye Damage/Irritation: Compounds of this class can cause significant eye damage upon contact.[1]

  • Skin Irritation: Direct contact may lead to skin irritation or chemical burns.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][3]

Due to the presence of a chlorine atom, this compound is classified as a halogenated organic compound , which requires specific disposal procedures.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The selection of appropriate PPE is contingent on the specific procedure and the potential for exposure.

Mandatory PPE for All Operations
PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[7]Provides primary protection against splashes and airborne particles, mitigating the risk of serious eye damage.
Skin and Body Protection Chemical-resistant lab coat or apron. Closed-toe shoes are mandatory.[4]Protects skin from accidental spills and contact.
Hand Protection Nitrile or butyl rubber gloves.[4][7]Offers a barrier against skin absorption and irritation. Always inspect gloves for integrity before use.
Task-Specific Respiratory Protection
TaskRequired Respiratory ProtectionRationale
Handling small quantities in a certified chemical fume hoodNo additional respiratory protection required.The fume hood provides adequate ventilation to control airborne concentrations.
Weighing or transferring powder outside of a fume hoodNIOSH-approved N95 mask or higher.[7][8]Minimizes the inhalation of fine particles that may become airborne.
Procedures with a high likelihood of aerosol generationFull-face respirator with acid gas cartridges.[7]Offers a higher level of respiratory and facial protection in high-risk scenarios.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount for safety and experimental integrity.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon Procedure Complete post_waste Segregate Halogenated Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.